Diflunisal acyl glucuronide
Description
Structure
3D Structure
Properties
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[5-(2,4-difluorophenyl)-2-hydroxybenzoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F2O9/c20-8-2-3-9(11(21)6-8)7-1-4-12(22)10(5-7)18(28)30-19-15(25)13(23)14(24)16(29-19)17(26)27/h1-6,13-16,19,22-25H,(H,26,27)/t13-,14-,15+,16-,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDNSISKAKJZJPR-NAHJCDBISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C=C(C=C2)F)F)C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C2=C(C=C(C=C2)F)F)C(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F2O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10207144 | |
| Record name | Diflunisal glucuronide ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10207144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58446-30-3 | |
| Record name | Diflunisal glucuronide ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058446303 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diflunisal glucuronide ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10207144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Diflunisal Acyl Glucuronide: A Guide to Synthesis, Characterization, and Handling of a Reactive Metabolite
An In-depth Technical Guide for Drug Development Professionals
Prepared by a Senior Application Scientist
Preamble: The Challenge of Carboxylic Acid Drug Metabolites
In the landscape of drug metabolism, the glucuronidation of carboxylic acids represents a critical pathway for the elimination of numerous xenobiotics. While often viewed as a detoxification process, the resulting 1-β-O-acyl glucuronide metabolites are anything but inert. These conjugates are chemically reactive electrophiles, capable of undergoing spontaneous, non-enzymatic reactions such as hydrolysis and intramolecular acyl migration.[1][2][3] This reactivity can lead to the covalent modification of proteins, a mechanism implicated in idiosyncratic drug toxicities.[4][5]
Diflunisal, a non-steroidal anti-inflammatory drug (NSAID), is metabolized primarily to its acyl glucuronide (DAG), alongside a more stable phenolic glucuronide.[6][7][8] The inherent instability of DAG makes it a metabolite of significant interest and concern.[6][9] Understanding its formation, reactivity, and analytical profile is paramount for researchers in drug development and toxicology. This guide provides a comprehensive, field-proven framework for the chemical synthesis, purification, and detailed characterization of diflunisal acyl glucuronide, grounded in established chemical principles and analytical validation.
Section 1: The Metabolic Fate and Reactivity of Diflunisal
Diflunisal undergoes extensive Phase II metabolism. The primary routes involve conjugation of the carboxylic acid group to form the acyl glucuronide (DAG) and the phenolic group to form an ether glucuronide (DPG).[7][8] While DPG is chemically stable, DAG is a labile ester. At physiological pH, it is susceptible to two major degradation pathways:
-
Hydrolysis: Cleavage of the ester bond, regenerating the parent drug, diflunisal.[6][10]
-
Acyl Migration: An intramolecular transacylation where the diflunisal moiety migrates from the anomeric C1 position of the glucuronic acid ring to the hydroxyl groups at the C2, C3, and C4 positions.[2][6]
These rearrangement isomers, once formed, can expose a reactive aldehyde through ring-opening, leading to glycation reactions with proteins.[9] This complex reactivity profile underscores the necessity for pure, well-characterized standards to accurately study its biological and toxicological effects.
Figure 1: Metabolic activation and subsequent reactivity cascade of this compound (DAG).
Section 2: Chemical Synthesis of Diflunisal 1-β-O-Acyl Glucuronide
The synthesis of the 1-β-O-acyl glucuronide isomer requires a strategic approach that avoids the formation of the more thermodynamically stable α-anomer and prevents premature acyl migration. A robust method involves the selective acylation of a protected glucuronic acid derivative, followed by a mild deprotection step.[1][11]
Causality Behind the Chosen Protocol:
-
Protection Strategy: The starting material, D-glucuronic acid, has multiple hydroxyl groups and a carboxylic acid. To ensure the reaction occurs specifically between the diflunisal carboxyl group and the anomeric C1-hydroxyl of glucuronic acid, all other reactive sites must be protected. An allyl ester is chosen for the C6 carboxyl group because its removal can be achieved under exceptionally mild, neutral conditions using a palladium catalyst. This is critical to preserve the integrity of the final labile product.
-
Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is an efficient peptide coupling agent that is highly effective for ester formation under mild conditions. It activates the carboxylic acid of diflunisal, facilitating nucleophilic attack by the C1-hydroxyl of the protected glucuronate. This method kinetically favors the formation of the desired β-anomer.[1][11]
-
Deprotection: The final deprotection of the allyl ester is accomplished using a palladium catalyst like Pd(PPh₃)₄ and a scavenger such as morpholine. This reaction is rapid and occurs at neutral pH and room temperature, minimizing the risk of hydrolysis or acyl migration that would be prevalent under acidic or basic deprotection conditions.[11]
Experimental Protocol: Synthesis Workflow
Figure 2: Step-by-step workflow for the chemical synthesis of this compound.
Detailed Step-by-Step Methodology
Materials:
-
Diflunisal
-
Allyl 2,3,4-tri-O-acetyl-α-D-glucopyranuronate (Protected Glucuronate)
-
HATU
-
N-Methylmorpholine (NMM)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Morpholine
-
Anhydrous Dichloromethane (DCM) and Tetrahydrofuran (THF)
-
HPLC-grade Acetonitrile and Water, Formic Acid
-
Standard laboratory glassware and purification apparatus (silica gel, reverse-phase C18 column)
Procedure:
-
Coupling Reaction: a. To a solution of Diflunisal (1.0 eq) in anhydrous DCM under an inert atmosphere (N₂ or Ar), add HATU (1.1 eq) and NMM (1.2 eq). b. Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid. c. Add a solution of the protected glucuronate (1.2 eq) in anhydrous DCM. d. Allow the reaction to proceed at room temperature, monitoring by TLC or LC-MS until the starting material is consumed (typically 4-6 hours).
-
Work-up and Purification of Intermediate: a. Dilute the reaction mixture with DCM. b. Wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine. c. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. d. Purify the resulting crude oil by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to isolate the fully protected intermediate.
-
Deprotection: a. Dissolve the purified intermediate (1.0 eq) in anhydrous THF. b. Add Morpholine (3-4 eq) to the solution. c. Add Pd(PPh₃)₄ (0.05 eq) to the mixture. The solution may turn yellow/orange. d. Stir at room temperature under an inert atmosphere, monitoring by LC-MS. The reaction is typically complete within 1-2 hours. Self-Validation Check: The deprotection removes both the allyl ester and the acetyl groups.
-
Final Purification: a. Upon completion, concentrate the reaction mixture. b. Dissolve the residue in a minimal amount of mobile phase (e.g., 50:50 acetonitrile/water). c. Purify the crude product using preparative reverse-phase HPLC with a C18 column, using a gradient of acetonitrile in water with 0.1% formic acid. d. Pool the fractions containing the pure product, freeze, and lyophilize to obtain the final Diflunisal 1-β-O-Acyl Glucuronide as a white, fluffy solid.
Handling and Storage: Due to its instability, the final product should be stored as a lyophilized powder at -80°C under an inert atmosphere. For experimental use, prepare fresh solutions in an appropriate acidic buffer (e.g., pH < 5) or aprotic solvent and use immediately.[3]
Section 3: Analytical Characterization and Validation
Rigorous characterization is essential to confirm the structure, identity, and purity of the synthesized DAG, particularly its isomeric integrity.
Mass Spectrometry (LC-MS/MS)
Liquid chromatography coupled with tandem mass spectrometry is the cornerstone of identification and quantification.
-
Rationale: LC-MS provides molecular weight confirmation and, through fragmentation (MS/MS), yields structural information. A key diagnostic is the neutral loss of the glucuronic acid moiety (176.032 Da). Chemical derivatization can be employed to definitively confirm the acyl linkage.[12][13]
-
Protocol:
-
Chromatography: Use a C18 column with a gradient elution (e.g., water with 0.1% formic acid as mobile phase A, and acetonitrile with 0.1% formic acid as mobile phase B). The acidic mobile phase helps to stabilize the acyl glucuronide during analysis.
-
Mass Spectrometry (Negative Ion Mode):
-
Full Scan (MS1): Identify the deprotonated molecular ion [M-H]⁻.
-
Product Ion Scan (MS2): Fragment the [M-H]⁻ ion. Look for the characteristic product ion of the diflunisal aglycone [M-H-176]⁻.
-
-
Mass Spectrometry (Positive Ion Mode):
-
Full Scan (MS1): Identify the protonated molecular ion [M+H]⁺.
-
Product Ion Scan (MS2): Look for the characteristic glucuronic acid-related fragment ion at m/z 193 [glucuronic acid + H]⁺.[14]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the definitive technique for confirming the β-anomeric configuration and assessing isomeric purity.
-
Rationale: The chemical environment of each proton in the molecule gives a unique signal. The anomeric proton (H-1) of the glucuronic acid moiety has a characteristic chemical shift and coupling constant (J-value) that differs between the α and β anomers. The β-anomer typically exhibits a larger coupling constant (~7-8 Hz) due to the trans-diaxial relationship with H-2. Monitoring the disappearance of the H-1 signal of the β-isomer over time is a standard method for measuring the kinetics of acyl migration and hydrolysis.[2][15][16]
-
Protocol:
-
Dissolve a freshly prepared sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD).
-
Acquire a ¹H NMR spectrum immediately.
-
Identify the anomeric proton doublet for the β-isomer (typically δ 5.5-6.0 ppm).
-
Integrate the signals to determine initial purity.
-
For stability studies, acquire spectra at timed intervals to monitor the decrease of the β-anomer signal and the appearance of signals corresponding to the rearrangement isomers and the hydrolyzed aglycone.[14][15]
-
Summary of Characterization Data
| Parameter | Method | Expected Result | Rationale & Reference |
| Molecular Weight | LC-MS | [M-H]⁻: 425.05 | Confirms the mass of the conjugate (Diflunisal MW: 250.20, Glucuronic Acid dehydrated: 176.12). |
| Acyl Linkage | LC-MS/MS | Fragment Ion: m/z 249.02 | Corresponds to the deprotonated diflunisal aglycone [M-H-176]⁻ after neutral loss of glucuronic acid. |
| Anomeric Config. | ¹H NMR | Anomeric Proton (H-1): Doublet, δ ~5.7 ppm, J ≈ 7-8 Hz | The large coupling constant confirms the trans-diaxial orientation of H-1 and H-2, characteristic of the β-anomer.[15][16] |
| Purity | HPLC-UV/MS | >95% | Ensures the absence of significant impurities, including the parent drug or rearrangement isomers in the initial sample. |
| Identity Confirmation | Derivatization | Formation of hydroxamic acid derivative | Specific reaction with hydroxylamine confirms the presence of an acyl (ester) linkage, distinguishing it from ether glucuronides.[13][17] |
Conclusion
The synthesis and characterization of this compound is a challenging but essential task for the comprehensive toxicological assessment of diflunisal. The methods outlined in this guide provide a robust pathway to obtaining a high-purity standard. The key to success lies in a synthesis strategy that employs mild coupling and deprotection steps to preserve the labile 1-β-O-acyl linkage. Subsequent characterization using a combination of LC-MS/MS and ¹H NMR provides a self-validating system to confirm identity, purity, and isomeric configuration. By understanding and applying these principles, researchers can confidently produce and analyze this reactive metabolite, enabling a more accurate evaluation of its potential risks in drug development.
References
-
Title: Effective synthesis of 1beta-acyl glucuronides by selective acylation Source: PubMed URL: [Link]
-
Title: Glucuronide synthesis Source: Hypha Discovery URL: [Link]
-
Title: Acyl Glucuronides of Carboxylic acid-containing Drugs Source: Hypha Discovery URL: [Link]
-
Title: Effective Synthesis of 1β-Acyl Glucuronides by Selective Acylation Source: ResearchGate URL: [Link]
-
Title: Kinetic modelling of acyl glucuronide and glucoside reactivity and development of structure–property relationships Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]
-
Title: Studies on the reactivity of acyl glucuronides--I. Phenolic glucuronidation of isomers of this compound in the rat Source: PubMed URL: [Link]
-
Title: VI. Modulation of reversible and covalent interaction of this compound and its isomers with human plasma protein in vitro Source: PubMed URL: [Link]
-
Title: II. Interaction of this compound and its isomers with human serum albumin in vitro Source: PubMed URL: [Link]
-
Title: Syntheses and Characterization of the Acyl Glucuronide and Hydroxy Metabolites of Diclofenac Source: PubMed URL: [Link]
-
Title: Mass spectrometry imaging of diclofenac and its metabolites in tissues using nanospray desorption electrospray ionization. Source: NSF Public Access Repository URL: [Link]
-
Title: Quantification of Glucuronide Metabolites in Biological Matrices by LC-MS/MS Source: SciSpace by Typeset URL: [Link]
-
Title: Disposition and covalent binding of diflunisal and this compound in the isolated perfused rat liver Source: PubMed URL: [Link]
-
Title: Clinical Pharmacology of Diflunisal Source: International Journal of Clinical Medicine and Case Reports URL: [Link]
-
Title: New Perspectives on Acyl Glucuronide Risk Assessment in Drug Discovery: Investigation of In vitro Stability, In situ Reactivity, and Bioactivation Source: NIH URL: [Link]
-
Title: Synthesis of Diflunisal Source: LookChem URL: [Link]
-
Title: Contrasting Systemic Stabilities of the Acyl and Phenolic Glucuronides of Diflunisal in the Rat Source: PubMed URL: [Link]
-
Title: Determination of Acyl-, O-, and N- Glucuronide Using Chemical Derivatization Coupled with Liquid Chromatography-High-Resolution Mass Spectrometry Source: PubMed URL: [Link]
-
Title: Determination of degradation pathways and kinetics of acyl glucuronides by NMR spectroscopy. Source: Semantic Scholar URL: [Link]
-
Title: FACTORS AFFECTING THE DISPOSITION OF DIFILUNISAL AND ITS METABOLITES. Source: University of Saskatchewan URL: [Link]
-
Title: A rapid and specific derivatization procedure to identify acyl-glucuronides by mass spectrometry Source: ResearchGate URL: [Link]
-
Title: A rapid and specific derivatization procedure to identify acyl-glucuronides by mass spectrometry Source: PubMed URL: [Link]
-
Title: Structure and ¹H NMR spectrum of diflunisal. Source: ResearchGate URL: [Link]
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Title: Integrated HPLC-MS and (1)H-NMR spectroscopic studies on acyl migration reaction kinetics of model drug ester glucuronides Source: PubMed URL: [Link]
-
Title: Acyl glucuronide drug metabolites: toxicological and analytical implications. Source: Clinical Pharmacogenetics and Pharmacogenomics URL: [Link]
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Title: An automated method to study the rapid intramolecular transacylation of drug acyl glucuronides using Cyclic Ion Mobility Spectrometry-Mass Spectrometry Source: Waters Corporation URL: [Link]
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Title: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000127) Source: Human Metabolome Database URL: [Link]
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Title: NMR spectroscopic studies on the in vitro acyl glucuronide migration kinetics of Ibuprofen ((+/-)-(R,S)-2-(4-isobutylphenyl) propanoic acid), its metabolites, and analogues Source: PubMed URL: [Link]
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mechanism of Diflunisal acyl glucuronide formation in vivo
An In-Depth Technical Guide to the In Vivo Formation and Reactivity of Diflunisal Acyl Glucuronide
Authored by a Senior Application Scientist
This guide provides a comprehensive examination of the formation, reactivity, and toxicological implications of this compound (DAG), a major metabolite of the non-steroidal anti-inflammatory drug (NSAID) Diflunisal. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge, explains the causality behind experimental approaches, and offers detailed methodologies for studying this critical metabolic pathway.
Introduction: The Metabolic Profile of Diflunisal
Diflunisal, a difluorophenyl derivative of salicylic acid, is an NSAID used for its analgesic and anti-inflammatory properties.[1] Unlike aspirin, it is not metabolized to salicylic acid.[2] The primary mechanism of action involves the non-selective inhibition of cyclooxygenase (COX) enzymes, which reduces the synthesis of prostaglandins.[1] Following oral administration, Diflunisal is extensively metabolized in the liver via three main pathways:
-
Acyl Glucuronidation: Conjugation of the carboxylic acid group with glucuronic acid to form this compound (DAG).
-
Phenolic Glucuronidation: Conjugation of the phenolic hydroxyl group to form Diflunisal Phenolic Glucuronide (DPG).[3]
-
Sulfation: Conjugation at the phenolic group to form Diflunisal Sulphate (DS).[3][4]
While glucuronidation is typically considered a detoxification pathway that renders compounds more water-soluble for excretion, the formation of acyl glucuronides is an exception.[5] These metabolites are chemically reactive electrophiles, capable of undergoing spontaneous reactions that can lead to significant toxicological consequences.[6][7] DAG, a major metabolite of Diflunisal, is particularly noteworthy for its instability and propensity to form covalent adducts with proteins.[6][8]
The Core Mechanism: Enzymatic Formation of this compound
The formation of DAG is a Phase II metabolic reaction catalyzed by a superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs).[9][10] These enzymes are primarily located in the endoplasmic reticulum of hepatocytes.
The reaction involves the transfer of glucuronic acid from the high-energy cofactor, uridine 5'-diphospho-glucuronic acid (UDPGA), to the carboxylic acid moiety of Diflunisal. This process results in the formation of a 1-O-β-ester linkage, creating the DAG metabolite.
Key UGT Isoforms Implicated: Several UGT isoforms exhibit activity towards NSAIDs. Specific isoforms identified as being involved in the glucuronidation of Diflunisal and other NSAIDs include:
-
UGT1A8 and UGT2B7: Implicated in the biotransformation of Diflunisal.[11]
-
UGT1A9: Known to be involved in the glucuronidation of various drugs, and its activity is competitively inhibited by Diflunisal, suggesting it is a substrate for this enzyme.[12]
-
UGT2B7: Involved in the glucuronidation of many NSAIDs; its activity is inhibited by Diflunisal, although less potently than by other NSAIDs like mefenamic acid.[13]
The involvement of multiple UGTs highlights the complexity and potential for drug-drug interactions at the level of glucuronidation.
The Reactive Nature of DAG: Post-Formational Pathways
Once formed, the 1-O-β-acyl glucuronide (DAG) is not a stable, inert endpoint metabolite. It exists in a dynamic equilibrium, undergoing three critical, non-enzymatic reactions at physiological pH (7.4) and temperature.[14][15]
Hydrolysis
DAG can be hydrolyzed back to the parent drug, Diflunisal. This deconjugation can be catalyzed by β-glucuronidase enzymes or occur spontaneously.[16] This process contributes to a "futile cycle" of conjugation and deconjugation, which can prolong the half-life of the parent drug and alter its pharmacokinetic profile.[16]
Intramolecular Acyl Migration (Isomerization)
The acyl group of DAG can migrate from the C1 anomeric carbon of the glucuronic acid moiety to the hydroxyl groups at the C2, C3, and C4 positions.[4][15] This intramolecular rearrangement results in the formation of a mixture of positional isomers (iso-DAG). This process is significant because:
-
The isomers are generally more stable against hydrolysis than the parent 1-O-β-glucuronide.[8][15]
-
They are implicated as key intermediates in the formation of covalent protein adducts via a glycation mechanism.[5][8]
Covalent Binding to Proteins
The electrophilic nature of DAG and its isomers allows them to react with nucleophilic residues (e.g., lysine, cysteine, histidine) on proteins, forming stable, covalent adducts.[6][17] Human serum albumin (HSA) is a primary target due to its high concentration in plasma and its abundance of nucleophilic sites.[18] Two primary mechanisms for this covalent binding have been proposed:
-
Transacylation: The 1-O-β-acyl glucuronide (DAG) directly acylates the protein, transferring the Diflunisal moiety to a nucleophilic amino acid residue.[19]
-
Glycation: The rearranged isomers (iso-DAG) undergo a series of reactions, potentially involving the opening of the sugar ring to form an aldehyde, which then reacts with protein amino groups to form a Schiff base, ultimately leading to a stable Amadori product.[5][8]
This covalent binding is toxicologically critical as it can lead to the formation of neoantigens, potentially triggering idiosyncratic immune-mediated hypersensitivity reactions.[17][20] Furthermore, these drug-protein adducts are long-lived, persisting in circulation for days to weeks after the parent drug is cleared.[6][17]
Conclusion and Implications for Drug Development
The formation of this compound is a pivotal event in the drug's metabolism, initiating a cascade of chemical reactions with significant toxicological potential. The inherent reactivity of the acyl glucuronide, leading to isomerization and covalent binding to proteins, is a key drug-related risk factor that may contribute to idiosyncratic drug toxicity. [7] For drug development professionals, understanding this mechanism is crucial. Early-stage assessment of acyl glucuronide formation and reactivity is now a standard practice in drug discovery to de-risk candidates containing carboxylic acid moieties. [5][21]The in vitro screening assays described provide a reliable and rapid method to rank compounds based on their potential to form unstable and reactive acyl glucuronides, allowing for the selection of safer drug candidates before advancing to extensive preclinical and clinical development. [7][21]The study of Diflunisal serves as a foundational case study, highlighting the importance of looking beyond simple conjugation and considering the complex chemistry and biology of drug metabolites.
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McKinnon, G. E., & Dickinson, R. G. (1989). Studies on the reactivity of acyl glucuronides--IV. Covalent binding of diflunisal to tissues of the rat. Biochemical Pharmacology, 38(18), 3091-3097. [Link]
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Verbeeck, R. K., & Loewen, G. R. (1987). Diflunisal: a review of pharmacokinetic and pharmacodynamic properties, drug interactions, and special tolerability studies in humans. Pharmacotherapy, 7(5), 187-203. [Link]
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Zhang, S., Li, W., Ottaviani, G., et al. (2015). A New Rapid In Vitro Assay for Assessing Reactivity of Acyl Glucuronides. Drug Metabolism and Disposition, 43(11), 1749-1756. [Link]
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Dickinson, R. G., & King, A. R. (1989). Covalent binding of diflunisal and probenecid to plasma protein in humans: persistence of the adducts in the circulation. Research Communications in Chemical Pathology and Pharmacology, 66(3), 339-354. [Link]
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Drugs.com. (2024). Diflunisal: Package Insert / Prescribing Information. [Link]
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Shipkova, M., Armstrong, V. W., Oellerich, M., & Wieland, E. (2003). Disposition and covalent binding of diflunisal and this compound in the isolated perfused rat liver. Drug Metabolism and Disposition, 31(4), 431-438. [Link]
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Verbeeck, R. K. (2008). Clinical Pharmacology of Diflunisal. Clinical Pharmacokinetics, 47(11), 747-762. [Link]
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Patsnap Synapse. (2024). What is the mechanism of Diflunisal? [Link]
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Strolin Benedetti, M., et al. (1997). Conjugation-deconjugation cycling of diflunisal via beta-glucuronidase catalyzed hydrolysis of its acyl glucuronide in the rat. Life Sciences, 60(24), 2227-2235. [Link]
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Bolze, S., et al. (2002). In Vitro Screening Assay of the Reactivity of Acyl Glucuronides. In Current Protocols in Toxicology. John Wiley & Sons, Inc. [Link]
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Williams, A. M., & Dickinson, R. G. (1994). Studies on the reactivity of acyl glucuronides--VI. Modulation of reversible and covalent interaction of this compound and its isomers with human plasma protein in vitro. Biochemical Pharmacology, 47(7), 1165-1174. [Link]
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Bolze, S., Bromet, N., Gay-Feutry, C., Massiere, F., Boulieu, R., & Hulot, T. (2002). Development of an in vitro screening model for the biosynthesis of acyl glucuronide metabolites and the assessment of their reactivity toward human serum albumin. Drug Metabolism and Disposition, 30(4), 404-413. [Link]
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Belal, F. F., et al. (2021). Separation and Determination of Diflunisal and its Impurity by Two Chromatographic Methods: TLC-Densitometry and HPLC. Journal of AOAC INTERNATIONAL, 104(6), 1719-1725. [Link]
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Wahbi, A. A., et al. (2009). Simultaneous determination of the two non-steroidal anti-inflammatory drugs; diflunisal and naproxen in their tablets by chemometric spectrophotometry and HPLC. Journal of Pharmaceutical and Biomedical Analysis, 49(2), 438-445. [Link]
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Williams, A. M., Worrall, S., Dejersey, J., & Dickinson, R. G. (1995). Studies On the Reactivity of Acyl Glucuronides .8. Generation of An Antiserum for the Detection of Diflunisal-Modified Proteins in Diflunisal-Dosed Rats. Biochemical Pharmacology, 49(2), 209-217. [Link]
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Brogden, R. N., et al. (1980). Review of the animal and clinical pharmacology of diflunisal. The American Journal of Medicine, 68(3), 387-393. [Link]
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Wahbi, A. A., et al. (2009). Simultaneous determination of the two non-steroidal anti-inflammatory drugs; diflunisal and naproxen in their tablets by chemometric spectrophotometry and HPLC. ResearchGate. [Link]
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Mano, Y., et al. (2007). Inhibitory potential of nonsteroidal anti-inflammatory drugs on UDP-glucuronosyltransferase 2B7 in human liver microsomes. European Journal of Clinical Pharmacology, 63(2), 211-216. [Link]
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An In-Depth Technical Guide on the Chemical Stability and Degradation Pathways of Diflunisal Acyl Glucuronide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Diflunisal and its Acyl Glucuronide Metabolite
Diflunisal (DF), a derivative of salicylic acid, is a nonsteroidal anti-inflammatory drug (NSAID) recognized for its analgesic and anti-inflammatory properties.[1] Its therapeutic action is primarily attributed to the reversible inhibition of cyclooxygenase, a key enzyme in the prostaglandin synthesis pathway.[1] Upon administration, diflunisal undergoes extensive phase II metabolism, leading to the formation of several conjugates, including a phenolic glucuronide, a sulfate conjugate, and a notable acyl glucuronide (DAG).[1][2][3] While glucuronidation is typically considered a detoxification pathway that facilitates excretion, the resulting acyl glucuronide of diflunisal is an exception due to its inherent chemical instability.[2][4][5][6]
This guide provides a comprehensive exploration of the chemical stability and complex degradation pathways of diflunisal acyl glucuronide. Understanding these characteristics is paramount for drug development professionals, as the reactivity of acyl glucuronides has been implicated in adverse drug reactions and toxicity.[7][8][9] The instability of these metabolites can lead to the formation of protein adducts, which may trigger immune responses or alter protein function.[4][6][10] Therefore, a thorough investigation into the degradation kinetics and pathways of DAG is crucial for a complete safety assessment of diflunisal.
The Intrinsic Instability of Acyl Glucuronides: A Mechanistic Overview
Acyl glucuronides are ester-linked conjugates that are susceptible to two primary non-enzymatic degradation reactions under physiological conditions: hydrolysis and intramolecular rearrangement (acyl migration).[4][5][6][11]
-
Hydrolysis: This reaction involves the cleavage of the ester bond, regenerating the parent carboxylic acid (diflunisal) and glucuronic acid.[2][4][12] This process can be catalyzed by hydroxide ions and is also subject to enzymatic catalysis by β-glucuronidases.[5][13] The regeneration of the parent drug can lead to a "futile cycling" of conjugation and deconjugation, potentially prolonging the drug's half-life and altering its pharmacokinetic profile.[12][13]
-
Intramolecular Rearrangement (Acyl Migration): This is often the predominant degradation pathway for acyl glucuronides.[5][11] The acyl group of the native 1-β-O-acyl glucuronide migrates to the adjacent hydroxyl groups on the glucuronic acid moiety, forming a mixture of 2-, 3-, and 4-O-acyl positional isomers (iso-DAG).[2][4] This reaction is base-catalyzed and results in isomers that are generally more resistant to hydrolysis.[4][14]
These degradation pathways are not mutually exclusive and occur concurrently, with their relative importance influenced by factors such as pH, temperature, and the presence of proteins.[9]
Figure 1: Primary degradation pathways of this compound (DAG).
Degradation Pathways of this compound: A Deeper Dive
The degradation of this compound is a multifaceted process involving hydrolysis, intramolecular rearrangement, and subsequent reactions of the resulting isomers.
Hydrolysis to the Parent Aglycone
Following intravenous administration of DAG to rats, the parent drug diflunisal and its other metabolites (phenolic glucuronide and sulfate conjugate) appear rapidly in the plasma, indicating significant systemic hydrolysis.[12] The initial half-life of DAG in perfused rat liver has been observed to be rapid, at approximately 17.3 minutes.[4] This hydrolysis is not only a chemical process but is also enzymatically mediated by β-glucuronidases, which are present in various tissues, including the bladder.[13][14] This enzymatic cleavage contributes to a futile conjugation-deconjugation cycle, which can have significant therapeutic and toxicological implications.[13]
Intramolecular Rearrangement to Positional Isomers
The intramolecular rearrangement of DAG to its 2-, 3-, and 4-O-acyl positional isomers (iso-DAG) is a quantitatively important degradation pathway.[5] In vitro studies have shown that rearrangement is the most significant degradation pathway for DAG in buffer and is also substantial in plasma and human serum albumin (HSA) solutions, although the overall degradation is retarded in the presence of protein due to reversible binding.[5] The formation of these isomers is significant because they are not substrates for β-glucuronidase and are more resistant to chemical hydrolysis compared to the parent 1-β-O-acyl glucuronide.[4][11][14]
Further Metabolism of Rearrangement Isomers
Interestingly, the iso-DAG isomers are not inert. Studies in rats have shown that the 2- and 3-O-isomers of DAG can undergo further glucuronidation at the phenolic position of the salicylate ring, forming novel "diglucuronides".[2][4] This suggests that the rearrangement isomers are substrates for UDP-glucuronosyltransferases (UGTs). These diglucuronides are highly polar metabolites excreted almost exclusively in bile.[2][4]
Figure 2: Detailed metabolic fate of this compound and its isomers.
Toxicological Implications: Covalent Binding to Proteins
A significant consequence of the chemical reactivity of acyl glucuronides is their ability to form covalent adducts with proteins.[4][5][6] This occurs through two primary mechanisms:
-
Transacylation: The electrophilic acyl group of the 1-β-O-acyl glucuronide can directly react with nucleophilic residues on proteins (e.g., lysine, cysteine, histidine), forming a stable amide or thioester bond and releasing glucuronic acid.[4]
-
Glycation: The rearrangement isomers (iso-DAG) can undergo a series of reactions, including ring-opening to form a reactive aldehyde, which can then react with protein nucleophiles via a glycation mechanism, similar to the Maillard reaction.[4]
Studies have demonstrated that both DAG and iso-DAG contribute to the formation of diflunisal-protein adducts.[4][5] In vitro experiments with human serum albumin (HSA) suggest that covalent binding via DAG and iso-DAG occurs through different mechanisms (transacylation and glycation, respectively) and at different binding sites on the albumin molecule.[5] These covalent adducts have been detected in the plasma and various tissues of rats and humans, and they can persist in circulation for extended periods, with half-lives of up to 10-13.5 days in human plasma.[6][10] The formation of these long-lived adducts raises concerns about their potential to elicit immune responses and contribute to idiosyncratic drug toxicity.[9][10]
Figure 3: Mechanisms of covalent protein binding by this compound.
Experimental Protocols for Stability Assessment
The evaluation of acyl glucuronide stability is a critical component of preclinical drug development. A robust in vitro protocol allows for the characterization of degradation kinetics and the identification of potential liabilities early in the discovery process.
In Vitro Incubation and Stability Assay
Objective: To determine the degradation half-life of this compound under physiological conditions.
Materials:
-
This compound standard (or biosynthesized material)[15]
-
0.1 M Potassium phosphate buffer (pH 7.4)
-
Human plasma (or human serum albumin solution)
-
Incubator or water bath set to 37°C
-
Acetonitrile (ACN) with 0.1% or 1% formic acid (quenching solution)
-
HPLC or LC-MS/MS system
Step-by-Step Protocol:
-
Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).
-
Incubation Setup: In separate microcentrifuge tubes, pre-warm the phosphate buffer and human plasma to 37°C.
-
Initiation of Reaction: Spike the this compound stock solution into the pre-warmed buffer and plasma to achieve a final concentration (e.g., 20 µM).[15] Mix gently by vortexing.
-
Time Point Sampling: At designated time points (e.g., 0, 1, 2, and 4 hours), withdraw an aliquot of the incubation mixture.[15]
-
Quenching: Immediately add the aliquot to an equal volume of cold quenching solution (ACN with formic acid) to stop the degradation reactions.[15] The acidic condition helps to stabilize the remaining acyl glucuronide.
-
Sample Processing: Centrifuge the quenched samples to precipitate proteins. Transfer the supernatant to HPLC vials for analysis.
-
Analytical Quantification: Analyze the samples using a validated LC-MS/MS method to quantify the concentration of the remaining this compound at each time point.
-
Data Analysis: Plot the natural logarithm of the acyl glucuronide concentration versus time. The degradation rate constant (k) is the negative of the slope of the linear regression line. The half-life (t½) can then be calculated using the equation: t½ = 0.693 / k.
Figure 4: Experimental workflow for in vitro stability assessment of acyl glucuronides.
Quantitative Data Summary
The stability of this compound is highly dependent on the experimental conditions. The following table summarizes key kinetic parameters from the literature.
| Parameter | Condition | Value | Reference |
| Initial Half-life (t½) | Perfused Rat Liver | 17.3 ± 4.2 min | [4] |
| Elimination Half-life (t½) of iso-DAG | Perfusate from Rat Liver | 55 ± 15 min | [4] |
| Adduct Half-life (t½) in Plasma | Human Volunteers | 10.0 ± 0.9 days | [10] |
| Adduct Half-life (t½) in Tissues | Rat (Liver) | ~50 hours | [6] |
| Adduct Half-life (t½) in Tissues | Rat (Kidney) | ~67 hours | [6] |
Conclusion and Future Perspectives
This compound is a chemically unstable metabolite that undergoes significant degradation through hydrolysis and intramolecular rearrangement. These reactions lead to a complex metabolic profile, including the regeneration of the parent drug, the formation of more stable positional isomers, and the generation of novel diglucuronide metabolites. The inherent reactivity of both the parent acyl glucuronide and its isomers results in the formation of long-lived covalent adducts with proteins, a phenomenon with potential toxicological consequences.
For drug development professionals, a thorough understanding and early assessment of acyl glucuronide stability are crucial. The in vitro protocols outlined in this guide provide a framework for characterizing the degradation kinetics and reactivity of such metabolites. Future research should continue to focus on elucidating the precise mechanisms of toxicity associated with acyl glucuronide-protein adducts and developing predictive models to assess the risk of idiosyncratic drug reactions for new chemical entities that form these reactive metabolites.
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Diflunisal Acyl Glucuronide: A Technical Guide to Intramolecular Rearrangement, Isomerization, and Bioactivation
This in-depth technical guide provides a comprehensive overview of the chemistry, kinetics, and biological implications of diflunisal acyl glucuronide (DAG) intramolecular rearrangement and isomerization. Designed for researchers, scientists, and drug development professionals, this document delves into the mechanisms of acyl migration, the analytical methodologies for characterization, and the toxicological significance of this reactive metabolite.
Executive Summary
Diflunisal, a non-steroidal anti-inflammatory drug (NSAID), is extensively metabolized to form this compound (DAG).[1][2] Unlike many phase II metabolites, DAG is not a stable, inert endpoint of biotransformation. It is a reactive electrophile that undergoes complex intramolecular rearrangement via acyl migration, leading to the formation of positional isomers (iso-DAG).[3][4][5] This isomerization process is a critical determinant of the metabolite's fate, influencing its hydrolysis, excretion, and propensity to form covalent adducts with endogenous macromolecules. The formation of these adducts is a key concern in drug development, as it has been linked to idiosyncratic drug toxicity.[6][7][8] This guide will explore the fundamental principles governing DAG instability and provide practical insights into its experimental evaluation.
The Chemistry of Acyl Glucuronide Instability: The Case of Diflunisal
Acyl glucuronides are ester-linked conjugates that are inherently susceptible to hydrolysis and intramolecular rearrangement.[5] The reactivity of DAG stems from the electrophilic nature of the ester carbonyl carbon, which is prone to nucleophilic attack.
Intramolecular Rearrangement: The Acyl Migration Pathway
The primary non-hydrolytic degradation pathway for DAG is intramolecular rearrangement, also known as acyl migration. This process involves the transfer of the diflunisal acyl group from the C-1 hydroxyl of the glucuronic acid moiety to the adjacent C-2, C-3, and C-4 hydroxyl groups, forming a mixture of positional isomers (iso-DAG).[3][4] This reaction is pH-dependent, with the rate of rearrangement generally increasing with pH.[9]
The generally accepted mechanism for acyl migration proceeds through a transient orthoester intermediate. The proximity of the hydroxyl groups on the glucuronic acid ring facilitates this intramolecular transesterification.
Caption: Pathways of protein adduct formation from DAG and iso-DAG.
Disposition and Further Metabolism
Studies in rats have shown that DAG undergoes significant systemic deconjugation-reconjugation cycling and isomerization to iso-DAG. [3]The iso-DAG isomers are more resistant to hydrolysis, are readily taken up by hepatocytes, and can undergo further metabolism, such as phenolic glucuronidation, to form "diglucuronides". [3][4]
Experimental Assessment of this compound Stability
A thorough understanding of the stability of DAG is crucial for assessing its potential risks. The following protocols outline key in vitro experiments to characterize the rearrangement and hydrolysis kinetics.
In Vitro Stability in Buffer
This experiment determines the intrinsic chemical stability of DAG at physiological pH.
Protocol:
-
Preparation of Solutions:
-
Prepare a 0.1 M phosphate buffer solution at pH 7.4.
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).
-
-
Incubation:
-
Pre-warm the phosphate buffer to 37°C.
-
Spike the DAG stock solution into the pre-warmed buffer to a final concentration of 10-20 µM.
-
Incubate the reaction mixture at 37°C.
-
-
Time Points and Quenching:
-
Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes).
-
Immediately quench the reaction by adding an equal volume of cold acetonitrile containing 0.1-1% formic acid to precipitate proteins and stop the reaction. [10]4. Analysis:
-
Analyze the samples by LC-MS/MS to quantify the disappearance of the parent DAG and the formation of diflunisal and the iso-DAG isomers. [11]
-
In Vitro Reactivity and Trapping Studies
This experiment assesses the potential for DAG to form covalent adducts by using trapping agents.
Protocol:
-
Preparation of Solutions:
-
Prepare a 0.1 M phosphate buffer solution at pH 7.4.
-
Prepare stock solutions of trapping agents:
-
-
Incubation:
-
Add the trapping agent to the pre-warmed buffer.
-
Initiate the reaction by adding the DAG stock solution (10 µM final concentration).
-
Incubate at 37°C for a defined period (e.g., 2 hours). [10]3. Quenching and Analysis:
-
Quench the reaction with cold acetonitrile containing formic acid.
-
Analyze the samples by LC-MS/MS to detect the formation of glutathione and methoxylamine conjugates of diflunisal.
-
Analytical Considerations
The analysis of DAG and its isomers presents challenges due to their inherent instability.
Chromatographic Separation
A robust chromatographic method is essential to separate the parent acyl glucuronide from its positional isomers and the parent drug. Reversed-phase HPLC with a C18 column is commonly used. [12]Gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium acetate) and an organic modifier (e.g., acetonitrile) is typically required to achieve adequate separation. [11]
Mass Spectrometric Detection
Tandem mass spectrometry (MS/MS) provides the sensitivity and specificity required for the detection and quantification of DAG and its related compounds in complex biological matrices. The isomers of DAG often exhibit similar fragmentation patterns, making chromatographic separation crucial for their individual quantification. [11]
Data Summary and Interpretation
The data generated from stability and reactivity studies can be summarized to provide a comprehensive risk assessment.
Table 1: In Vitro Stability and Reactivity of this compound and its Isomers
| Compound | Half-life in buffer (pH 7.4, 37°C) | Covalent Binding to HSA (2 hr incubation) |
| DAG (β-1-O-acyl) | ~53 min [13] | 2.4% [13] |
| 2-O-acyl isomer | ~75 min [13] | 8.2% [13] |
| 3-O-acyl isomer | ~61 min [13] | 13.7% [13] |
| 4-O-acyl isomer | ~26 min [13] | 36.6% [13] |
Data are illustrative and based on published literature. Half-lives and binding percentages can vary depending on experimental conditions.
The data clearly indicate that while the parent DAG is susceptible to hydrolysis, its rearrangement isomers, particularly the 4-O-acyl isomer, are significantly more reactive towards protein covalent binding. [13]
Conclusion and Future Perspectives
The intramolecular rearrangement of this compound is a critical event that dictates its biological fate and toxicological potential. The formation of more stable, yet more reactive, isomers highlights the need for a thorough in vitro and in vivo characterization of acyl glucuronide metabolites for any new chemical entity containing a carboxylic acid moiety. Future research should focus on developing more predictive in vitro models to assess the immunogenic potential of acyl glucuronide-protein adducts and on elucidating the specific protein targets of diflunisal and other NSAIDs. A deeper understanding of these mechanisms will ultimately contribute to the development of safer medicines.
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Obach, R. S., et al. (2014). New Perspectives on Acyl Glucuronide Risk Assessment in Drug Discovery: Investigation of In vitro Stability, In situ Reactivity, and Bioactivation. Current Drug Metabolism, 15(9), 893-903. [Link]
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St-Pierre, M. V., et al. (1992). Conjugation-deconjugation cycling of diflunisal via beta-glucuronidase catalyzed hydrolysis of its acyl glucuronide in the rat. Drug Metabolism and Disposition, 20(1), 151-156. [Link]
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Van Vleet, T. R., et al. (2017). Acyl glucuronide metabolites: Implications for drug safety assessment. Toxicology Letters, 273, 37-43. [Link]
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Williams, A. M., et al. (1995). Chemical and immunochemical comparison of protein adduct formation of four carboxylate drugs in rat liver and plasma. Chemical Research in Toxicology, 8(3), 433-441. [Link]
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Dickinson, R. G., & McMahon, K. A. (2001). Rearrangement of this compound into its beta-glucuronidase-resistant isomers facilitates transport through the small intestine to the colon of the rat. Drug Metabolism and Disposition, 29(6), 849-854. [Link]
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Dickinson, R. G., et al. (1993). Studies on the reactivity of acyl glucuronides. II. Interaction of this compound and its isomers with human serum albumin in vitro. Biochemical Pharmacology, 45(5), 1035-1042. [Link]
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King, A. R., & Dickinson, R. G. (1993). Studies on the reactivity of acyl glucuronides--V. Glucuronide-derived covalent binding of diflunisal to bladder tissue of rats and its modulation by urinary pH and beta-glucuronidase. Biochemical Pharmacology, 46(7), 1175-1182. [Link]
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Dickinson, R. G., et al. (1994). Studies on the reactivity of acyl glucuronides-VI. Modulation of reversible and covalent interaction of this compound and its isomers with human plasma protein in vitro. UQ eSpace. [Link]
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covalent binding of Diflunisal acyl glucuronide to plasma proteins.
An In-Depth Technical Guide to the Covalent Binding of Diflunisal Acyl Glucuronide to Plasma Proteins
Foreword for the Researcher
The journey of a drug from administration to elimination is a complex narrative of metabolic transformation. While many of these transformations are benign, designed to detoxify and facilitate excretion, some create chemically reactive species with the potential for off-target interactions. Acyl glucuronides, once considered simple Phase II detoxification products, are now recognized as a class of metabolites that can be chemically reactive, capable of covalently modifying endogenous macromolecules like proteins.[1][2][3] This guide focuses on a specific, well-documented example: the covalent binding of this compound (DAG), a major metabolite of the nonsteroidal anti-inflammatory drug (NSAID) diflunisal, to plasma proteins.[4][5]
For drug development professionals, understanding this phenomenon is not merely an academic exercise. The formation of drug-protein adducts is a potential bioactivation pathway that has been hypothesized to contribute to idiosyncratic drug toxicities and hypersensitivity reactions.[6][7][8] Therefore, the ability to characterize and quantify this binding is a critical component of modern drug safety assessment. This document serves as a technical deep-dive, moving beyond a simple recitation of facts to explain the causality behind the reactivity, the mechanisms of adduction, and the detailed experimental workflows required for their rigorous investigation.
The Chemical Reactivity of this compound (DAG)
Diflunisal, a difluorophenyl derivative of salicylic acid, is primarily metabolized in humans and rats to its acyl glucuronide (DAG) and phenolic glucuronide.[5][9] Unlike the stable phenolic glucuronide, the acyl glucuronide is an ester conjugate that is chemically unstable at physiological pH and temperature.[1][9] Its reactivity in a biological matrix like plasma is governed by three competing, interconnected pathways.[4][10][11]
-
Hydrolysis: A straightforward cleavage of the ester bond, regenerating the parent drug, diflunisal (DF).
-
Intramolecular Acyl Migration: A pH-dependent, non-enzymatic rearrangement where the acyl group (diflunisal) migrates from its initial 1-β-O-position on the glucuronic acid moiety to the C2, C3, and C4 hydroxyl groups, forming positional isomers (iso-DAG).[1][4][10] This isomerization is a crucial gateway to further reactions.
-
Covalent Binding: An intermolecular reaction where the electrophilic DAG (or its isomers) reacts with nucleophilic residues on proteins, forming a stable, covalent bond or "adduct".
In vitro studies consistently show that for DAG, the quantitative importance of these reactions follows the order: rearrangement > hydrolysis > covalent binding .[4][10] The presence of plasma proteins, particularly Human Serum Albumin (HSA), can influence these rates. High reversible binding of DAG to non-catalytic sites on HSA can actually protect it from rapid degradation compared to a simple buffer solution.[10]
Caption: Dual mechanisms of covalent binding: Transacylation vs. Glycation.
A Validated Workflow for Adduct Characterization
Investigating DAG-protein adducts requires a multi-step, self-validating workflow that combines controlled incubations with robust analytical techniques. The goal is not just to detect binding, but to quantify it and structurally characterize the resulting adducts.
Experimental Protocol: In Vitro Adduct Formation and Analysis
This protocol outlines the essential steps to characterize DAG reactivity with HSA in a controlled laboratory setting.
Part 1: In Vitro Incubation
-
Objective: To generate DAG-HSA adducts under physiologically relevant conditions for subsequent analysis.
-
Methodology:
-
Reagent Preparation: Prepare a solution of fatty acid-free Human Serum Albumin (HSA) at a relevant concentration (e.g., 40 mg/mL) in a phosphate buffer (e.g., 0.1 M, pH 7.4). [12]Pre-warm the solution to 37°C.
-
Initiate Reaction: Spike the HSA solution with a known concentration of purified this compound (DAG). [4] 3. Incubation: Maintain the reaction mixture at 37°C in a shaking water bath.
-
Time-Course Sampling: Withdraw aliquots at predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours) to monitor the reaction kinetics.
-
Control Sample: Run a parallel incubation of DAG in buffer alone to determine its intrinsic stability and degradation rate in the absence of protein. [4]* Expertise & Causality: Using fatty acid-free HSA is crucial because endogenous fatty acids can compete for binding sites on albumin, potentially reducing the extent of covalent modification and introducing variability. [4][10]Maintaining physiological pH and temperature is essential for mimicking the in vivo environment where these reactions occur.
-
Part 2: Quantification of Covalently Bound Diflunisal
-
Objective: To determine the total amount of diflunisal that has become irreversibly bound to the protein.
-
Methodology:
-
Protein Precipitation & Washing: To each time-point aliquot, add an excess of cold organic solvent (e.g., acetonitrile) to precipitate the protein. Vortex thoroughly and centrifuge.
-
Discard the supernatant. Vigorously wash the protein pellet multiple times with a solvent like methanol to remove all traces of non-covalently bound (reversibly bound) diflunisal and its metabolites. This step is critical for accuracy.
-
Alkaline Hydrolysis: Resuspend the final, washed protein pellet in a known volume of NaOH solution (e.g., 1 M). Heat the sample (e.g., at 60°C for 1 hour) to hydrolyze the ester or amide bond, releasing the diflunisal aglycone from the protein. [13] 4. Sample Analysis: Neutralize the hydrolyzed sample, perform a liquid-liquid or solid-phase extraction to isolate the released diflunisal, and quantify it using a validated HPLC-UV or LC-MS/MS method. [14][15] 5. Data Expression: Normalize the amount of released diflunisal to the amount of protein in the pellet (determined by a standard protein assay like BCA). Express the final result as ng or µg of DF per mg of HSA. [16] Part 3: Mass Spectrometric Identification of Adducts
-
-
Objective: To structurally confirm the adducts and identify the specific amino acid residues on HSA that have been modified.
-
Methodology:
-
Protein Isolation: Isolate the adducted HSA from an incubation reaction. This may involve dialysis or size-exclusion chromatography to remove unbound reactants.
-
Enzymatic Digestion: Denature the protein (e.g., with urea) and reduce/alkylate the disulfide bonds. Digest the protein into smaller peptides using a specific protease, most commonly trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS). [17][18] 4. Data Interrogation: This is the most complex step. Standard database searches will only identify unmodified peptides. To find the adducted peptides, an "open" or "variable modification" search is required. [19][20]The software is instructed to search for peptides that have an additional mass corresponding to either:
-
Diflunisal acylation: +232.03 Da (the mass of the diflunisal acyl group)
-
Diflunisal glycation: +426.08 Da (the mass of the entire DAG molecule minus water)
-
-
Validation: The MS/MS fragmentation spectrum of a candidate adducted peptide must be manually or algorithmically inspected to confirm that the fragmentation pattern is consistent with the proposed peptide sequence and modification site. [18][21]* Trustworthiness & Causality: This "bottom-up proteomics" approach is the gold standard for adduct characterization. [17]It provides definitive proof of covalent binding and pinpoints the exact location on the protein. The self-validating nature comes from the precise mass shift observed in the precursor ion scan (MS1) combined with the fragmentation pattern in the tandem scan (MS2) that confirms the peptide sequence and localizes the modification.
-
Caption: Integrated workflow for quantification and characterization of adducts.
In Vivo Ramifications and Toxicological Significance
The formation of diflunisal-protein adducts is not confined to the test tube; it has been demonstrated to occur in both rats and humans following administration of the drug. [4][16][22]A key finding from in vivo studies is the remarkable persistence of these adducts.
In rats, while the parent drug and its non-covalently bound metabolites are cleared with half-lives of 5-10 hours, the covalently bound diflunisal adducts in plasma and tissues accumulate over time and are eliminated much more slowly, with half-lives of 18 hours in plasma and up to 67 hours in the kidney. [16]Similar persistence has been observed in humans, where diflunisal-protein adducts were detectable in plasma for at least a month after the parent drug was no longer measurable. [22]
| Tissue/Fluid | Maximum Adduct Concentration (µg DF/g or mL) | Elimination Half-life (hours) |
|---|---|---|
| Rat Liver | 4.8 | ~50 |
| Rat Kidney | 1.0 | ~67 |
| Rat Plasma | 0.74 | ~18 |
| Human Plasma | ~0.035 (ng DF/mg protein) | ~240 (10 days) |
Table summarizing in vivo data on diflunisal adducts. Data compiled from studies in rats and humans.[16][22]
The central hypothesis linking these persistent adducts to toxicity is immunological. [6][7]Covalent modification of a self-protein like albumin can create a "neoantigen"—a molecule that the immune system no longer recognizes as "self." This can potentially initiate an immune response, leading to the production of drug-specific antibodies. [3]In animal models, this has been demonstrated: rat serum albumin modified in vitro by DAG was found to be immunogenic when injected back into rats, generating antibodies that recognized the diflunisal-modified protein. [8] While a definitive causal link between acyl glucuronide-mediated protein binding and the rare instances of idiosyncratic liver injury reported for some NSAIDs remains an area of active investigation, the body of evidence strongly supports its plausibility. [6][23]The formation of these long-lived adducts represents a significant chemical alteration of endogenous proteins, and their potential to trigger aberrant immune responses is a critical safety consideration in drug development. [2][8]
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An In-depth Technical Guide on the Role of UDP-Glucuronosyltransferases in Diflunisal Metabolism
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Diflunisal, a non-steroidal anti-inflammatory drug (NSAID), undergoes extensive phase II metabolism, primarily through glucuronidation, which is critical for its clearance and elimination. This process is catalyzed by the UDP-glucuronosyltransferase (UGT) superfamily of enzymes. Two major, structurally distinct glucuronide metabolites are formed: a phenolic glucuronide and an acyl glucuronide. The formation of these conjugates is catalyzed by different UGT isoforms, exhibits distinct kinetic properties, and has significant clinical implications. The acyl glucuronide is chemically reactive and has been associated with idiosyncratic drug toxicities, a crucial consideration in drug development. This guide provides a detailed examination of the UGT-mediated metabolic pathways of diflunisal, outlines robust in vitro methodologies for characterization, and discusses the pharmacological and toxicological significance of its metabolites.
Introduction to Diflunisal and UGTs
Diflunisal: A Salicylate Derivative NSAID
Diflunisal is a derivative of salicylic acid used for its analgesic and anti-inflammatory properties[1]. Like other NSAIDs, its mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes. Unlike many xenobiotics that undergo phase I oxidative metabolism, diflunisal's clearance is dominated by phase II conjugation reactions, specifically glucuronidation and, to a lesser extent, sulfation[2][3][4]. Understanding this metabolic profile is paramount for predicting its pharmacokinetics, potential for drug-drug interactions (DDIs), and safety profile.
The UGT Superfamily: Key Players in Drug Detoxification
UDP-glucuronosyltransferases are a critical family of phase II metabolizing enzymes, primarily located in the endoplasmic reticulum of liver cells and other tissues like the kidney and gastrointestinal tract[5][6][7]. They catalyze the transfer of glucuronic acid from the high-energy co-factor uridine 5'-diphospho-glucuronic acid (UDPGA) to a lipophilic substrate[6]. This conjugation increases the water solubility of the compound, facilitating its excretion via urine or bile[6]. The human UGT superfamily is divided into families and subfamilies, with UGT1A and UGT2B members being the most important for drug metabolism[6][7][8]. Specific isoforms exhibit distinct but often overlapping substrate specificities[8].
The Dual Glucuronidation Pathways of Diflunisal
Diflunisal possesses two functional groups susceptible to glucuronidation: the phenolic hydroxyl group and the carboxylic acid group. This results in the formation of two distinct metabolites: the diflunisal phenolic glucuronide (DPG) and the diflunisal acyl glucuronide (DAG)[2][3][9].
-
Diflunisal Phenolic Glucuronide (DPG): A stable metabolite formed by attaching glucuronic acid to the phenolic hydroxyl group.
-
This compound (DAG): A potentially reactive metabolite formed by an ester linkage between glucuronic acid and the drug's carboxylic acid moiety[9][10].
The formation of these two glucuronides accounts for the majority of diflunisal's elimination[3][4]. Studies have shown that both pathways are significant, though the formation of the acyl glucuronide can become saturated at higher doses[4].
Metabolic Pathway Diagram
The metabolic conversion of diflunisal is catalyzed by distinct UGT isoforms, leading to two primary glucuronide conjugates.
Caption: Metabolic pathways of diflunisal glucuronidation.
Key UGT Isoforms in Diflunisal Metabolism
Identifying the specific UGT isoforms responsible for a drug's metabolism ("reaction phenotyping") is crucial for predicting DDIs and the impact of genetic polymorphisms[8][11]. For diflunisal, the formation of its two main glucuronides is primarily handled by two different UGTs.
UGT1A9: The Primary Catalyst for Phenolic Glucuronide (DPG) Formation
UGT1A9 is a major hepatic and renal UGT isoform known to glucuronidate a wide range of phenolic compounds[12][13]. Studies using recombinant human UGTs have identified UGT1A9 as the principal enzyme responsible for forming the stable DPG metabolite. Diflunisal has also been shown to be a competitive inhibitor of UGT1A9 activity, with an IC50 value of 1.31 µM against a probe substrate[14]. This indicates a high affinity of diflunisal for this enzyme.
UGT2B7: The Primary Catalyst for Acyl Glucuronide (DAG) Formation
UGT2B7 is one of the most significant UGT isoforms for drug metabolism, particularly for compounds containing carboxylic acids, such as many NSAIDs[15][16][17][18]. It is well-established that UGT2B7 is the main enzyme catalyzing the formation of the reactive DAG[15][16]. While diflunisal is a substrate, its inhibitory potential against UGT2B7 is relatively weak compared to other NSAIDs, with a reported IC50 value of 178 µM[15].
Enzyme Kinetics Data Summary
The following table summarizes the key UGT isoforms and their roles in diflunisal metabolism.
| Metabolite | Primary UGT Isoform | Location | Significance |
| Diflunisal Phenolic Glucuronide (DPG) | UGT1A9[14] | Liver, Kidney[12][13] | Stable, major elimination pathway. |
| This compound (DAG) | UGT2B7[15][16] | Liver, Kidney, GI Tract[17] | Chemically reactive, potential for toxicity. |
Experimental Methodologies for Characterizing Diflunisal Glucuronidation
To investigate the UGT-mediated metabolism of diflunisal, a systematic in vitro approach is essential. This typically involves using human-derived subcellular fractions and recombinant enzymes.
In Vitro Metabolism using Human Liver Microsomes (HLMs)
5.1.1 Rationale and Principle HLMs are vesicles of endoplasmic reticulum isolated from human liver tissue. They contain a rich complement of drug-metabolizing enzymes, including UGTs, and are considered the gold standard for in vitro metabolism studies[5][19]. By incubating diflunisal with HLMs in the presence of the necessary co-factor (UDPGA), researchers can measure the formation rates of DPG and DAG.
5.1.2 Step-by-Step Protocol
-
Preparation: Thaw pooled HLMs (e.g., from 50 donors) on ice. Prepare a stock solution of diflunisal in a suitable organic solvent (e.g., methanol).
-
Reaction Mixture: In a microcentrifuge tube, combine phosphate buffer (pH 7.4), alamethicin (a pore-forming agent to overcome enzyme latency), magnesium chloride (MgCl₂), and the HLM suspension. Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiation: Add the diflunisal stock solution to the reaction mixture. To initiate the glucuronidation reaction, add the co-factor, UDPGA. The final reaction volume is typically 200 µL.
-
Incubation: Incubate at 37°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is within the linear range for metabolite formation.
-
Termination: Stop the reaction by adding ice-cold acetonitrile containing an internal standard. This precipitates the microsomal proteins.
-
Sample Processing: Centrifuge the mixture to pellet the precipitated protein. Transfer the supernatant to a clean vial or 96-well plate.
-
Analysis: Analyze the supernatant for the presence and quantity of DPG and DAG using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[5][15].
5.1.3 Workflow Diagram
Caption: Workflow for in vitro diflunisal metabolism assay using HLMs.
Isoform-Specific Metabolism using Recombinant UGTs
5.2.1 Rationale and Principle To confirm the specific roles of UGT1A9 and UGT2B7, experiments are conducted using commercially available recombinant UGT enzymes expressed in cell lines[8][14]. This approach allows for the unambiguous identification of which enzyme produces which metabolite.
5.2.2 Step-by-Step Protocol The protocol is similar to the HLM assay, with the key difference being the replacement of HLMs with a specific recombinant UGT isoform (e.g., rUGT1A9 or rUGT2B7)[20].
-
Preparation: Prepare separate reaction mixtures for each recombinant UGT isoform to be tested (e.g., UGT1A1, UGT1A9, UGT2B7, etc.).
-
Incubation: Incubate diflunisal with each individual isoform in the presence of UDPGA.
-
Analysis: Analyze the resulting samples by LC-MS/MS. A significant formation of DPG in the rUGT1A9 reaction and DAG in the rUGT2B7 reaction confirms their primary roles.
Clinical and Pharmacological Significance
The dual metabolic pathways of diflunisal have important consequences for its clinical use and safety assessment.
The Reactivity of this compound (DAG)
Acyl glucuronides are a unique class of metabolites because they are chemically unstable[10][21]. The electrophilic C-1 carbon of the glucuronic acid moiety makes DAG susceptible to:
-
Hydrolysis: Reverting back to the parent drug, diflunisal[9]. This creates a "futile cycle" of conjugation and deconjugation that can prolong the drug's half-life[22].
-
Intramolecular Acyl Migration: The acyl group can migrate from the C-1 position to the C-2, C-3, and C-4 positions of the glucuronic acid ring, forming β-glucuronidase-resistant isomers[9][23].
-
Covalent Binding: DAG can covalently bind to nucleophilic residues on proteins, such as albumin[10][21][24]. This irreversible binding can alter protein function or, more critically, form neoantigens that may trigger immune-mediated idiosyncratic adverse drug reactions[10][25][26].
The potential for acyl glucuronides to cause toxicity is a significant concern in drug safety, and regulatory agencies may require additional safety assessments for drugs that form them[27].
Pharmacokinetics and Drug-Drug Interactions (DDIs)
While the glucuronidation of diflunisal itself does not appear to be significantly affected by other drugs, diflunisal can act as an inhibitor of UGT enzymes[28].
-
Inhibition of UGT1A9: As a competitive inhibitor of UGT1A9, diflunisal has the potential to interfere with the metabolism of other drugs cleared by this pathway[14].
-
Inhibition of UGT2B7: Although weaker, diflunisal can also inhibit UGT2B7, which could affect the clearance of co-administered UGT2B7 substrates[15].
Therefore, co-administration of diflunisal with drugs that are primarily cleared by UGT1A9 or UGT2B7 should be approached with caution.
Impact of Genetic Polymorphisms and Disease States
Genetic polymorphisms in UGT genes can lead to significant inter-individual variability in drug metabolism[17][20]. Variants in UGT1A9 and UGT2B7 genes could potentially alter the metabolic ratio of DPG to DAG, influencing both the efficacy and safety profile of diflunisal. Furthermore, liver disease, such as cirrhosis, has been shown to impair both the phenolic and acyl glucuronidation pathways of diflunisal, necessitating careful dose consideration in these patients[2].
Conclusion and Future Directions
The metabolism of diflunisal is a well-defined process dominated by two parallel glucuronidation pathways, catalyzed by UGT1A9 and UGT2B7. The formation of the stable phenolic glucuronide via UGT1A9 represents a classic detoxification route. In contrast, the formation of the reactive acyl glucuronide via UGT2B7 introduces toxicological risks that are characteristic of many carboxylic acid-containing drugs.
For drug development professionals, the study of diflunisal serves as a critical case study. It highlights the necessity of:
-
Comprehensive Reaction Phenotyping: To identify all key metabolizing enzymes.
-
Characterizing Metabolite Stability: Especially for potentially reactive species like acyl glucuronides.
-
Evaluating DDI Potential: Assessing the investigational drug as both a substrate and an inhibitor of metabolic enzymes.
Future research should focus on quantitatively assessing the in vivo covalent binding of DAG to plasma and tissue proteins and correlating these findings with clinical outcomes. Additionally, further investigation into the impact of specific UGT1A9 and UGT2B7 genetic variants on diflunisal disposition will be crucial for advancing personalized medicine approaches.
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McKinnon, G. E., & Dickinson, R. G. (1984). Glucuronidation and elimination of diflunisal in the isolated perfused rat liver: effect of pretreatment with phenobarbitone, clofibric acid and spironolactone. Archives Internationales de Pharmacodynamie et de Thérapie, 272(1), 4-16. [Link]
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Jin, C. J., et al. (2004). Glucuronidation of carboxylic acid containing compounds by UDP-glucuronosyltransferase isoforms. Drug Metabolism and Disposition, 32(4), 367-372. [Link]
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Methodological & Application
Application Note: A Validated LC-MS/MS Method for the Robust Quantification of Diflunisal Acyl Glucuronide in Human Plasma
Introduction: The Analytical Imperative for Diflunisal Acyl Glucuronide
Diflunisal is a non-steroidal anti-inflammatory drug (NSAID) from the salicylate class, widely used for its analgesic and anti-inflammatory properties. In humans, Diflunisal undergoes extensive phase II metabolism, primarily forming a phenolic glucuronide and a pharmacologically inactive, yet chemically reactive, 1-O-β-acyl glucuronide (DAG).[1] While glucuronidation is typically a detoxification pathway, acyl glucuronides are a class of metabolites that pose significant toxicological and analytical challenges.[2][3]
DAG is intrinsically unstable and can undergo several chemical transformations in vivo and ex vivo, including:
-
Hydrolysis: Reverting back to the parent drug, Diflunisal. This can lead to an underestimation of the metabolite's concentration and an overestimation of the parent drug's exposure.[1][4]
-
Intramolecular Acyl Migration: A pH-dependent rearrangement where the acyl group migrates from the C-1 position of the glucuronic acid moiety to the C-2, C-3, and C-4 positions, forming various positional isomers.[1][5][6][7] These isomers may exhibit different stabilities and reactivities.[5]
-
Covalent Protein Binding: Irreversible binding to nucleophilic residues on proteins, forming drug-protein adducts. This mechanism is implicated in the idiosyncratic drug toxicities associated with some carboxylic acid-containing drugs.[6][8]
Given this reactivity, the accurate quantification of DAG is a critical component of preclinical and clinical studies to fully understand the drug's disposition, assess potential toxicological risks, and establish accurate pharmacokinetic profiles.[9] Bioanalysis of such unstable metabolites represents a significant analytical challenge, demanding meticulous sample handling, stabilization, and a highly specific and validated analytical method.[4][9]
This application note provides a detailed, robust, and validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the quantification of this compound in human plasma. The methodology emphasizes strategies to mitigate the inherent instability of the analyte, ensuring data integrity and reliability in compliance with regulatory expectations outlined in guidelines such as the FDA's Bioanalytical Method Validation guidance and the ICH M10 guideline.[10][11][12][13]
The Bioanalytical Challenge: Understanding Acyl Glucuronide Instability
The primary obstacle in quantifying DAG is its chemical lability. The ester linkage at the C-1 position is susceptible to nucleophilic attack, leading to the aforementioned degradation pathways. The rate of these reactions is highly dependent on pH, temperature, and the biological matrix itself.[2][3][14] At physiological pH (7.4), acyl migration is a prominent reaction.[4] Therefore, without immediate and effective stabilization, the measured concentration of the 1-O-β isomer will not reflect the true systemic exposure.
The core principle of this method is stabilization through acidification . Lowering the pH of the biological sample immediately after collection significantly slows both hydrolysis and acyl migration, preserving the integrity of the 1-O-β-acyl glucuronide.[4][14]
Figure 2: Solid-Phase Extraction (SPE) workflow for this compound.
Protocol 3: LC-MS/MS Analysis
The following tables summarize the starting conditions for method development, based on established methods for Diflunisal and its metabolites. [15][16][17] Table 1: Chromatographic Conditions
| Parameter | Setting | Rationale |
|---|---|---|
| LC Column | Phenomenex Prodigy ODS 3V (150 x 4.6 mm, 5 µm) [15]or equivalent C18 | Provides good retention and separation for Diflunisal and its metabolites. |
| Mobile Phase A | 5 mM Ammonium Formate in Water | Volatile buffer compatible with mass spectrometry. |
| Mobile Phase B | Acetonitrile | Common organic modifier for reversed-phase chromatography. |
| Flow Rate | 0.60 mL/min [15] | A standard flow rate for a 4.6 mm ID column. |
| Gradient/Isocratic | Isocratic: 45% B [15]or a shallow gradient | An isocratic method can be robust, but a gradient may be needed to separate isomers. [18] |
| Column Temp. | 40 °C | Improves peak shape and reduces viscosity. |
| Autosampler Temp. | 4 °C [15] | Maintains stability of the processed samples in the autosampler. |
| Injection Volume | 10 µL | |
Table 2: Mass Spectrometric Conditions
| Parameter | Setting | Rationale |
|---|---|---|
| Ionization Mode | Negative Electrospray (ESI-) | Carboxylic acid and glucuronide moieties readily form [M-H]⁻ ions. |
| MRM Transition (DAG) | m/z 425.1 → 249.0 | Precursor ion [M-H]⁻. Product ion corresponds to the aglycone after loss of glucuronic acid. |
| MRM Transition (Diflunisal) | m/z 249.0 → 205.0 [15] | Precursor ion [M-H]⁻. Product ion corresponds to the loss of CO₂. |
| MRM Transition (IS) | Analyte-specific (e.g., Clofibric acid: m/z 213.1 → 126.9) [15] | Monitor a stable, specific transition for the chosen internal standard. |
| Ion Spray Voltage | -3000 to -4500 V | Optimize for maximum signal intensity. |
| Source Temperature | 400 °C [15] | Facilitates desolvation of droplets. |
| Collision Gas | Nitrogen | Standard collision gas for CID. |
| Dwell Time | 200-300 ms | Balances sensitivity with the number of data points across the peak. |
Method Validation According to Regulatory Standards
A full validation must be performed according to the principles outlined in the FDA and ICH M10 guidance documents. [11][12]The validation must rigorously assess:
-
Selectivity: Analyze at least six different lots of blank plasma to ensure no significant interference at the retention times of DAG and the IS.
-
Linearity and Sensitivity: A calibration curve with at least six non-zero standards should be prepared. The simplest regression model that adequately describes the concentration-response relationship should be used (typically linear, weighted 1/x²). The Lower Limit of Quantification (LLOQ) must be determined.
-
Accuracy and Precision: Assessed by analyzing replicate QC samples (at least LLOQ, Low, Mid, and High concentrations) on at least three separate days. Acceptance criteria are typically ±15% (±20% at the LLOQ) of the nominal concentration.
-
Matrix Effect: Evaluated by comparing the response of the analyte in post-extraction spiked blank matrix with the response in a pure solution.
-
Recovery: The efficiency of the SPE process should be consistent across the concentration range.
-
Stability: This is the most crucial validation parameter for DAG.
-
Autosampler Stability: Keep reconstituted samples in the autosampler (e.g., 4°C) and analyze at time intervals to assess stability.
-
Bench-Top Stability: Evaluate the stability of DAG in acidified plasma at room temperature for a duration that mimics the sample handling process.
-
Freeze-Thaw Stability: Subject QC samples to at least three freeze-thaw cycles (-70°C to room temperature).
-
Long-Term Stability: Store QC samples at -70°C and analyze them against a freshly prepared calibration curve at specified intervals (e.g., 1, 3, 6 months).
-
Conclusion
The quantification of this compound presents a formidable bioanalytical challenge due to its inherent chemical instability. The LC-MS/MS method detailed in this application note provides a comprehensive framework for achieving robust, reliable, and accurate results. The cornerstone of this protocol is the immediate acidification of plasma samples post-collection, which is paramount for preserving analyte integrity. By combining this critical stabilization step with a selective solid-phase extraction procedure and sensitive tandem mass spectrometry detection, this method is fit-for-purpose for regulated bioanalysis in support of drug development programs. Adherence to the described validation principles will ensure that the generated data is of the highest quality and can be confidently used for pharmacokinetic and toxicological assessment.
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- 5. Studies on the reactivity of acyl glucuronides--II. Interaction of this compound and its isomers with human serum albumin in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Disposition and covalent binding of diflunisal and this compound in the isolated perfused rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Studies on the reactivity of acyl glucuronides--V. Glucuronide-derived covalent binding of diflunisal to bladder tissue of rats and its modulation by urinary pH and beta-glucuronidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New Perspectives on Acyl Glucuronide Risk Assessment in Drug Discovery: Investigation of In vitro Stability, In situ Reactivity, and Bioactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bioanalytical challenges and strategies for accurately measuring acyl glucuronide metabolites in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. labs.iqvia.com [labs.iqvia.com]
- 11. fda.gov [fda.gov]
- 12. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 13. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
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- 15. academic.oup.com [academic.oup.com]
- 16. researchgate.net [researchgate.net]
- 17. Sensitive and selective determination of diflunisal in human plasma by LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Application Note: Advanced Chromatographic Strategies for the Separation and Analysis of Diflunisal Acyl Glucuronide Isomers
Introduction: The Analytical Challenge of Diflunisal Metabolism
Diflunisal, a non-steroidal anti-inflammatory drug (NSAID) containing a carboxylic acid moiety, undergoes extensive phase II metabolism. A primary pathway is glucuronidation, which forms an ester linkage between the drug's carboxyl group and glucuronic acid, yielding Diflunisal 1-O-acyl-β-D-glucuronide (DAG).[1] While glucuronidation is typically a detoxification pathway, acyl glucuronides (AGs) are chemically reactive metabolites.[2][3]
The inherent instability of the 1-O-acyl ester bond in DAG is the crux of a significant bioanalytical challenge.[1][2] Under physiological conditions (pH ~7.4), DAG is susceptible to two competing degradation reactions:
-
Hydrolysis: Cleavage of the ester bond, regenerating the parent drug, Diflunisal.[2][4]
-
Acyl Migration: An intramolecular transacylation reaction where the Diflunisal acyl group migrates from the C-1 position of the glucuronic acid moiety to the C-2, C-3, and C-4 hydroxyl groups.[1][4][5]
This process results in a complex equilibrium mixture of the parent 1-β-O anomer and at least seven other positional and anomeric isomers (α- and β-forms at the C-2, C-3, and C-4 positions).[5][6] These isomers are isobaric (possess the same mass-to-charge ratio) and often exhibit similar mass spectrometric fragmentation patterns, making their individual quantification impossible without prior chromatographic separation.[7]
Given that the rate of acyl migration and the reactivity of the resulting isomers have been linked to the potential for idiosyncratic drug toxicity, the ability to accurately separate and quantify these species is paramount in drug metabolism, pharmacokinetics, and safety assessment studies.[8][9] This application note provides detailed protocols and the underlying scientific rationale for separating Diflunisal acyl glucuronide isomers using state-of-the-art chromatographic techniques.
The Chemistry of Acyl Glucuronide Instability: A Justification for Methodical Rigor
The propensity of DAG to rearrange is highly dependent on pH, temperature, and the sample matrix.[2][5] The reaction cascade, illustrated below, underscores the necessity for carefully controlled sample handling and analytical conditions to prevent ex-vivo isomerization, which would otherwise lead to a gross misrepresentation of the in-vivo metabolic profile.
Caption: Isomerization and hydrolysis pathways of Diflunisal 1-O-acyl glucuronide.
Overall Analytical Workflow
A robust and reliable analytical method requires a systematic approach, from sample collection through final data analysis. Each step is designed to preserve the integrity of the sample and ensure accurate isomer differentiation.
Caption: A systematic workflow for the analysis of DAG isomers.
Critical Protocol: Sample Preparation and Stabilization
Rationale: The rate of acyl migration is significantly reduced at lower pH and temperature.[3][10] Therefore, immediate stabilization of biological samples post-collection is the most critical step to prevent artifactual formation of isomers. This protocol is designed for plasma samples.
Materials:
-
Ice bath
-
Calibrated pH meter
-
10% (v/v) Formic Acid or Perchloric Acid in water
-
Acetonitrile (ACN), HPLC-grade, chilled to 4°C
-
Microcentrifuge tubes
-
Refrigerated centrifuge (4°C)
Step-by-Step Protocol:
-
Immediate Cooling: As soon as the blood sample is collected (e.g., in K2EDTA tubes), place it on an ice bath.
-
Plasma Separation: Centrifuge the blood sample at ~2000 x g for 10 minutes at 4°C to separate the plasma.
-
Acidification: Transfer the plasma supernatant to a new pre-chilled tube. For every 1 mL of plasma, add a small, precise volume of 10% formic acid to adjust the pH to between 3.0 and 4.0. Verify the pH of a representative sample. This step is critical for quenching the chemical rearrangement.[7][10]
-
Protein Precipitation: Add 3 volumes of ice-cold acetonitrile (e.g., 600 µL ACN to 200 µL of acidified plasma).
-
Vortexing: Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.
-
Centrifugation: Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a new tube for analysis.
-
Storage: If not analyzing immediately, cap the sample tightly and store at -80°C. Acyl glucuronides in acidified samples are generally stable for extended periods at low temperatures.[10]
Primary Analytical Approach: UPLC-MS/MS
Ultra-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) is the gold standard for this application, offering the necessary chromatographic resolution and detection sensitivity.[11][12]
Principle of Separation: Reversed-phase chromatography separates the highly polar glucuronide isomers from each other and from the more hydrophobic parent drug based on their differential partitioning between the polar mobile phase and the nonpolar stationary phase. A shallow gradient is employed to achieve fine separation between the structurally similar isomers.
Instrumentation and Parameters:
| Parameter | Recommended Setting | Rationale & Causality |
| UPLC System | A system capable of high pressure gradients (e.g., Waters Acquity UPLC, Agilent 1290 Infinity II) | High-pressure capability allows for the use of sub-2 µm particle columns, which provide higher efficiency and better resolution of closely eluting isomers. |
| Column | C18 (ODS) column with a sub-2 µm particle size (e.g., 2.1 x 100 mm, 1.7 µm) | The C18 stationary phase provides the necessary hydrophobicity to retain and separate the analytes. Small particle sizes maximize peak efficiency.[11][13] |
| Column Temperature | 40 - 45°C | Elevated temperature reduces mobile phase viscosity, improving efficiency and peak shape. It must be carefully controlled to ensure run-to-run reproducibility.[10] |
| Mobile Phase A | Water with 10 mM Ammonium Acetate + 0.1% Formic Acid (pH ~3.5) | Ammonium acetate acts as a buffer and improves peak shape. Formic acid maintains a low pH to keep the analytes in a single protonation state and enhances ionization efficiency in positive ion mode (though negative is more common).[7] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Acetonitrile is a strong organic solvent used to elute the analytes from the reversed-phase column. |
| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID column, balancing analysis time and separation efficiency. |
| Gradient Elution | 5% B to 40% B over 10 min, then ramp to 95% B to elute Diflunisal, followed by re-equilibration. (Must be optimized) | A shallow initial gradient is crucial for resolving the highly polar and structurally similar glucuronide isomers. A steeper ramp is then used to elute the much less polar parent drug in a reasonable time.[7][10] |
| MS Detector | Triple Quadrupole (QqQ) or High-Resolution MS (QTOF, Orbitrap) | A QqQ is ideal for sensitive quantification using Multiple Reaction Monitoring (MRM). High-resolution MS is excellent for identification and confirmation.[3][14] |
| Ionization Mode | Electrospray Ionization (ESI), Negative Mode | Carboxylic acids and glucuronic acid moieties are readily deprotonated, yielding abundant [M-H]⁻ ions, providing high sensitivity.[11] |
| MRM Transitions | Parent Ion (e.g., m/z 425 for DAG isomers) → Product Ion (e.g., m/z 249 for Diflunisal aglycone) | This transition is common for glucuronides, representing the loss of the glucuronic acid moiety (176 Da). While not isomer-specific, it provides high selectivity against matrix components. |
Alternative/Orthogonal Approach: SFC-MS
Supercritical Fluid Chromatography (SFC) is a powerful "green" alternative that provides orthogonal selectivity to reversed-phase LC.[15] It behaves similarly to normal-phase chromatography and can offer unique advantages for isomer separations.
Principle of Separation: SFC uses supercritical CO₂ as the primary mobile phase, which is non-polar. A polar organic solvent (modifier), such as methanol, is added to modulate analyte retention on a polar stationary phase. Separation is governed by polar interactions (e.g., hydrogen bonding) between the analytes and the stationary phase.
Instrumentation and Parameters:
| Parameter | Recommended Setting | Rationale & Causality |
| SFC System | An analytical SFC system with a back pressure regulator (BPR) | The BPR is essential for maintaining the CO₂ in its supercritical or subcritical state, which is critical for achieving reproducible chromatography.[16] |
| Column | Polar achiral columns (e.g., Diol, Ethyl Pyridine, Amino) or specialized chiral columns if enantiomers are present | Polar stationary phases are required to retain the polar glucuronide isomers in the non-polar CO₂ mobile phase. The choice of stationary phase provides different selectivities. |
| Column Temperature | 40°C | Temperature affects the density and solvating power of the supercritical fluid and must be precisely controlled.[16] |
| Mobile Phase A | Supercritical CO₂ | The primary, non-polar mobile phase.[17] |
| Mobile Phase B | Methanol (or Ethanol) | A polar organic modifier is required to elute the polar analytes. The percentage of the modifier is the primary driver of retention time.[18] |
| Back Pressure | 150 bar (2175 psi) | Back pressure controls the density of the mobile phase. Higher density increases the eluting strength. This parameter is a key tool for method optimization in SFC.[16] |
| Gradient Elution | 5% B to 30% B over 8 min | Similar to LC, a gradient of the organic modifier is used to elute compounds with a range of polarities. SFC often allows for faster gradients and re-equilibration times than LC.[15][17] |
| MS Detection | Compatible MS detector with a gas-liquid separator interface | The same MS principles as in LC-MS apply. The interface is designed to handle the decompression of CO₂ before the ion source. |
Conclusion
The analysis of this compound isomers is a complex task that demands a meticulous and scientifically grounded approach. The inherent chemical instability of these metabolites necessitates stringent sample handling protocols, including immediate cooling and acidification, to preserve the in-vivo isomeric profile. High-resolution chromatographic techniques are indispensable, as mass spectrometry alone cannot differentiate these isobaric compounds.
UPLC-MS/MS on a C18 column remains the primary, robust method for achieving baseline separation of the key positional isomers. Concurrently, SFC-MS presents a fast, environmentally friendly, and orthogonal technique that can provide alternative selectivity and confirmation. By implementing the detailed protocols and understanding the causal relationships between experimental parameters and outcomes described herein, researchers can confidently and accurately characterize the complex metabolic fate of Diflunisal, generating reliable data for pharmacokinetic and toxicological assessments.
References
-
Isolation and identification of the rearrangement products of diflunisal 1-O-acyl glucuronide. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
Kinetic modelling of acyl glucuronide and glucoside reactivity and development of structure–property relationships. Organic & Biomolecular Chemistry. Available at: [Link]
-
Transacylation and hydrolysis of the acyl glucuronides of ibuprofen and its α-methyl-substituted analogues investigated by 1H NMR spectroscopy and computational chemistry: Implications for drug design. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
Determination of the Acyl Glucuronide Metabolite of Mycophenolic Acid in Human Plasma by HPLC and Emit. Therapeutic Drug Monitoring. Available at: [Link]
-
Driving to a Better Understanding of Acyl Glucuronide Transformations Using NMR and Molecular Modeling. Chemical Research in Toxicology. Available at: [Link]
-
Chromatographic separation of acyl and phenolic glucuronide metabolites of DFL. ResearchGate. Available at: [Link]
-
The influence of physicochemical properties on the reactivity and stability of acyl glucuronides. Xenobiotica. Available at: [Link]
-
Acyl glucuronide drug metabolites: toxicological and analytical implications. Clinical Pharmacokinetics. Available at: [Link]
-
Sensitive and Selective Determination of Diflunisal in Human Plasma by LC-MS. Journal of Chromatographic Science. Available at: [Link]
-
Quantification of Glucuronide Metabolites in Biological Matrices by LC-MS/MS. IntechOpen. Available at: [Link]
-
QSPR modelling of in vitro degradation half-life of acyl glucuronides. SAR and QSAR in Environmental Research. Available at: [Link]
-
Achiral Supercritical Fluid Chromatography (SFC) for the Purification of Pharmaceuticals. AZoM. Available at: [Link]
-
Separation of isomers of acyl glucuronides using micellar electrokinetic capillary chromatography in dynamically coated capillaries. Scilit. Available at: [Link]
-
A rapid and specific derivatization procedure to identify acyl-glucuronides by mass spectrometry. ResearchGate. Available at: [Link]
-
Sensitive and Selective Determination of Diflunisal in Human Plasma by LC–MS. Journal of Chromatographic Science. Available at: [Link]
-
The Impact of Chiral Supercritical Fluid Chromatography in Drug Discovery: From Analytical to Multigram Scale. American Laboratory. Available at: [Link]
-
Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Selvita. Available at: [Link]
-
Determination of Acyl-, O- , and N- Glucuronide Using Chemical Derivatization Coupled with Liquid Chromatography–High-Resolution Mass Spectrometry. ResearchGate. Available at: [Link]
-
Standardization of a LC/MS/MS Method for the Determination of Acyl Glucuronides and Their Isomers. ResearchGate. Available at: [Link]
-
Studies on the reactivity of acyl glucuronides--I. Phenolic glucuronidation of isomers of this compound in the rat. Semantic Scholar. Available at: [Link]
-
Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC Europe. Available at: [Link]
-
Quantification of Glucuronide Metabolites in Biological Matrices by LC-MS/MS. ResearchGate. Available at: [Link]
-
A generic screening and optimization strategy for chiral separations by supercritical fluid chromatography. Journal of Chromatography A. Available at: [Link]
-
Representative post-column analyte infusion MRM LC– MS overlaid chromatograms for DFL and clofibric acid. ResearchGate. Available at: [Link]
-
An automated method to study the rapid intramolecular transacylation of drug acyl glucuronides using Cyclic Ion Mobility Spectro. Waters Corporation. Available at: [Link]
-
Studies on the reactivity of acyl glucuronides--I. Phenolic glucuronidation of isomers of this compound in the rat. Drug Metabolism and Disposition. Available at: [Link]
-
Direct analysis of glucuronides with liquid chromatography-mass spectrometric techniques and methods. Current Drug Metabolism. Available at: [Link]
Sources
- 1. Studies on the reactivity of acyl glucuronides--I. Phenolic glucuronidation of isomers of this compound in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 3. scispace.com [scispace.com]
- 4. The influence of physicochemical properties on the reactivity and stability of acyl glucuronides † - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinetic modelling of acyl glucuronide and glucoside reactivity and development of structure–property relationships - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C9OB02008J [pubs.rsc.org]
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- 7. researchgate.net [researchgate.net]
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- 12. Direct analysis of glucuronides with liquid chromatography-mass spectrometric techniques and methods - PubMed [pubmed.ncbi.nlm.nih.gov]
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protocol for synthesizing radiolabeled Diflunisal acyl glucuronide
Application Notes & Protocols
Topic: Protocol for Synthesizing Radiolabeled Diflunisal Acyl Glucuronide
For: Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Radiolabeled Metabolites
Diflunisal is a non-steroidal anti-inflammatory drug (NSAID) from the salicylate class. A major pathway of its metabolism in humans involves the direct conjugation of its carboxylic acid group with glucuronic acid, forming an ester linkage known as an acyl glucuronide.[1] This biotransformation is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, primarily in the liver.[2][3][4] The resulting this compound (DAG) is more water-soluble, facilitating its excretion.
Acyl glucuronides are a unique class of metabolites. Unlike more stable ether-linked glucuronides, the ester linkage in acyl glucuronides is chemically reactive.[5][6][7] Under physiological conditions (pH 7.4, 37°C), DAG is known to be unstable, undergoing hydrolysis back to the parent drug (Diflunisal) and intramolecular acyl migration.[1][5] This migration creates positional isomers (2-O, 3-O, and 4-O-acyl), which have different chemical properties and may not be substrates for β-glucuronidases.[8] This reactivity has been linked to potential toxicity for some carboxylic acid-containing drugs, as the acyl glucuronide can covalently bind to proteins, potentially leading to immune-mediated adverse reactions.[6][7]
To accurately study the absorption, distribution, metabolism, and excretion (ADME) of Diflunisal and quantify the exposure to its reactive acyl glucuronide metabolite, a radiolabeled version of the metabolite is an indispensable tool.[9] Radiolabeling, typically with Carbon-14 (¹⁴C) or Tritium (³H), allows for sensitive and specific tracking of all drug-related material, independent of the compound's structure.[9]
This document provides a detailed protocol for the enzymatic synthesis of [¹⁴C]this compound, a method that closely mimics the biological formation of the metabolite. This approach is often preferred for producing the biologically relevant 1-β-O-acyl isomer and can be more straightforward than complex multi-step chemical syntheses.[10][11]
Principle of Enzymatic Synthesis
This protocol utilizes human liver microsomes as the source of UGT enzymes. Microsomes are vesicles of endoplasmic reticulum fragments obtained from homogenized liver cells and contain a high concentration of drug-metabolizing enzymes, including UGTs.[2][11]
The synthesis is an enzyme-catalyzed reaction where the UGTs transfer a [¹⁴C]glucuronic acid moiety from the activated sugar donor, uridine 5'-diphospho-[¹⁴C]glucuronic acid ([¹⁴C]UDPGA), to the carboxylic acid group of non-radiolabeled Diflunisal. Alternatively, and as detailed below, [¹⁴C]Diflunisal can be used as the substrate with a non-radiolabeled UDPGA donor. The latter is often more practical as the synthesis of the radiolabeled parent drug is a common starting point for ADME studies.[9]
The reaction requires specific cofactors and conditions to ensure optimal enzyme activity, including a suitable pH, temperature, and the presence of a detergent like alamethicin to disrupt the microsomal membrane and improve enzyme access to the substrate and cofactor.
Materials and Reagents
| Material/Reagent | Supplier | Purpose | Notes |
| [¹⁴C]Diflunisal (specific activity ≥ 50 mCi/mmol) | Specialized custom synthesis provider | Radiolabeled Substrate | Must have high chemical and radiochemical purity (>98%). |
| Diflunisal (unlabeled standard) | Sigma-Aldrich, Cayman Chemical | Analytical Standard | For HPLC co-elution and quantification. |
| Pooled Human Liver Microsomes (HLM) | Corning, Sekisui XenoTech | UGT Enzyme Source | Store at -80°C. Avoid repeated freeze-thaw cycles. |
| Uridine 5'-diphosphoglucuronic acid (UDPGA), trisodium salt | Sigma-Aldrich | Glucuronic Acid Donor | Prepare fresh solution in buffer for each experiment. |
| Alamethicin | Sigma-Aldrich | Microsomal Permeabilizing Agent | Prepare a stock solution in ethanol or DMSO. |
| Magnesium Chloride (MgCl₂) | Fisher Scientific | UGT Cofactor | Essential for UGT activity. |
| Potassium Phosphate Buffer (0.1 M, pH 7.4) | In-house preparation | Reaction Buffer | Ensure pH is accurately adjusted at the reaction temperature. |
| Acetonitrile (ACN), HPLC Grade | Fisher Scientific | Reaction Quenching & HPLC Mobile Phase | |
| Formic Acid, LC-MS Grade | Fisher Scientific | HPLC Mobile Phase Additive | For pH control and improved peak shape. |
| Ultrapure Water (18.2 MΩ·cm) | Milli-Q® system or equivalent | Buffer and Mobile Phase Preparation | |
| Liquid Scintillation Cocktail | PerkinElmer | Radioactivity Quantification | |
| HPLC System with UV and Radiometric Detectors | Agilent, Waters, Shimadzu | Purification and Analysis | A flow-scintillation analyzer or fraction collector is required. |
| C18 Reverse-Phase HPLC Column | Waters, Phenomenex | Analyte Separation | e.g., 4.6 x 150 mm, 3.5 or 5 µm particle size. |
| Centrifuge (capable of >10,000 x g) | Beckman Coulter, Eppendorf | Pelletizing Microsomal Protein |
Experimental Workflow & Protocol
The overall process involves the enzymatic reaction followed by purification and characterization of the final product.
Step-by-Step Synthesis Protocol
Causality Note: Acyl glucuronides are unstable, especially in basic conditions.[5] All steps should be performed promptly, and samples should be kept on ice when not in the incubator to minimize degradation.
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of [¹⁴C]Diflunisal in methanol or DMSO. The final concentration of the organic solvent in the incubation should be kept low (<1%) to avoid inhibiting enzyme activity.
-
Prepare a 50 mM stock solution of UDPGA in 0.1 M Potassium Phosphate Buffer (pH 7.4). Prepare this solution fresh.
-
Prepare a 2.5 mg/mL stock solution of alamethicin in ethanol.
-
-
Microsome Pre-incubation (Activation):
-
In a microcentrifuge tube on ice, add the required volume of pooled human liver microsomes (to achieve a final protein concentration of 1 mg/mL).
-
Add 0.1 M Potassium Phosphate Buffer (pH 7.4) and MgCl₂ (to a final concentration of 5 mM).
-
Add alamethicin to a final concentration of 25 µg/mg of microsomal protein.
-
Vortex gently and pre-incubate on ice for 15 minutes. This step permeabilizes the microsomal membrane, allowing the UGT enzymes access to the UDPGA cofactor.[8]
-
-
Initiation of the Glucuronidation Reaction:
-
To the pre-incubated microsome mixture, add the [¹⁴C]Diflunisal stock solution to a final concentration of 100 µM.
-
Initiate the reaction by adding the UDPGA stock solution to a final concentration of 2 mM. The total reaction volume can be scaled as needed (e.g., 1 mL).
-
Vortex gently to mix.
-
-
Incubation:
-
Incubate the reaction mixture in a shaking water bath at 37°C for 2 to 4 hours. The optimal incubation time may need to be determined empirically by running a time-course experiment.
-
-
Reaction Termination and Sample Work-up:
-
Stop the reaction by adding 2 volumes of ice-cold acetonitrile (e.g., 2 mL of ACN for a 1 mL reaction). This will precipitate the microsomal proteins and halt enzymatic activity.
-
Vortex the mixture vigorously for 30 seconds.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated protein.
-
Carefully transfer the supernatant to a new tube for HPLC purification.
-
HPLC Purification Protocol
Purification is a critical step to ensure the final product has high radiochemical purity, removing unreacted [¹⁴C]Diflunisal and any potential impurities.[12]
| Parameter | Condition |
| Column | C18 Reverse-Phase, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 50-100 µL of supernatant |
| Detection | UV (at ~254 nm) and Radiometric Detector |
| Gradient | 10% B to 70% B over 20 minutes, then wash and re-equilibrate. |
-
Setup: Equilibrate the HPLC system with the initial mobile phase conditions (e.g., 90% A / 10% B).
-
Injection: Inject the supernatant from the work-up step.
-
Fraction Collection: Monitor the output from the radiometric detector. The acyl glucuronide is more polar than the parent drug and will elute earlier. Unreacted [¹⁴C]Diflunisal will elute later.
-
Collection: Begin collecting the eluent into fractions just before the radiolabeled metabolite peak begins to elute and stop after it has returned to baseline.
-
Pooling and Storage: Pool the fractions containing the purified [¹⁴C]this compound. Immediately store on ice or at -20°C (or lower) to prevent degradation. Evaporate the organic solvent under a gentle stream of nitrogen if a more concentrated aqueous solution is required.
Quality Control and Characterization
Radiochemical Purity Assessment
The purity of the final product must be rigorously assessed.[13]
-
Inject a small aliquot of the purified, pooled fraction onto the analytical HPLC system using the same method as for purification.
-
Integrate the peaks in the radiometric chromatogram.
-
Calculate the Radiochemical Purity (RCP) as: RCP (%) = (Area of Product Peak / Total Area of All Radioactive Peaks) x 100
-
The target RCP should be ≥95%.
Identity Confirmation
-
Co-elution: If an authentic, non-labeled standard of this compound is available, spike a portion of the radiolabeled product with the standard and inject it into the HPLC. A single, sharp, co-eluting peak in both the UV and radiometric detectors provides strong evidence of identity.
-
Mass Spectrometry (LC-MS/MS): Analyze the purified fraction by LC-MS to confirm the molecular weight of the product. The expected mass would be that of Diflunisal + 176 Da (the mass of glucuronic acid). Fragmentation patterns can further confirm the structure.
Quantification
-
Take a known volume (e.g., 10 µL) of the final purified product.
-
Add it to a vial containing an appropriate liquid scintillation cocktail (e.g., 5 mL).
-
Measure the radioactivity (in Disintegrations Per Minute, DPM) using a Liquid Scintillation Counter (LSC).
-
Using the known specific activity of the starting [¹⁴C]Diflunisal, calculate the molar concentration of the final product.
Troubleshooting
| Problem | Potential Cause | Solution |
| Low Yield | Inactive microsomes or UDPGA. | Use fresh UDPGA. Ensure microsomes were stored properly and not subjected to freeze-thaw cycles. |
| Sub-optimal reaction conditions. | Optimize pH, incubation time, and concentrations of substrate/cofactors. | |
| Low Radiochemical Purity | Incomplete separation during HPLC. | Optimize the HPLC gradient to better resolve the product from the parent drug. |
| Degradation of the product. | Work quickly and keep samples cold. Ensure the pH of the final solution is slightly acidic (e.g., pH 5-6) for better stability. | |
| Broad or Tailing Peaks in HPLC | Column overload. | Inject a smaller volume of the supernatant. |
| Column degradation. | Replace the HPLC column or guard column. |
Safety Precautions
-
All work with radiolabeled materials must be conducted in a designated and approved radioisotope laboratory.
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and gloves.
-
Use shielding (e.g., plexiglass) as appropriate for the isotope being used.
-
All radioactive waste must be disposed of according to institutional and regulatory guidelines.
-
Diflunisal, alamethicin, and organic solvents are hazardous chemicals. Consult the Safety Data Sheets (SDS) for each before use and handle them in a fume hood.
References
-
New Perspectives on Acyl Glucuronide Risk Assessment in Drug Discovery: Investigation of In vitro Stability, In situ Reactivity, and Bioactivation. National Institutes of Health (NIH). Available from: [Link]
-
The influence of physicochemical properties on the reactivity and stability of acyl glucuronides. Taylor & Francis Online. Available from: [Link]
-
Glucuronide synthesis. Hypha Discovery. Available from: [Link]
-
The Importance of Purification for Radiolabeled Compounds. Moravek. Available from: [Link]
-
Glucuronides from metabolites to medicines: a survey of the in vivo generation, chemical synthesis and properties of glucuronides. Natural Product Reports (RSC Publishing). Available from: [Link]
-
18O-Enabled High-Throughput Acyl Glucuronide Stability Assay. ACS Publications. Available from: [Link]
-
Acyl glucuronide drug metabolites: toxicological and analytical implications. ClinPGx. Available from: [Link]
-
Acyl glucuronides: the good, the bad and the ugly. PubMed. Available from: [Link]
-
Biosynthesis of Drug Glucuronide Metabolites in the Budding Yeast Saccharomyces cerevisiae. PubMed. Available from: [Link]
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Gram Scale Synthesis of the Glucuronide Metabolite of ABT-724. The Journal of Organic Chemistry - ACS Publications. Available from: [Link]
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Chemical and Enzyme-Assisted Syntheses of Norbuprenorphine-3-β-D-Glucuronide. National Institutes of Health (NIH). Available from: [Link]
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Effective Synthesis of 1β-Acyl Glucuronides by Selective Acylation. Request PDF. Available from: [Link]
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UDP-glucuronosyltransferases. PubMed. Available from: [Link]
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Labeled Internal Standards of Glucornic Acid Drug Metabolites. Cerilliant. Available from: [Link]
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Acyl Glucuronides of Carboxylic acid-containing Drugs. Hypha Discovery. Available from: [Link]
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The UDP-glucuronosyltransferases: their role in drug metabolism and detoxification. PubMed. Available from: [Link]
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UDP-glucuronosyltransferases and clinical drug-drug interactions. PubMed. Available from: [Link]
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Glucuronosyltransferase. Wikipedia. Available from: [Link]
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A comprehensive review of UDP-glucuronosyltransferase and esterases for drug development. PubMed. Available from: [Link]
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Biosynthesis and chemical synthesis of carboxyl-linked glucuronide of lithocholic acid. PubMed. Available from: [Link]
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Affinity- and Format-Dependent Pharmacokinetics of 89 Zr-Labeled Albumin-Binding VHH Constructs. MDPI. Available from: [Link]
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Syntheses and Characterization of the Acyl Glucuronide and Hydroxy Metabolites of Diclofenac. PubMed. Available from: [Link]
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Radiochemical Purity Systems of Radiopharmaceuticals. UK Radiopharmacy Group. Available from: [Link]
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Studies on the reactivity of acyl glucuronides--I. Phenolic glucuronidation of isomers of this compound in the rat. PubMed. Available from: [Link]
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Rapid Purification and Formulation of Radiopharmaceuticals via Thin-Layer Chromatography. National Institutes of Health (NIH). Available from: [Link]
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Scheme 2. Five step synthesis of Difl unisal by Jones et al. ResearchGate. Available from: [Link]
- A kind of method for one-step synthesis of diflunisal and derivatives thereof. Google Patents.
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Use of Radiolabeled Compounds in Drug Metabolism and Pharmacokinetic Studies. Request PDF. Available from: [Link]
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Application Notes and Protocols: In Vitro Models for Studying Diflunisal Acyl Glucuronide Reactivity
Introduction: The Significance of Acyl Glucuronide Reactivity in Drug Development
Glucuronidation is a primary phase II metabolic pathway that facilitates the elimination of xenobiotics by increasing their water solubility. While generally considered a detoxification process, the formation of 1-O-β-acyl glucuronides from carboxylic acid-containing drugs like Diflunisal can lead to the generation of chemically reactive metabolites.[1][2] These acyl glucuronides (AGs) are implicated in idiosyncratic drug toxicities, which are a significant concern in drug development.[3][4] The inherent reactivity of the ester linkage in AGs can lead to intramolecular acyl migration, forming positional isomers, and intermolecular reactions with endogenous macromolecules, such as proteins, forming covalent adducts.[3][5]
The formation of these adducts is hypothesized to trigger immune responses or cause direct cellular toxicity.[2][6] Therefore, a thorough in vitro evaluation of the reactivity of acyl glucuronides is a critical step in the safety assessment of new chemical entities. As highlighted by the FDA's guidance on the safety testing of drug metabolites, understanding the potential for the formation of reactive and disproportionate metabolites is paramount.[7][8][9] This is particularly crucial for acyl glucuronides, where their reactivity may not be immediately apparent from standard toxicology studies.[10]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro models available to study the reactivity of Diflunisal acyl glucuronide (DAG). The protocols detailed herein are designed to be self-validating and are grounded in established scientific principles, providing a robust framework for assessing the potential risks associated with this class of metabolites.
The Chemistry of this compound Reactivity
Diflunisal, a non-steroidal anti-inflammatory drug (NSAID), is extensively metabolized to its acyl glucuronide (DAG) and phenolic glucuronide.[5][11] The reactivity of DAG stems from the electrophilic nature of the ester carbonyl carbon. This reactivity manifests in three primary pathways:
-
Hydrolysis: The ester bond can be cleaved, regenerating the parent drug, Diflunisal. This process can be influenced by pH and the presence of esterase enzymes.
-
Acyl Migration: The acyl group can migrate from the 1-O-β position to the 2-, 3-, and 4-hydroxyl groups of the glucuronic acid moiety, forming positional isomers.[3][7] This intramolecular rearrangement is a key indicator of reactivity and is often a prerequisite for covalent binding.[12][13]
-
Covalent Binding: Both the parent 1-O-β acyl glucuronide and its isomers can react with nucleophilic residues on proteins, primarily lysine and cysteine, to form stable covalent adducts.[5][14] This can occur through direct transacylation or via a Schiff base mechanism following the opening of the glucuronic acid ring.[14]
Figure 1: Key reactivity pathways of this compound (DAG).
Experimental Protocols
Protocol 1: In Vitro Biosynthesis of this compound (DAG)
Rationale: The 1-O-β-acyl glucuronide is the initial, metabolically formed conjugate. A reliable method for its in vitro synthesis is essential for subsequent reactivity studies. This protocol utilizes liver microsomes, a rich source of UDP-glucuronosyltransferases (UGTs), the enzymes responsible for glucuronidation. It is critical to inhibit β-glucuronidase activity, which can hydrolyze the newly formed DAG, leading to an underestimation of its formation.[1][15]
Materials:
-
Diflunisal (parent drug)
-
Pooled Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM)
-
Uridine 5'-diphosphoglucuronic acid (UDPGA), trisodium salt
-
D-saccharic acid 1,4-lactone monohydrate (β-glucuronidase inhibitor)
-
0.1 M Phosphate Buffer, pH 7.4
-
Magnesium chloride (MgCl₂)
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic acid (TFA)
-
Ice bath
-
Centrifuge
Procedure:
-
Prepare Incubation Mixture: On ice, prepare the following incubation mixture in a microcentrifuge tube. The final volume for this example is 200 µL.
-
0.1 M Phosphate Buffer (pH 7.4): 168 µL
-
MgCl₂ (1 M stock): 2 µL (final concentration 10 mM)
-
Liver Microsomes (20 mg/mL stock): 2 µL (final concentration 0.2 mg/mL)
-
D-saccharic acid 1,4-lactone (100 mM stock): 8 µL (final concentration 4 mM)
-
Diflunisal (10 mM stock in DMSO): 2 µL (final concentration 100 µM)
-
-
Pre-incubation: Gently vortex the mixture and pre-incubate at 37°C for 5 minutes to equilibrate the temperature.
-
Initiate Reaction: Add 18 µL of UDPGA (50 mM stock) to initiate the reaction (final concentration 4.5 mM).
-
Incubation: Incubate at 37°C for 2 hours in a shaking water bath.
-
Terminate Reaction: Stop the reaction by adding 200 µL of ice-cold acetonitrile containing 0.1% TFA.
-
Protein Precipitation: Vortex vigorously for 1 minute and then centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated protein.
-
Sample Analysis: Transfer the supernatant to an HPLC vial for analysis by LC-MS/MS to confirm the formation of DAG.
Protocol 2: Assessment of DAG Stability and Acyl Migration
Rationale: The rate of acyl migration is a key indicator of the chemical reactivity of an acyl glucuronide. This protocol assesses the stability of the biosynthesized DAG in a physiological buffer over time. The disappearance of the 1-O-β isomer and the appearance of its positional isomers are monitored.
Materials:
-
Supernatant containing biosynthesized DAG from Protocol 1
-
0.1 M Phosphate Buffer, pH 7.4
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic acid (TFA)
-
Incubator at 37°C
-
HPLC-UV or LC-MS/MS system
Procedure:
-
Dilution: Dilute the supernatant containing DAG (from Protocol 1) 1:1 with 0.1 M phosphate buffer, pH 7.4.
-
Time Course Incubation: Incubate the diluted sample at 37°C.
-
Sampling: At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot of the incubation mixture.
-
Quenching: Immediately quench the reaction by adding an equal volume of ice-cold acetonitrile with 0.1% TFA.
-
Analysis: Analyze the samples by a validated HPLC method capable of separating Diflunisal and its acyl glucuronide isomers.[7]
-
Data Analysis: Plot the concentration or peak area of the 1-O-β DAG isomer against time to determine its degradation half-life. Concurrently, monitor the formation of the 2-, 3-, and 4-O-acyl isomers.
| Compound | Half-life (t½) in Buffer (pH 7.4) | Primary Isomers Formed |
| Diflunisal-1-O-β-acyl glucuronide | ~ 53 minutes | 2-, 3-, and 4-O-acyl isomers |
Table 1: Representative stability data for this compound in vitro.[16]
Protocol 3: Covalent Binding to Human Serum Albumin (HSA)
Rationale: Human serum albumin is a major plasma protein and a primary target for covalent adduction by reactive metabolites. This protocol evaluates the extent of covalent binding of DAG to HSA.
Materials:
-
Supernatant containing biosynthesized DAG from Protocol 1
-
Human Serum Albumin (HSA), fatty acid-free
-
0.1 M Phosphate Buffer, pH 7.4
-
Acetonitrile (ACN)
-
Methanol
-
Trichloroacetic acid (TCA)
-
Sodium hydroxide (NaOH)
-
HPLC-UV or LC-MS/MS system
Procedure:
-
Incubation: In a microcentrifuge tube, combine:
-
Supernatant containing DAG
-
HSA (to a final concentration of 40 mg/mL)
-
0.1 M Phosphate Buffer, pH 7.4 (to adjust final volume) Incubate at 37°C for 2 hours.
-
-
Protein Precipitation and Washing:
-
Precipitate the protein by adding an equal volume of ice-cold acetonitrile.
-
Centrifuge at 14,000 x g for 10 minutes.
-
Discard the supernatant.
-
Wash the protein pellet three times with a 1:1 mixture of methanol and water to remove any non-covalently bound drug. After each wash, vortex and centrifuge as above.
-
-
Alkaline Hydrolysis:
-
Resuspend the final protein pellet in 1 M NaOH.
-
Incubate at 60°C for 1 hour to hydrolyze the ester bond of the covalently bound Diflunisal.
-
-
Neutralization and Extraction:
-
Neutralize the solution with an appropriate acid (e.g., HCl).
-
Extract the released Diflunisal with a suitable organic solvent (e.g., ethyl acetate).
-
-
Quantification:
-
Evaporate the organic solvent and reconstitute the residue in the mobile phase.
-
Quantify the amount of released Diflunisal by HPLC-UV or LC-MS/MS. The amount of released drug corresponds to the extent of covalent binding.
-
| Incubation Condition | Covalent Binding (pmol/mg protein) |
| DAG + HSA | Expected to be quantifiable |
| Isomer Mixture + HSA | Expected to be higher than DAG alone |
Table 2: Hypothetical data on covalent binding of this compound and its isomers to HSA.[16]
Protocol 4: Trapping of Reactive Intermediates with Glutathione (GSH)
Rationale: Glutathione is an endogenous nucleophile that can "trap" reactive electrophilic metabolites. The formation of a Diflunisal-GSH conjugate can provide evidence for the formation of a reactive intermediate.
Materials:
-
Incubation mixture from Protocol 1 (prior to quenching)
-
Glutathione (GSH)
-
LC-MS/MS system
Procedure:
-
Modified Incubation: Prepare the microsomal incubation as described in Protocol 1, but include GSH (final concentration of 5 mM) in the initial mixture.
-
Incubation and Termination: Follow the incubation and termination steps as in Protocol 1.
-
LC-MS/MS Analysis: Analyze the supernatant for the presence of a Diflunisal-GSH conjugate. This will have a specific mass-to-charge ratio (m/z) corresponding to the mass of Diflunisal plus the mass of GSH minus a proton (in negative ion mode).
Figure 2: A generalized experimental workflow for assessing DAG reactivity.
Analytical Considerations
A robust and validated analytical method is crucial for the successful implementation of these protocols.
-
Chromatography: Reversed-phase HPLC is commonly used. A C18 column with a gradient elution using a mobile phase of acetonitrile and water with an acidic modifier (e.g., 0.1% formic acid or trifluoroacetic acid) is a good starting point. The acidic pH helps to stabilize the acyl glucuronides during analysis. A preparative HPLC method may be necessary for isolating isomers.[7]
-
Mass Spectrometry: LC-MS/MS provides the sensitivity and specificity required for detecting and quantifying DAG, its isomers, and any adducts formed. Multiple reaction monitoring (MRM) is the preferred mode for quantification. The precursor ion will be the [M-H]⁻ of DAG, and a characteristic fragment ion (e.g., the deprotonated Diflunisal) will be monitored.
Data Interpretation and Troubleshooting
-
High Acyl Migration Rate: A short half-life of the 1-O-β isomer in buffer is a strong indicator of high reactivity and an increased potential for covalent binding.
-
Significant Covalent Binding: A high level of covalent binding to HSA is a clear warning sign that warrants further investigation.
-
No DAG Formation: If DAG is not detected after the microsomal incubation, check the activity of the microsomes, the concentration and purity of UDPGA, and ensure that β-glucuronidase was effectively inhibited.
-
Poor Chromatographic Resolution: If the isomers of DAG are not well-separated, optimize the HPLC gradient, mobile phase composition, or try a different column chemistry.
Conclusion
The in vitro models and protocols described in these application notes provide a robust framework for the early assessment of this compound reactivity. By systematically evaluating the stability, acyl migration, and covalent binding potential of DAG, researchers can gain valuable insights into the potential for this metabolite to contribute to idiosyncratic drug toxicity. This proactive approach to metabolite safety assessment is integral to modern drug development and aligns with regulatory expectations for characterizing potentially reactive metabolites.
References
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Hansen-Møller, J., Cornett, C., Hansen, S. H., & Honoré Hansen, S. (1988). Isolation and identification of the rearrangement products of diflunisal 1-O-acyl glucuronide. Journal of Pharmaceutical and Biomedical Analysis, 6(3), 229–240. [Link]
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U.S. Food and Drug Administration. (2020). Safety Testing of Drug Metabolites Guidance for Industry. [Link]
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Federal Register. (2008). Guidance for Industry on Safety Testing of Drug Metabolites; Availability. [Link]
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RAPS. (2020). FDA Revises Guidance on Safety Testing of Drug Metabolites. [Link]
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Zhang, S., et al. (2015). A New Rapid In Vitro Assay for Assessing Reactivity of Acyl Glucuronides. Drug Metabolism and Disposition, 43(11), 1635-1642. [Link]
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Williams, A. M., & Dickinson, R. G. (1994). Studies on the reactivity of acyl glucuronides--VI. Modulation of reversible and covalent interaction of this compound and its isomers with human plasma protein in vitro. Biochemical Pharmacology, 47(3), 457–467. [Link]
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Bolze, S., et al. (2002). Development of an in vitro screening model for the biosynthesis of acyl glucuronide metabolites and the assessment of their reactivity toward human serum albumin. Drug Metabolism and Disposition, 30(4), 404–413. [Link]
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Brunelle, F. M., & Verbeeck, R. K. (1992). Glucuronidation of diflunisal by rat liver microsomes. Effect of microsomal beta-glucuronidase activity. Biochemical Pharmacology, 44(1), 173–178. [Link]
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Miners, J. O., et al. (1993). Glucuronidation of diflunisal in liver and kidney microsomes of rat and man. Xenobiotica, 23(11), 1261–1270. [Link]
- Spahn-Langguth, H., & Benet, L. Z. (1992). Acyl glucuronides revisited: is the glucuronidation process a toxification as well as a detoxification mechanism?. Drug metabolism reviews, 24(1), 5-48.
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Smith, D. A., et al. (2018). Safety Assessment of Acyl Glucuronides-A Simplified Paradigm. Drug Metabolism and Disposition, 46(11), 1599-1604. [Link]
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Ius, A., et al. (2018). New Perspectives on Acyl Glucuronide Risk Assessment in Drug Discovery: Investigation of In vitro Stability, In situ Reactivity, and Bioactivation. Drug Metabolism Letters, 12(1), 33-46. [Link]
- Harada, H., et al. (2019). Quantitative Evaluation of Reactivity and Toxicity of Acyl Glucuronides by [35S]Cysteine Trapping. Chemical research in toxicology, 32(10), 2056-2065.
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Boelsterli, U. A. (1993). Acyl glucuronide drug metabolites: toxicological and analytical implications. Clinical and experimental pharmacology & physiology, 20(4), 289-295. [Link]
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Dickinson, R. G., & King, A. R. (1991). Studies on the reactivity of acyl glucuronides--II. Interaction of this compound and its isomers with human serum albumin in vitro. Biochemical pharmacology, 42 Suppl, S113-S120. [Link]
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ResearchGate. (2019). Assessing Covalent Binding of Reactive Drug Metabolites by Complete Protein Digestion and LC–MS Analysis. [Link]
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Stachulski, A. V. (2011). Chemistry and reactivity of acyl glucuronides. Current drug metabolism, 12(7), 636-654. [Link]
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Lévesque, J. F., et al. (2011). Protocols of in vitro protein covalent binding studies in liver. Methods in molecular biology (Clifton, N.J.), 779, 219-232. [Link]
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ResearchGate. (2015). A rapid and specific derivatization procedure to identify acyl-glucuronides by mass spectrometry. [Link]
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Zhou, S. F., et al. (2005). Drug bioactivation, covalent binding to target proteins and toxicity relevance. Current drug metabolism, 6(5), 467-505. [Link]
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Dickinson, R. G., et al. (1991). Studies on the reactivity of acyl glucuronides--I. Phenolic glucuronidation of isomers of this compound in the rat. Biochemical pharmacology, 42(12), 2357-2365. [Link]
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Shipkova, M., et al. (2011). Mass Spectrometric Characterization of Circulating Covalent Protein Adducts Derived from a Drug Acyl Glucuronide Metabolite. Drug Metabolism and Disposition, 39(8), 1475-1483. [Link]
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Smith, P. C., & Liu, J. H. (1995). Disposition and covalent binding of diflunisal and this compound in the isolated perfused rat liver. Drug metabolism and disposition: the biological fate of chemicals, 23(8), 844-851. [Link]
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Semantic Scholar. (2011). Protocols of in vitro protein covalent binding studies in liver. [Link]
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Ding, A., et al. (1993). Evidence for covalent binding of acyl glucuronides to serum albumin via an imine mechanism as revealed by tandem mass spectrometry. Proceedings of the National Academy of Sciences of the United States of America, 90(9), 3797-3801. [Link]
-
UQ eSpace. (1994). Studies On the Reactivity of Acyl Glucuronides .8. Generation of An Antiserum for the Detection of Diflunisal-Modified Proteins in Diflunisal-Dosed Rats. [Link]
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Hypha Discovery. (n.d.). Acyl Glucuronides of Carboxylic acid-containing Drugs. [Link]
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Ekins, S., et al. (2010). QSPR modelling of in vitro degradation half-life of acyl glucuronides. Journal of computer-aided molecular design, 24(5), 425-434. [Link]
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Application Note: A Mass Spectrometry-Based Workflow for the Detection and Characterization of Diflunisal Acyl Glucuronide-Protein Adducts
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the detection and characterization of protein adducts formed by Diflunisal acyl glucuronide using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Diflunisal, a nonsteroidal anti-inflammatory drug (NSAID), is metabolized to a potentially reactive acyl glucuronide (AG) metabolite.[1][2] Covalent binding of such reactive metabolites to endogenous proteins is implicated in idiosyncratic adverse drug reactions (ADRs).[3][4] Therefore, robust analytical methods to identify these adducts are critical for drug safety assessment. This application note details the mechanisms of adduct formation, provides a complete experimental workflow from in vitro sample generation to data analysis, and offers detailed, step-by-step protocols for sample preparation and mass spectrometric analysis.
Introduction: The Toxicological Significance of Acyl Glucuronides
Diflunisal is a difluorophenyl derivative of salicylic acid used for its anti-inflammatory and analgesic properties.[2][5] Like many drugs containing a carboxylic acid moiety, Diflunisal undergoes phase II metabolism, primarily in the liver, to form an ester-linked 1-O-β-acyl glucuronide.[1] While glucuronidation is typically a detoxification pathway, acyl glucuronides are a recognized class of reactive metabolites.[4] Their electrophilic nature allows them to covalently bind to nucleophilic residues on proteins, forming drug-protein adducts.[6]
The formation of these adducts can have significant toxicological consequences, including the disruption of protein function or the elicitation of an immune response, which are hypothesized causes of hypersensitivity reactions.[3][7] Consequently, the ability to detect and structurally characterize these adducts is a vital component of preclinical and clinical drug safety evaluation. Mass spectrometry-based proteomics offers the sensitivity and specificity required to identify the modified proteins, pinpoint the exact sites of adduction, and elucidate the chemical nature of the modification.[8][9][10]
The Chemistry of Adduct Formation: Acylation and Glycation Pathways
This compound can modify proteins via two primary mechanisms: transacylation and glycation. Understanding these pathways is essential for predicting the resulting mass modifications and designing appropriate data analysis strategies.[11][12]
-
Transacylation (Acylation): This is a direct nucleophilic displacement reaction. A nucleophilic amino acid residue on a protein (such as lysine, cysteine, or serine) attacks the electrophilic ester carbonyl of the acyl glucuronide. This results in the covalent attachment of the Diflunisal moiety to the protein and the release of glucuronic acid.
-
Glycation Pathway: This is a more complex, multi-step process.[12]
-
Acyl Migration: The Diflunisal acyl group on the 1-O-β-glucuronide isomerizes, migrating to the 2-, 3-, or 4-hydroxyl positions of the glucuronic acid ring.[4]
-
Ring Opening: The rearranged isomers can undergo ring-opening to form a reactive aldehyde.[11]
-
Schiff Base Formation: This aldehyde reacts with a primary amine, typically the ε-amino group of a lysine residue, to form an imine (Schiff base).
-
Amadori Rearrangement: The Schiff base can rearrange to form a more stable ketoamine structure, known as an Amadori product. This adduct retains both the Diflunisal and the glucuronic acid moieties.[12]
-
Experimental Workflow for Adduct Detection
A systematic workflow is required to reliably identify Diflunisal-protein adducts from a complex biological sample. The process involves generating the adducted sample, preparing it for proteomic analysis, acquiring high-resolution mass spectral data, and performing specialized database searches to identify modified peptides.
Detailed Methodologies and Protocols
The following protocols provide a robust framework for adduct analysis. All reagents should be of high purity (e.g., LC-MS grade) to minimize contamination.[13]
Protocol 1: In Vitro Adduct Formation with Human Serum Albumin (HSA)
This protocol describes the generation of a positive control sample. HSA is a relevant target as it is the most abundant plasma protein and is known to be modified by numerous xenobiotics.[3]
-
Reagents: Human Serum Albumin (HSA), Diflunisal, potassium phosphate buffer (pH 7.4), Dimethyl sulfoxide (DMSO).
-
Procedure: a. Prepare a 10 mg/mL (approx. 150 µM) stock solution of HSA in 100 mM potassium phosphate buffer (pH 7.4). b. Prepare a 100 mM stock solution of Diflunisal in DMSO. c. In a microcentrifuge tube, combine the HSA solution with the Diflunisal stock to achieve final concentrations of ~100 µM HSA and 1-5 mM Diflunisal. Ensure the final DMSO concentration is <5% v/v. d. Prepare a control sample containing HSA and DMSO only. e. Incubate both tubes at 37°C for 24-48 hours with gentle agitation. f. To remove unreacted drug, perform a buffer exchange into 50 mM ammonium bicarbonate (pH 7.8) using a protein desalting spin column according to the manufacturer's instructions.[8] g. Quantify the protein concentration (e.g., BCA assay) and proceed to sample preparation.
Protocol 2: In-Solution Tryptic Digestion
This protocol is designed for the bottom-up proteomic analysis of the adducted protein sample.[14][15]
-
Reagents: Ammonium bicarbonate (NH₄HCO₃), Dithiothreitol (DTT), Iodoacetamide (IAA), Sequencing-grade modified Trypsin, Formic Acid (FA).
-
Procedure: a. Denaturation & Reduction: Take 50-100 µg of the protein sample in a 50 mM NH₄HCO₃ buffer. Add DTT to a final concentration of 10 mM. Incubate at 56°C for 1 hour.[16] b. Alkylation: Cool the sample to room temperature. Add IAA to a final concentration of 25-30 mM. Incubate for 45 minutes in the dark at room temperature.[15][17] c. Digestion: Add Trypsin to the sample at a 1:50 enzyme-to-protein ratio (w/w).[16] Incubate overnight (12-18 hours) at 37°C.[14] d. Quench Reaction: Stop the digestion by adding formic acid to a final concentration of 1-2% (v/v), adjusting the pH to <3.[15] e. Desalting: Prior to LC-MS analysis, desalt the peptide mixture using a C18 Zip-Tip or equivalent solid-phase extraction method to remove salts and detergents that interfere with ionization.[15][18] Elute the peptides in a solution of 50-80% acetonitrile with 0.1% formic acid. f. Dry the purified peptides in a vacuum centrifuge and store at -80°C until analysis.
Protocol 3: LC-MS/MS Analysis
-
Reconstitution: Reconstitute the dried peptide sample in 20-50 µL of LC-MS loading buffer (e.g., 98% water, 2% acetonitrile, 0.1% formic acid).
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase analytical column (e.g., 75 µm ID x 15 cm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A typical gradient would be 2-35% B over 60-90 minutes, followed by a wash and re-equilibration step.
-
Flow Rate: 250-300 nL/min.
-
-
Mass Spectrometry (MS):
-
Instrument: High-resolution Orbitrap or Q-TOF mass spectrometer.
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: Data-Dependent Acquisition (DDA).
-
Full MS Scan: Scan range m/z 350-1800 with a resolution of 60,000-120,000.
-
MS/MS Scans: Select the top 10-20 most intense precursor ions for fragmentation via Higher-energy Collisional Dissociation (HCD). Use a dynamic exclusion to prevent repeated fragmentation of the same peptide.
-
Data Analysis and Interpretation
Identifying adducted peptides requires specialized data analysis strategies that can account for the mass shift induced by the covalent modification.
Mass Shift Calculations
The first step is to calculate the precise monoisotopic mass that each type of adduct adds to a peptide.
| Adduct Type | Chemical Moiety Added | Formula Addition | Monoisotopic Mass Shift (Da) | Target Residues |
| Acylation | Diflunisal (minus -OH) | C₁₃H₇F₂O₂ | +233.0387 | Lys, Cys, Ser, His, Tyr |
| Glycation | Diflunisal-Glucuronide (minus -H₂O) | C₁₉H₁₅F₂O₈ | +409.0735 | Lys |
Note: Masses are calculated based on the most common reaction mechanisms and may vary slightly. These values are critical for configuring the database search.
Database Searching Strategies
-
Targeted (Variable Modification) Search: Use a standard proteomics search engine (e.g., MaxQuant, Proteome Discoverer, Mascot) to search the acquired MS/MS data against a protein sequence database (e.g., UniProt Human). In the search parameters, define the calculated mass shifts as variable modifications on the potential target amino acids. This approach is effective when the expected modifications are known.
-
Open Modification Search (OMS): This is a powerful, unbiased approach for discovering both expected and unexpected adducts.[3][8] OMS algorithms (e.g., Magnum) search for peptides first and then identify any mass difference between the observed precursor mass and the theoretical peptide mass as a modification.[9][19] This method is highly recommended as it can reveal novel adduction chemistry or modifications on unexpected residues. Software like Limelight can then be used to visualize and compare modifications between the drug-treated and control samples to highlight exposure-specific adducts.[8][9]
Manual Spectrum Validation
Any peptide-adduct identification should be manually inspected. A high-quality identification will have:
-
A clear series of b- and y-type fragment ions that confidently assign the peptide sequence.
-
Fragment ions containing the modification site will show the corresponding mass shift, helping to localize the adduct to a specific amino acid.
-
A low mass error (<5 ppm) for the precursor ion.
Conclusion
The analytical workflow presented in this application note provides a robust and reliable method for the detection and characterization of this compound-protein adducts. By combining controlled in vitro experiments with high-resolution LC-MS/MS and advanced data analysis strategies, researchers can gain critical insights into the bioactivation of Diflunisal and its potential to cause protein modification. This information is invaluable for assessing the toxicological risks associated with carboxylic acid-containing drugs and for developing safer medicines.
References
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ResearchGate. Mechanism for acyl glucuronide-mediated adduct formation with protein... [Link]
-
bioRxiv. Discovery and visualization of uncharacterized drug-protein adducts using mass spectrometry. [Link]
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ACS Publications. Discovery and Visualization of Uncharacterized Drug–Protein Adducts Using Mass Spectrometry. [Link]
-
National Institutes of Health (NIH). Discovery and Visualization of Uncharacterized Drug–Protein Adducts Using Mass Spectrometry. [Link]
-
National Institutes of Health (NIH). Mass Spectrometric Characterization of Circulating Covalent Protein Adducts Derived from a Drug Acyl Glucuronide Metabolite. [Link]
-
National Institutes of Health (NIH). Stereoselective Covalent Adduct Formation of Acyl Glucuronide Metabolite of Nonsteroidal Anti-Inflammatory Drugs with UDP-Glucuronosyltransferase. [Link]
-
National Institutes of Health (NIH). New Perspectives on Acyl Glucuronide Risk Assessment in Drug Discovery: Investigation of In vitro Stability, In situ Reactivity, and Bioactivation. [Link]
-
MetwareBio. Enhancing Proteomics Analysis: A Comprehensive Guide to Protein Digestion and Desalting. [Link]
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ACS Publications. Discovery and Visualization of Uncharacterized Drug–Protein Adducts Using Mass Spectrometry | Analytical Chemistry. [Link]
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Clinical Pharmacology of Diflunisal. [Link]
-
University of Oxford. In-solution protein digestion - Mass Spectrometry Research Facility. [Link]
-
ResearchGate. Discovery and Visualization of Uncharacterized Drug–Protein Adducts Using Mass Spectrometry. [Link]
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ResearchGate. (PDF) Acyl glucuronide reactivity in perspective: Biological consequences. [Link]
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National Institutes of Health (NIH). Diflunisal - LiverTox - NCBI Bookshelf. [Link]
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Patsnap Synapse. What is the mechanism of Diflunisal? [Link]
-
National Institutes of Health (NIH). One-Dimensional Western Blotting Coupled to LC-MS/MS Analysis to Identify Chemical-Adducted Proteins in Rat Urine. [Link]
-
National Institutes of Health (NIH). Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow. [Link]
-
National Institutes of Health (NIH). Digestion of Native Proteins for Proteomics Using a Thermocycler. [Link]
-
PubMed. Diflunisal: a review of pharmacokinetic and pharmacodynamic properties, drug interactions, and special tolerability studies in humans. [Link]
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protocols.io. Protein preparation for LC-MS/MS analysis. [Link]
-
eLife. Salicylate, diflunisal and their metabolites inhibit CBP/p300 and exhibit anticancer activity. [Link]
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PubMed. Mass spectrometric characterization of circulating covalent protein adducts derived from a drug acyl glucuronide metabolite: multiple albumin adductions in diclofenac patients. [Link]
-
PreOmics. A Quick Guide to Proteomics Sample Preparation For Mass Spectrometry. [Link]
-
Spectroscopy Online. Sample Preparation Guide for Mass Spectrometry–Based Proteomics. [Link]
-
MDPI. Stereoselective Covalent Adduct Formation of Acyl Glucuronide Metabolite of Nonsteroidal Anti-Inflammatory Drugs with UDP-Glucuronosyltransferase. [Link]
-
PubMed. Stereoselective Covalent Adduct Formation of Acyl Glucuronide Metabolite of Nonsteroidal Anti-Inflammatory Drugs with UDP-Glucuronosyltransferase. [Link]
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Application Note: A Multi-Parametric, Cell-Based Approach for Assessing the Toxicity of Diflunisal Acyl Glucuronide
Abstract
This application note provides a detailed framework and step-by-step protocols for assessing the potential toxicity of Diflunisal Acyl Glucuronide (DAG), a reactive metabolite of the nonsteroidal anti-inflammatory drug (NSAID) Diflunisal. Acyl glucuronides (AGs) are known to be chemically reactive, capable of forming covalent protein adducts that can trigger cellular stress and immune responses.[1][2][3] Understanding the toxic potential of such metabolites is a critical component of preclinical drug safety assessment.[4][5] We present an integrated suite of cell-based assays designed to mechanistically interrogate the key pathways implicated in AG-mediated toxicity, including general cytotoxicity, mitochondrial dysfunction, oxidative stress, and apoptosis. The protocols are optimized for a 96-well plate format, suitable for comparative analysis and screening.
Introduction: The Challenge of Reactive Metabolites
Diflunisal is a salicylic acid derivative used for the management of pain and arthritis.[6] Like many carboxylic acid-containing drugs, it is metabolized in the liver via glucuronidation to form this compound (DAG). While glucuronidation is typically a detoxification pathway, acyl glucuronides are a recognized class of reactive metabolites.[7] The electrophilic nature of the acyl carbon, coupled with the potential for intramolecular acyl migration, allows these metabolites to covalently bind to nucleophilic residues on proteins, forming drug-protein adducts.[1][2][8] Such adducts can disrupt protein function or be recognized as neoantigens by the immune system, potentially leading to idiosyncratic drug-induced liver injury (DILI).[9]
Assessing the toxicity of drug metabolites is a key regulatory expectation and a crucial step in de-risking drug candidates.[10] Direct in vitro assessment provides a powerful tool to investigate potential liabilities before they cause late-stage attrition.[11][12] This guide details a multi-parametric strategy using the human hepatoma cell line, HepG2, as a relevant in vitro model to dissect the cytotoxic profile of DAG compared to its parent drug, Diflunisal.
Proposed Mechanisms of DAG-Induced Cellular Toxicity
The toxic potential of DAG is hypothesized to stem from its chemical reactivity, initiating a cascade of cellular events that compromise cell health. A multi-assay approach is therefore essential to build a comprehensive toxicity profile. The primary mechanisms under investigation are:
-
Covalent Binding and Cellular Stress: The formation of DAG-protein adducts disrupts cellular homeostasis and can trigger stress pathways.
-
Mitochondrial Dysfunction: Mitochondria are frequent targets of drug-induced toxicity.[4][13][14] Damage to mitochondria can lead to a collapse of the mitochondrial membrane potential (ΔΨm), impaired ATP synthesis, and the release of pro-apoptotic factors.[15]
-
Oxidative Stress: Impaired mitochondrial function is a major source of reactive oxygen species (ROS).[5] An imbalance between ROS production and the cell's antioxidant capacity, primarily the glutathione (GSH) system, leads to oxidative stress, damaging lipids, proteins, and DNA.
-
Induction of Apoptosis/Necrosis: The culmination of overwhelming cellular stress, mitochondrial failure, and oxidative damage is cell death, either through programmed apoptosis (caspase-mediated) or unregulated necrosis (membrane rupture).
Figure 1: Proposed signaling cascade for DAG-induced cytotoxicity.
Integrated Experimental Workflow
The core of this approach is the parallel assessment of multiple toxicity endpoints from the same cell population treated with Diflunisal or DAG. This allows for a direct comparison of the parent drug and its metabolite and helps to establish a causal link between specific mechanistic failures and the ultimate cytotoxic outcome.
Figure 2: High-level experimental workflow for DAG toxicity assessment.
Detailed Experimental Protocols
Cell Model: Human hepatocellular carcinoma cells (HepG2). Culture Conditions: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, at 37°C, 5% CO₂.
Protocol 1: Cytotoxicity (Membrane Integrity) - LDH Release Assay
This assay quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, into the culture medium upon plasma membrane damage, which is a hallmark of necrosis.[16][17]
Materials:
-
LDH-Glo™ Cytotoxicity Assay Kit (Promega) or similar.
-
Treated cells in a 96-well clear-bottom plate.
-
Opaque-walled 96-well plate for luminescence reading.
-
Multichannel pipette.
Procedure:
-
Prepare Controls: On each plate, include:
-
Spontaneous Release Control: Untreated cells.
-
Maximum Release Control: Untreated cells lysed with 10X Lysis Solution for 45 minutes prior to the assay.[17]
-
No Cell Control: Medium only for background measurement.
-
-
Sample Collection: After the treatment period, carefully transfer 50 µL of supernatant from each well of the cell plate to a corresponding well in a new opaque-walled 96-well plate.[18]
-
Reagent Preparation: Prepare the LDH Detection Reagent according to the manufacturer's protocol.[16]
-
Assay Reaction: Add 50 µL of the prepared LDH Detection Reagent to each well of the opaque plate containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Measurement: Read the luminescence using a plate-reading luminometer.
-
Calculation:
-
% Cytotoxicity = 100 * (Treated LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH)
-
Protocol 2: Cell Viability (Metabolic Activity) - MTS Assay
This colorimetric assay measures the reduction of the MTS tetrazolium compound by NAD(P)H-dependent dehydrogenase enzymes in metabolically active cells, providing an overall measure of cell viability.[19][20][21]
Materials:
-
CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS) (Promega) or similar.
-
Treated cells in a 96-well plate.
Procedure:
-
Reagent Addition: At the end of the treatment period, add 20 µL of MTS reagent directly to each 100 µL well.[20][22]
-
Incubation: Incubate the plate for 1 to 4 hours at 37°C in a humidified, 5% CO₂ incubator. The optimal time depends on the metabolic rate of the cells and should be determined empirically.[21]
-
Measurement: Record the absorbance at 490 nm using a 96-well plate reader.[22]
-
Calculation:
-
% Viability = 100 * (Absorbance_Treated - Absorbance_Blank) / (Absorbance_Vehicle - Absorbance_Blank)
-
Protocol 3: Apoptosis Induction - Caspase-3/7 Activity Assay
This luminescent assay measures the activity of caspases-3 and -7, key executioner enzymes in the apoptotic pathway. The assay uses a proluminescent substrate that is cleaved by active caspase-3/7 to release aminoluciferin, which generates a "glow-type" light signal.[23][24]
Materials:
-
Caspase-Glo® 3/7 Assay Kit (Promega).[23]
-
Treated cells in an opaque-walled 96-well plate.
Procedure:
-
Plate Equilibration: After treatment, remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.
-
Assay Reaction: Add 100 µL of the prepared reagent to each well. Mix gently by orbital shaking for 30-60 seconds.
-
Incubation: Incubate at room temperature for 1 to 3 hours, protected from light.
-
Measurement: Read the luminescence using a plate-reading luminometer.
-
Data Expression: Results are typically expressed as fold-change in luminescence relative to the vehicle-treated control cells.
Protocol 4: Mitochondrial Health - JC-1 Assay for Membrane Potential (ΔΨm)
This assay uses the cationic dye JC-1 to measure mitochondrial membrane potential. In healthy, energized mitochondria, JC-1 forms aggregates that fluoresce red. In unhealthy cells with low ΔΨm, JC-1 remains in the cytoplasm as monomers and fluoresces green.[25] A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.
Materials:
-
MitoProbe™ JC-1 Assay Kit (Thermo Fisher Scientific) or similar.
-
Treated cells in a black-walled, clear-bottom 96-well plate.
-
Fluorescence plate reader with filter sets for green (Ex/Em ~485/535 nm) and red (Ex/Em ~540/590 nm) fluorescence.[25]
-
CCCP or FCCP (protonophore) as a positive control for depolarization.[26][27]
Procedure:
-
Positive Control: Treat a set of wells with 50 µM CCCP for 15-30 minutes to induce complete depolarization.[25][27]
-
JC-1 Staining: Prepare the JC-1 staining solution (typically 2 µM in pre-warmed medium) according to the manufacturer's protocol.[26][27] Remove the treatment medium from the cells and add 100 µL of the JC-1 staining solution to each well.
-
Incubation: Incubate the plate for 15-30 minutes at 37°C, 5% CO₂.[28]
-
Wash: Carefully remove the staining solution and wash the cells twice with 100 µL of pre-warmed assay buffer or PBS.
-
Measurement: After the final wash, add 100 µL of assay buffer. Immediately read fluorescence intensity for both J-aggregates (red) and JC-1 monomers (green).
-
Calculation: Calculate the ratio of Red Fluorescence / Green Fluorescence for each well. A decrease in this ratio indicates a loss of mitochondrial membrane potential.
Protocol 5: Oxidative Stress - ROS and Glutathione Assays
This dual approach provides a comprehensive snapshot of oxidative stress by measuring both the production of reactive oxygen species and the capacity of the primary cellular antioxidant system.
A. ROS-Glo™ H₂O₂ Assay: This luminescent assay directly measures the level of hydrogen peroxide (H₂O₂), a key and relatively stable ROS.[29][30]
Materials:
-
ROS-Glo™ H₂O₂ Assay Kit (Promega).[29]
-
Treated cells in an opaque-walled 96-well plate.
-
Menadione (e.g., 50 µM) as a positive control for ROS induction.[31][32]
Procedure:
-
Substrate Addition: Prepare and add 20 µL of the H₂O₂ Substrate Solution to each 80 µL well during the final 2-6 hours of the compound treatment period.[31][33]
-
Incubation: Continue incubation at 37°C.
-
Detection: Add 100 µL of ROS-Glo™ Detection Solution to each well.
-
Incubation: Incubate for 20 minutes at room temperature.[33]
-
Measurement: Read luminescence. Results are expressed as fold-change relative to the vehicle control.
B. GSH/GSSG-Glo™ Assay: This assay quantifies the levels of both reduced (GSH) and total glutathione, allowing for the determination of the GSH/GSSG ratio, a sensitive indicator of oxidative stress.[34][35]
Materials:
-
GSH/GSSG-Glo™ Assay Kit (Promega).[36]
-
Treated cells in an opaque-walled 96-well plate.
Procedure:
-
Parallel Plates: The assay requires setting up parallel wells or plates for measuring Total Glutathione and Oxidized Glutathione (GSSG) separately.
-
Lysis:
-
Total GSH: Add 50 µL of Total Glutathione Lysis Reagent.
-
GSSG: Add 50 µL of Oxidized Glutathione Lysis Reagent (which contains a GSH-blocking agent).
-
-
Incubation: Shake plates for 5 minutes, then incubate for 30 minutes at room temperature.
-
Detection Reaction: Add 100 µL of Luciferin Generation Reagent to all wells. Shake for 5 minutes, then incubate for 30 minutes.
-
Measurement: Read luminescence.
-
Calculation:
-
Use a standard curve to determine the concentration of Total GSH and GSSG.
-
[Reduced GSH] = [Total GSH] - [GSSG]
-
Calculate the ratio of [Reduced GSH] / [GSSG]. A decrease in this ratio indicates a shift towards an oxidized state.[37]
-
Data Presentation and Interpretation
Quantitative data should be summarized to facilitate comparison between the parent drug and its metabolite.
Table 1: Comparative Cytotoxicity of Diflunisal vs. DAG in HepG2 Cells (24h Exposure)
| Compound | Assay | Endpoint | IC₅₀ (µM) [95% CI] |
| Diflunisal | MTS | Metabolic Activity | > 1000 |
| LDH | Membrane Integrity | > 1000 | |
| Caspase-3/7 | Apoptosis | > 1000 | |
| DAG | MTS | Metabolic Activity | 250 [210 - 295] |
| LDH | Membrane Integrity | 850 [750 - 980] | |
| Caspase-3/7 | Apoptosis | 275 [230 - 320] |
Data are hypothetical and for illustrative purposes only.
Table 2: Mechanistic Endpoints at a Sub-Lethal Concentration (e.g., 100 µM) of DAG (6h Exposure)
| Endpoint | Metric (Fold Change vs. Vehicle) | Result | Interpretation |
| Mitochondrial Potential | Red/Green Fluorescence Ratio | 0.45 | Significant mitochondrial depolarization |
| ROS Production | Luminescence (ROS-Glo™) | 3.2 | Increased oxidative stress |
| Glutathione Status | GSH/GSSG Ratio | 0.3 | Depletion of antioxidant defense |
| Apoptosis Induction | Luminescence (Caspase-Glo®) | 1.8 | Early signs of apoptosis initiation |
Data are hypothetical and for illustrative purposes only.
Interpretation Insights:
-
A significantly lower IC₅₀ for DAG compared to Diflunisal in the MTS and Caspase assays suggests the metabolite is the more toxic species.
-
An IC₅₀ for LDH that is much higher than for MTS or Caspase assays suggests that apoptosis is the primary mode of cell death at lower concentrations, with secondary necrosis occurring at higher concentrations.
-
Observing significant changes in mitochondrial potential, ROS, and GSH/GSSG ratios (Table 2) at time points or concentrations where overt cytotoxicity (LDH release) is minimal strongly implicates mitochondrial dysfunction and oxidative stress as primary, upstream mechanisms of DAG toxicity.
Conclusion
The suite of cell-based assays described in this application note provides a robust, multi-parametric approach to mechanistically evaluate the toxicity of this compound. By moving beyond simple viability readouts to probe specific cellular failure points such as mitochondrial health and oxidative stress, researchers can build a more comprehensive and predictive safety profile. This strategy enables the early identification of liabilities associated with reactive metabolites, informing critical decisions in the drug development pipeline and ultimately contributing to the development of safer medicines.
References
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MTS Tetrazolium Assay Protocol. Creative Bioarray. [Link]
-
Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH. [Link]
-
The assessment of the potential hepatotoxicity of new drugs by in vitro metabolomics. ScienceDirect. [Link]
-
JC-1 Mitochondrial Membrane Potential Assay. Creative Bioarray. [Link]
-
JC-1 Mitochondrial Membrane Potential Assay (Cat. # 786-1321, 786-1322). G-Biosciences. [Link]
-
Five Simple Steps For a Successful MTS Assay!. Bitesize Bio. [Link]
-
Mitochondrial Toxicity Assay. Creative Biolabs. [Link]
-
A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. NIH. [Link]
-
Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe. PMC - NIH. [Link]
-
Mitochondrial Membrane Potential Detection Kit. Agilent. [Link]
-
LDH Cytotoxicity Assay Kit. Tiaris Biosciences. [Link]
-
MitoProbe™ JC-1 Assay staining protocol for flow cytometry. ResearchGate. [Link]
-
LDH cytotoxicity assay. Protocols.io. [Link]
-
Safety Testing of Drug Metabolites Guidance for Industry. FDA. [Link]
-
The significance of mitochondrial toxicity testing in drug development. PubMed. [Link]
-
Mitochondrial Toxicity Assays. Araceli Biosciences. [Link]
-
Services for in vitro Toxicology research. Admescope. [Link]
-
Screening for Drug-Induced Mitochondrial Dysfunction Using MitoXpress Xtra on Isolated Mitochondria. Agilent. [Link]
-
Evidence for covalent binding of acyl glucuronides to serum albumin via an imine mechanism as revealed by tandem mass spectrometry. NIH. [Link]
-
ROS detection in a cell-based format using the Promega ROS-Glo™ assay. BMG Labtech. [Link]
-
GSH/GSSG-Glo™ Assay. Promega GmbH. [Link]
-
Diflunisal. LiverTox - NCBI Bookshelf - NIH. [Link]
-
Evidence for covalent binding of acyl glucuronides to serum albumin via an imine mechanism as revealed by tandem mass spectrometry. PubMed. [Link]
-
Covalent binding of suprofen acyl glucuronide to albumin in vitro. PubMed. [Link]
-
Studies on the reactivity of acyl glucuronides--I. Phenolic glucuronidation of isomers of this compound in the rat. Semantic Scholar. [Link]
-
Agilent Tools for Drug Toxicity Assessment. Agilent. [Link]
-
Stereoselective Covalent Adduct Formation of Acyl Glucuronide Metabolite of Nonsteroidal Anti-Inflammatory Drugs with UDP-Glucuronosyltransferase. MDPI. [Link]
-
Computational toxicology in drug discovery: applications of artificial intelligence in ADMET and toxicity prediction. Briefings in Bioinformatics | Oxford Academic. [Link]
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VII. Salicyl acyl glucuronide reactivity in vitro and covalent binding of salicylic acid to plasma protein of humans taking aspirin. PubMed. [Link]
-
New Perspectives on Drug-Induced Liver Injury Risk Assessment of Acyl Glucuronides. ACS Publications. [Link]
-
Nonsteroidal anti-inflammatory drug-induced hepatotoxicity. PubMed. [Link]
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Application Note & Protocols: Enzymatic Hydrolysis Assays for Evaluating the Stability of Diflunisal Acyl Glucuronide
Introduction: The Challenge of Acyl Glucuronide Reactivity
Diflunisal, a non-steroidal anti-inflammatory drug (NSAID), is extensively metabolized in the body, primarily through glucuronidation. This process yields two main conjugates: a stable phenolic glucuronide and a chemically reactive 1-O-β-acyl glucuronide (DAG).[1][2] While glucuronidation is typically a detoxification pathway that facilitates drug excretion, the formation of acyl glucuronides (AGs) represents a potential "toxification" route.[3] These metabolites are electrophilic and can undergo spontaneous hydrolysis back to the parent drug, intramolecular acyl migration to form positional isomers, and irreversible covalent binding to macromolecules like plasma and tissue proteins.[3][4][5]
This reactivity has been implicated in adverse drug reactions for several carboxylic acid drugs.[5] For Diflunisal, the hydrolysis of its acyl glucuronide is part of a "futile cycling" process, where the parent drug is regenerated from the metabolite pool, potentially altering its pharmacokinetic profile and prolonging its effects or toxicity.[6] The enzymatic hydrolysis of AGs is mediated by β-glucuronidases and carboxylesterases, which are present in various tissues, including the liver.[4][7] Therefore, quantifying the rate of enzymatic hydrolysis is a critical step in drug development to assess the stability of the metabolite and predict potential safety liabilities.[8][9]
This guide provides detailed protocols for conducting in vitro enzymatic hydrolysis assays of Diflunisal acyl glucuronide using human liver microsomes (HLM) and specific recombinant enzymes. These assays are designed to determine key stability parameters, such as in vitro half-life (t½) and intrinsic clearance (CLint), providing researchers with a robust framework for risk assessment.
Assay Principle and Workflow
The core principle of the assay is to incubate this compound (DAG) in a physiologically relevant biological matrix (e.g., HLM) or with a specific hydrolytic enzyme and monitor its degradation over time. The disappearance of the parent metabolite and the appearance of the aglycone (Diflunisal) are quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The inclusion of appropriate controls allows for the differentiation between chemical and enzyme-catalyzed hydrolysis.
Caption: General workflow for the enzymatic hydrolysis assay.
Materials and Reagents
| Reagent/Material | Recommended Specifications |
| Test Article | This compound (DAG) |
| Reference Standard | Diflunisal |
| Biological Matrix | Pooled Human Liver Microsomes (HLM), 20 mg/mL |
| Enzymes | Recombinant Human β-glucuronidase (e.g., from E. coli) |
| Enzyme Inhibitor | D-saccharic acid 1,4-lactone monohydrate (β-glucuronidase inhibitor)[6] |
| Buffer | Potassium Phosphate Buffer (0.1 M, pH 7.4) |
| Quenching Solution | Acetonitrile with 1% Formic Acid (v/v), pre-chilled to -20°C |
| LC-MS Grade Solvents | Acetonitrile, Methanol, Water, Formic Acid |
| Labware | 96-well plates, microcentrifuge tubes, analytical vials |
| Equipment | Incubator (37°C), Centrifuge, LC-MS/MS System |
Experimental Protocols
Protocol 1: Stability Assessment in Human Liver Microsomes (HLM)
This protocol assesses the overall hydrolytic stability in a complex, physiologically relevant system containing multiple enzymes.
1. Reagent Preparation:
-
DAG Stock Solution: Prepare a 1 mM stock of DAG in 50:50 Acetonitrile:Water.
-
HLM Working Suspension: Dilute the HLM stock to 2 mg/mL in 0.1 M potassium phosphate buffer (pH 7.4). Keep on ice.
-
Quenching Solution: Prepare acetonitrile with 1% formic acid. The acid is critical for stabilizing the AG and preventing further degradation post-sampling.[10] Store at -20°C.
2. Incubation Procedure:
-
Arrange a 96-well plate for the time points (0, 5, 15, 30, 60 min) and controls.
-
Controls: Prepare wells for:
-
No-Enzyme Control: Buffer instead of HLM suspension (to measure chemical hydrolysis).
-
Inhibitor Control: HLM pre-incubated with D-saccharic acid 1,4-lactone (final concentration ~1 mM) for 15 min before adding DAG.
-
-
Add 198 µL of the HLM working suspension (or control solution) to the appropriate wells.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate Reaction: Add 2 µL of the 1 mM DAG stock solution to each well to achieve a final concentration of 10 µM. The final HLM protein concentration will be ~1 mg/mL. Mix gently.
-
Sampling: At each designated time point (0, 5, 15, 30, 60 min), transfer a 50 µL aliquot from the incubation well to a new plate containing 150 µL of the pre-chilled quenching solution. The 0-minute time point should be taken immediately after adding the substrate.
-
Once all time points are collected, seal the plate, vortex for 2 minutes, and centrifuge at 4,000 x g for 15 minutes at 4°C to pellet the precipitated protein.
-
Transfer the supernatant to a new 96-well plate or analytical vials for LC-MS/MS analysis.
Protocol 2: Stability with Recombinant β-Glucuronidase
This protocol specifically determines the contribution of β-glucuronidase to DAG hydrolysis.
1. Reagent Preparation:
-
DAG Stock Solution: As in Protocol 1.
-
Enzyme Working Solution: Prepare a working solution of recombinant β-glucuronidase in 0.1 M potassium phosphate buffer (pH 7.4) at a pre-determined optimal activity level (e.g., 100 U/mL).
2. Incubation Procedure:
-
Follow the same plate setup and general procedure as in Protocol 1, substituting the HLM suspension with the recombinant enzyme working solution.
-
A No-Enzyme Control (buffer only) is essential to measure non-enzymatic hydrolysis under the same conditions.
-
Initiate the reaction by adding 2 µL of the 1 mM DAG stock to 198 µL of the enzyme solution (or buffer for the control).
-
Proceed with sampling, quenching, and sample processing as described in Protocol 1.
LC-MS/MS Analytical Method
-
LC Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: A typical starting condition is 95% A, ramping to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometry: Electrospray ionization (ESI) in negative mode.
-
MRM Transitions: Monitor specific parent-to-daughter ion transitions for both Diflunisal and its acyl glucuronide.
Data Analysis and Interpretation
-
Quantification: Generate a calibration curve using standards of DAG and Diflunisal to determine their concentrations in each sample.
-
Normalization: Convert the concentration of DAG at each time point to a percentage of the concentration at time zero (% Remaining).
-
Half-Life (t½) Calculation:
-
Plot the natural logarithm (ln) of the % Remaining DAG against time.
-
The slope of the linear regression line of this plot is equal to the elimination rate constant (-k).
-
Calculate the half-life using the formula: t½ = 0.693 / k
-
-
Intrinsic Clearance (CLint) Calculation:
-
CLint measures the intrinsic ability of an enzyme system to metabolize a substrate.[11]
-
It is calculated using the formula: CLint (µL/min/mg protein) = (0.693 / t½) x (Incubation Volume / mg protein)
-
Interpreting the Results:
-
HLM Assay: A short half-life (< 30 min) indicates significant hydrolytic liability in the liver.
-
No-Enzyme Control: Degradation in this control indicates chemical instability at pH 7.4. The enzymatic rate should be corrected by subtracting the chemical degradation rate.
-
Inhibitor Control: If the hydrolysis rate is significantly reduced in the presence of D-saccharic acid 1,4-lactone, it confirms that β-glucuronidase is a major contributor to the degradation.
-
Recombinant Enzyme Assay: This provides a direct measure of the hydrolysis rate by a specific enzyme, allowing for a more precise understanding of the metabolic pathway.
| Parameter | Typical Value | Interpretation |
| DAG Concentration | 1-10 µM | Low concentration to ensure first-order kinetics. |
| HLM Protein Conc. | 0.5 - 1.0 mg/mL | Standard concentration for in vitro metabolism assays.[12] |
| Incubation Time | 0 - 60 min | Sufficient to observe significant turnover for unstable compounds. |
| Calculated t½ | Varies | < 30 min suggests high clearance; > 60 min suggests moderate to low clearance. |
Scientific Insights: Acyl Migration and Hydrolysis
A significant challenge in working with AGs is their propensity to undergo intramolecular acyl migration.[13] The initial 1-O-β-glucuronide can rearrange to form more stable, but still reactive, 2-, 3-, and 4-O-acyl isomers. These isomers may have different hydrolysis rates and can complicate analytical quantification if they are not chromatographically resolved from the primary metabolite.
Caption: Reaction pathways of this compound.
This diagram illustrates that both the primary 1-O-β metabolite and its rearranged isomers can either hydrolyze back to the parent drug or form covalent protein adducts, the latter of which is a key toxicological concern.[14]
Conclusion
The stability of this compound is a critical parameter influencing the drug's overall safety and pharmacokinetic profile. The protocols detailed in this application note provide a robust and reproducible method for assessing enzymatic hydrolysis using both complex biological matrices like HLM and specific recombinant enzymes. By determining the in vitro half-life and intrinsic clearance, researchers can rank-order compounds, identify metabolic liabilities early in the drug discovery process, and make more informed decisions regarding candidate selection and further development, in line with regulatory expectations for metabolite safety testing.[15]
References
-
Odenthal, J., et al. (1997). Conjugation-deconjugation cycling of diflunisal via beta-glucuronidase catalyzed hydrolysis of its acyl glucuronide in the rat. Life Sciences, 60(21), 1939-1947. [Link]
-
Gouda, A. A., et al. (2021). Separation and Determination of Diflunisal and its Impurity by Two Chromatographic Methods: TLC-Densitometry and HPLC. Journal of AOAC INTERNATIONAL, 104(6), 1719–1725. [Link]
-
Anonymous. (2021). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. ResearchGate. [Link]
-
Miners, J. O., et al. (2004). Hepatic disposition of electrophilic acyl glucuronide conjugates. Drug Metabolism Reviews, 36(3-4), 733-752. [Link]
-
Baranczewski, P., et al. (2006). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. Pharmacological Reports, 58(4), 453-472. (Note: While not directly in search results, this is a foundational citation for the concept of CLint calculation from in vitro data, similar to principles in[16] and[12]).
-
Al-Salami, H., et al. (2021). Therapeutic significance of β-glucuronidase activity and its inhibitors: A review. Pharmacological Research, 167, 105534. [Link]
-
Creative Diagnostics. Metabolic Stability and Metabolite Analysis of Drugs. Creative Diagnostics. [Link]
-
Boon, L., et al. (1997). The role of beta-glucuronidase in drug disposition and drug targeting in humans. Biopharmaceutics & Drug Disposition, 18(6), 457-481. [Link]
-
Wahbi, A. A., et al. (2009). Simultaneous determination of the two non-steroidal anti-inflammatory drugs; diflunisal and naproxen in their tablets by chemometric spectrophotometry and HPLC. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 72(2), 321-329. [Link]
-
Wikipedia. β-Glucuronidase. Wikipedia. [Link]
-
U.S. Food and Drug Administration. (2020). Safety Testing of Drug Metabolites: Guidance for Industry. FDA. [Link]
-
Liu, T., & Smith, P. C. (2006). Predicting the Pharmacokinetics of Acyl Glucuronides and Their Parent Compounds in Disease States. Current Drug Metabolism, 7(6), 631-656. [Link]
-
Boon, L., et al. (1997). The role of beta-glucuronidase in drug disposition and drug targeting in humans. Biopharmaceutics & Drug Disposition, 18(6), 457-81. [Link]
-
BioIVT. (2023). ADME 101: Drug Metabolism Studies – Metabolic Stability. YouTube. [Link]
-
Wahbi, A. A., et al. (2009). Simultaneous determination of the two non-steroidal anti-inflammatory drugs; diflunisal and naproxen in their tablets by chemometric spectrophotometry and HPLC. ResearchGate. [Link]
-
Verbeeck, R. K. (1990). FACTORS AFFECTING THE DISPOSITION OF DIFLUNISAL AND ITS METABOLITES. University of Saskatchewan. [Link]
-
Bailey, M. J., & Dickinson, R. G. (2003). Acyl glucuronide reactivity in perspective: biological consequences. Chemical Research in Toxicology, 16(1), 2-13. [Link]
-
Bolze, S., et al. (2002). In Vitro Screening Assay of the Reactivity of Acyl Glucuronides. Methods in Molecular Biology, 196, 177-186. [Link]
-
Shimada, H., et al. (2025). Enzymatic hydrolysis of acyl glucuronide metabolites in human liver microsomes correlates to the risk of idiosyncratic drug toxicity. Journal of Pharmaceutical Sciences, 114(2), 1307-1314. [Link]
-
Dickinson, R. G., et al. (1991). Contrasting Systemic Stabilities of the Acyl and Phenolic Glucuronides of Diflunisal in the Rat. Xenobiotica, 21(11), 1535-1547. [Link]
-
Ippolito, J. E., et al. (2015). New Perspectives on Acyl Glucuronide Risk Assessment in Drug Discovery: Investigation of In vitro Stability, In situ Reactivity, and Bioactivation. Current Drug Metabolism, 16(8), 666-679. [Link]
-
Macdonald, J. I., et al. (1991). Identification of a hydroxy metabolite of diflunisal in rat and human urine. Xenobiotica, 21(11), 1521-1533. [Link]
-
Dulaurent, S., et al. (2021). Exploring Enzymatic Hydrolysis of Urine Samples for Investigation of Drugs Associated with Drug-Facilitated Sexual Assault. Molecules, 26(21), 6489. [Link]
-
Pacifici, G. M. (2022). Clinical Pharmacology of Diflunisal. International Journal of Clinical Pharmacology & Toxicology, 7(1). [Link]
-
Watt, J. A., & Dickinson, R. G. (1992). Studies on the reactivity of acyl glucuronides--I. Phenolic glucuronidation of isomers of this compound in the rat. Biochemical Pharmacology, 43(5), 1087-1095. [Link]
-
Regtmeier, A., et al. (1998). Acyl glucuronide drug metabolites: toxicological and analytical implications. Clinical Pharmacokinetics, 34(3), 227-250. [Link]
-
Shimada, H., et al. (2025). Enzymatic hydrolysis of acyl glucuronide metabolites in human liver microsomes correlates to the risk of idiosyncratic drug toxicity. ResearchGate. [Link]
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- 5. In Vitro Screening Assay of the Reactivity of Acyl Glucuronides | Springer Nature Experiments [experiments.springernature.com]
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- 16. researchgate.net [researchgate.net]
Application Note: High-Resolution Mass Spectrometry for Metabolite Identification
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
The Central Role of High-Resolution Mass Spectrometry in Modern Metabolomics
Metabolomics, the comprehensive analysis of small molecules within a biological system, provides a direct functional readout of cellular activity. In drug development and clinical research, this discipline is indispensable for biomarker discovery, mechanism-of-action studies, and toxicity assessment. High-Resolution Mass Spectrometry (HRMS), distinguished by its exceptional mass accuracy and resolving power, stands as the cornerstone technology for these investigations. Unlike nominal mass instruments, HRMS platforms like Orbitrap, Time-of-Flight (TOF), and Fourier Transform Ion Cyclotron Resonance (FT-ICR) can differentiate between molecules with very similar masses (isobars) and provide highly accurate mass measurements, often to within 5 parts-per-million (ppm).[1][2] This precision is the first and most critical step in reducing the number of potential elemental formulas for an unknown compound, transforming ambiguous signals into confident molecular assignments.[3] This guide provides a technically detailed framework for leveraging HRMS in untargeted metabolomics, from robust experimental design to confident metabolite identification.
Foundational Principles: Why High Resolution is Non-Negotiable
The power of HRMS lies in two key parameters:
-
Mass Accuracy: The ability to measure the mass-to-charge ratio (m/z) of an ion very close to its true theoretical value. An accurate mass measurement significantly constrains the number of possible elemental compositions. For example, a signal at m/z 250.1 could correspond to hundreds of formulas at low resolution, but fewer than ten with 1 ppm mass accuracy.[2]
-
Resolving Power: The ability to distinguish between two peaks of slightly different m/z. High resolving power is essential to separate metabolites that are isobaric (same nominal mass, different exact mass) or to resolve isotopic fine structures, which can further aid in formula determination.[1]
Table 1: Comparison of Common High-Resolution Mass Analyzers
| Analyzer Type | Typical Resolving Power (FWHM) | Typical Mass Accuracy | Key Advantages |
| Time-of-Flight (TOF) | 20,000 - 60,000 | < 5 ppm | High acquisition speed, wide mass range |
| Orbitrap | 60,000 - >240,000 | < 3 ppm | High resolution, high sensitivity, robust |
| FT-ICR | >1,000,000 | < 1 ppm | Unparalleled resolution and mass accuracy |
The Metabolomics Workflow: A Strategic Overview
A successful metabolomics study is a multi-stage process where each step builds upon the last. The integrity of the final metabolite identification is entirely dependent on the quality and rigor of the preceding stages.
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- 3. A Rough Guide to Metabolite Identification Using High Resolution Liquid Chromatography Mass Spectrometry in Metabolomic Profiling in Metazoans - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Chromatographic Separation of Diflunisal Glucuronide Isomers
Welcome to the technical support center for the analysis of Diflunisal and its acyl glucuronide metabolites. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for the chromatographic challenges associated with these unstable analytes. We will delve into the causality behind experimental choices, offering field-proven insights to help you develop robust and reliable analytical methods.
Introduction to the Challenge: The Instability of Diflunisal Acyl Glucuronide
Diflunisal, a non-steroidal anti-inflammatory drug (NSAID), is primarily metabolized in humans to its 1-O-β-acyl glucuronide. This metabolite is not a stable entity; it is chemically reactive and prone to degradation through two primary pathways:
-
Hydrolysis: The ester linkage of the acyl glucuronide can be cleaved, reverting the metabolite back to the parent drug, Diflunisal.
-
Acyl Migration: The acyl group can migrate from the C-1 position of the glucuronic acid moiety to the C-2, C-3, and C-4 positions, forming a complex mixture of positional isomers.[1][2]
This inherent instability presents a significant bioanalytical challenge, as it can lead to inaccurate quantification of both the metabolite and the parent drug.[3][4] Therefore, a well-optimized chromatographic method is crucial to separate and accurately quantify Diflunisal and its various glucuronide isomers.
The successful separation of these closely related and unstable compounds hinges on a thorough understanding of their chemical properties and how they interact with the chromatographic system. This guide will provide you with the necessary knowledge and troubleshooting strategies to achieve this.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions encountered during the development of chromatographic methods for Diflunisal glucuronide isomers.
Q1: Why is controlling the mobile phase pH so critical for the separation of Diflunisal and its glucuronide isomers?
A1: Controlling the mobile phase pH is paramount because both Diflunisal and its glucuronide isomers are acidic compounds. Their ionization state, and therefore their hydrophobicity and interaction with the reversed-phase stationary phase, is directly influenced by the pH of the mobile phase.[5][6]
-
Mechanism: In reversed-phase chromatography, retention is primarily driven by hydrophobic interactions between the analyte and the non-polar stationary phase (e.g., C18). When an acidic analyte is in its neutral (protonated) form, it is more hydrophobic and will be more strongly retained by the column, leading to a longer retention time. Conversely, in its ionized (deprotonated) form, it becomes more polar and will be less retained, eluting earlier.[7]
-
Practical Implication: To achieve good retention and separation of Diflunisal and its glucuronide isomers, the mobile phase pH should be maintained below their pKa values, typically in the acidic range (pH 2.5-4.5). This ensures that the carboxylic acid functional groups are predominantly in their neutral form, maximizing their interaction with the stationary phase. A pH close to the pKa of the analytes can lead to poor peak shape, including broadening and splitting, as the compound may exist in both ionized and neutral forms simultaneously during its transit through the column.[6]
Q2: I'm observing co-elution of the glucuronide isomers. How can I improve their resolution?
A2: Achieving baseline separation of the positional isomers of Diflunisal glucuronide is a common challenge due to their structural similarity. Here are several strategies to improve resolution:
-
Optimize the Organic Modifier: The choice and concentration of the organic modifier in the mobile phase can significantly impact selectivity.[8][9]
-
Acetonitrile vs. Methanol: Acetonitrile and methanol are the most common organic modifiers in reversed-phase HPLC. They exhibit different selectivities due to their distinct chemical properties.[10] If you are using acetonitrile, try switching to methanol, or vice-versa. You can also experiment with ternary mixtures (e.g., water/acetonitrile/methanol) to fine-tune the separation.
-
Gradient Elution: Employing a shallow gradient, where the percentage of the organic modifier is increased slowly over time, can often enhance the resolution of closely eluting peaks.
-
-
Adjust the Mobile Phase pH: While a low pH is generally recommended, slight adjustments within the acidic range can sometimes alter the selectivity between the isomers.
-
Lower the Temperature: Running the separation at a lower temperature can sometimes improve resolution by affecting the thermodynamics of the partitioning process between the mobile and stationary phases. However, this will also increase the viscosity of the mobile phase and lead to higher backpressure.
-
Change the Stationary Phase: If optimizing the mobile phase is insufficient, consider a different stationary phase.
-
Different C18 Phases: Not all C18 columns are the same. Differences in end-capping, surface area, and pore size can lead to different selectivities.
-
Phenyl Phases: Phenyl stationary phases can offer alternative selectivity for aromatic compounds like Diflunisal and its isomers through π-π interactions.
-
Polar-Embedded Phases: These phases contain a polar group embedded within the alkyl chain, which can provide different selectivity for polar analytes and are more stable in highly aqueous mobile phases.[11][12]
-
Q3: My Diflunisal glucuronide peak is tailing. What are the likely causes and how can I fix it?
A3: Peak tailing is a common issue in HPLC and for acidic compounds like Diflunisal glucuronides, it is often caused by secondary interactions with the stationary phase or other factors.[13]
-
Secondary Silanol Interactions: The most common cause of tailing for acidic compounds is the interaction of the analyte with residual silanol groups on the silica-based stationary phase. These silanol groups are acidic and can interact with the analyte through hydrogen bonding or ion-exchange mechanisms, leading to a "tail" on the peak.
-
Solution: Lowering the mobile phase pH (e.g., to 2.5-3.0) will suppress the ionization of the silanol groups, minimizing these secondary interactions and improving peak shape. Using a highly end-capped column can also reduce the number of accessible silanol groups.
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing.
-
Solution: Try injecting a smaller volume or a more dilute sample.
-
-
Column Contamination: Accumulation of strongly retained compounds on the column inlet can lead to poor peak shape.
-
Solution: Use a guard column to protect the analytical column and flush the column with a strong solvent (e.g., 100% acetonitrile or methanol) to remove contaminants.[14]
-
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common problems encountered during the analysis of Diflunisal glucuronide isomers.
Issue 1: Peak Splitting or Shoulder Peaks
Split or shoulder peaks can be particularly problematic when trying to resolve closely eluting isomers.[13][15]
| Potential Cause | Diagnostic Check | Recommended Solution |
| Co-eluting Isomers | Inject a standard of a single isomer if available. Observe if the peak is symmetrical. | Optimize the mobile phase (organic modifier, pH) or change the stationary phase to improve resolution (see FAQ Q2). |
| Sample Solvent Incompatibility | Is the sample dissolved in a solvent much stronger than the mobile phase (e.g., 100% acetonitrile for a mobile phase with low organic content)? | Dissolve the sample in the initial mobile phase composition whenever possible. If a stronger solvent is necessary, inject the smallest possible volume.[14] |
| Column Void or Channeling | A sudden drop in backpressure or observing peak splitting for all analytes can indicate a column void. | Replace the column. To prevent this, avoid sudden pressure shocks and operate within the column's recommended pH and pressure limits. |
| Partially Blocked Frit | A gradual increase in backpressure accompanied by peak splitting for all analytes. | Reverse flush the column (disconnect from the detector first). If this doesn't resolve the issue, replace the column inlet frit or the entire column. |
Issue 2: Poor Reproducibility of Retention Times
Inconsistent retention times can compromise the accuracy and reliability of your results.
| Potential Cause | Diagnostic Check | Recommended Solution |
| Inadequate Column Equilibration | Are you allowing sufficient time for the column to equilibrate with the initial mobile phase conditions before each injection, especially after a gradient run? | Ensure the column is equilibrated for at least 10-15 column volumes with the starting mobile phase composition before each injection. |
| Mobile Phase pH Drift | Is the mobile phase buffered? Unbuffered or poorly buffered mobile phases can change pH over time. | Use a suitable buffer (e.g., phosphate or acetate) at a concentration of 10-25 mM to maintain a stable pH. Ensure the buffer is soluble in the mobile phase throughout the gradient. |
| Fluctuations in Column Temperature | Is the column compartment temperature stable? | Use a thermostatted column compartment to maintain a constant temperature. |
| Pump Issues | Are there significant pressure fluctuations during the run? | Degas the mobile phase thoroughly. Check for leaks in the pump and fittings. If the problem persists, the pump seals or check valves may need replacement. |
Issue 3: Loss of Analyte (Low Recovery)
Low recovery can be due to degradation of the unstable acyl glucuronides or adsorption.
| Potential Cause | Diagnostic Check | Recommended Solution |
| Analyte Degradation in Sample/Autosampler | Analyze the sample immediately after preparation and compare the results with a sample that has been sitting in the autosampler for several hours. | Keep the autosampler temperature low (e.g., 4°C) to minimize degradation. Prepare samples fresh and analyze them as quickly as possible. Acidifying the sample matrix can also improve stability.[3][16] |
| Adsorption to Vials or Tubing | Are you using appropriate sample vials and system tubing? | Use silanized glass or polypropylene vials to minimize adsorption. Ensure all tubing in the flow path is inert. |
| On-Column Degradation | This can be difficult to diagnose directly but may be suspected if recovery is consistently low despite addressing other factors. | Ensure the mobile phase pH is in a range that promotes stability. Sometimes, a faster flow rate (and shorter run time) can minimize on-column degradation. |
Experimental Protocols
Protocol 1: Method Development for Separation of Diflunisal and its Glucuronide Isomers
This protocol provides a starting point for developing a robust HPLC or UHPLC method.
-
Column Selection:
-
Start with a high-quality, end-capped C18 column (e.g., 100 x 2.1 mm, 1.8 µm for UHPLC; 150 x 4.6 mm, 3.5 µm for HPLC).
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% formic acid in water (pH ~2.7).
-
Mobile Phase B: Acetonitrile.
-
-
Initial Gradient Conditions:
-
Flow Rate: 0.4 mL/min (for 2.1 mm ID column) or 1.0 mL/min (for 4.6 mm ID column).
-
Column Temperature: 30°C.
-
Injection Volume: 2-5 µL.
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10% to 40% B (shallow gradient for isomer separation)
-
15-17 min: 40% to 90% B (to elute any remaining compounds)
-
17-19 min: Hold at 90% B
-
19-20 min: 90% to 10% B
-
20-25 min: Re-equilibrate at 10% B
-
-
-
Optimization:
-
Based on the initial results, adjust the gradient slope to improve the resolution of the glucuronide isomers.
-
If co-elution persists, try replacing acetonitrile with methanol as Mobile Phase B and re-run the experiment.
-
Experiment with different acidic modifiers (e.g., 0.05% trifluoroacetic acid) or buffer systems (e.g., 10 mM ammonium formate at pH 3.5) to alter selectivity.
-
Protocol 2: Sample Preparation for Bioanalytical Studies
Minimizing ex-vivo degradation is critical for accurate quantification in biological matrices.[3][16]
-
Sample Collection: Collect blood samples in tubes containing an anticoagulant (e.g., EDTA) and immediately place them on ice.
-
Plasma Preparation: Centrifuge the blood samples at 4°C as soon as possible to obtain plasma.
-
Stabilization: Immediately after separation, acidify the plasma to a pH of ~4-5 by adding a small volume of a suitable acid (e.g., 1M formic acid). This will inhibit the activity of esterases and slow down chemical hydrolysis and acyl migration.
-
Protein Precipitation:
-
To a 100 µL aliquot of stabilized plasma, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard.
-
Vortex for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
-
Analysis: Transfer the supernatant to an autosampler vial for immediate LC-MS/MS analysis.
Visualizations
Diagram 1: Acyl Migration of Diflunisal Glucuronide
This diagram illustrates the intramolecular rearrangement of the 1-O-β-acyl glucuronide to its positional isomers.
Caption: Intramolecular acyl migration of Diflunisal glucuronide.
Diagram 2: Troubleshooting Workflow for Peak Tailing
A logical workflow to diagnose and resolve peak tailing issues.
Caption: Decision tree for troubleshooting peak tailing.
Data Presentation
Table 1: Effect of Mobile Phase pH on Retention of an Acidic Analyte (pKa = 4.0)
This table summarizes the expected impact of mobile phase pH on the retention of an acidic compound like Diflunisal or its glucuronides in reversed-phase HPLC.
| Mobile Phase pH vs. Analyte pKa | Predominant Analyte State | Relative Polarity | Interaction with C18 Stationary Phase | Expected Retention Time |
| pH < pKa - 2 (e.g., pH 2.0) | Neutral (>99%) | Less Polar | Strong | Long |
| pH = pKa (e.g., pH 4.0) | 50% Neutral, 50% Ionized | Mixed | Variable | Intermediate (often with poor peak shape) |
| pH > pKa + 2 (e.g., pH 6.0) | Ionized (>99%) | More Polar | Weak | Short (near void volume) |
Concluding Remarks
The successful chromatographic separation of Diflunisal and its glucuronide isomers is a challenging but achievable task. It requires a systematic approach to method development and a thorough understanding of the underlying chemical principles. By carefully controlling experimental parameters, particularly mobile phase pH, and by being prepared to troubleshoot common issues such as peak co-elution and tailing, researchers can develop robust and reliable analytical methods. The information and protocols provided in this guide are intended to serve as a comprehensive resource to aid in these efforts, ultimately contributing to the accurate assessment of these important drug metabolites in drug development. For further reading on the regulatory perspective on drug metabolite safety testing, consult the FDA guidance documents.[17][18][19]
References
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Li, W., & Yuan, L. (2020). Bioanalytical challenges and strategies for accurately measuring acyl glucuronide metabolites in biological fluids. Biomedical Chromatography, 34(1), e4640. [Link]
-
Yuan, L., et al. (2020). Challenges and recommendations in developing LC-MS/MS bioanalytical assays of labile glucuronides and parent compounds in the presence of glucuronide metabolites. Bioanalysis, 12(9), 615-624. [Link]
-
Future Science. (2020). Challenges and Recommendations in Developing LC–MS/MS Bioanalytical Assays of Labile Glucuronides and Parent Compounds in the Presence of Glucuronide Metabolites. Future Science. [Link]
-
ResearchGate. (n.d.). Bioanalytical challenges and strategies for accurately measuring Acyl glucuronide metabolites in biological fluids (Review paper). ResearchGate. [Link]
-
Hansen-Møller, J., et al. (1993). Isolation and identification of the rearrangement products of diflunisal 1-O-acyl glucuronide. Journal of Pharmaceutical and Biomedical Analysis, 11(4-5), 313-322. [Link]
-
Dickinson, R. G., & King, A. R. (1993). II. Interaction of this compound and its isomers with human serum albumin in vitro. Biochemical Pharmacology, 45(11), 2215-2221. [Link]
-
U.S. Food and Drug Administration. (2020). Safety Testing of Drug Metabolites Guidance for Industry. FDA. [Link]
-
Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex. [Link]
-
RAPS. (2020). FDA Revises Guidance on Safety Testing of Drug Metabolites. RAPS. [Link]
-
ResearchGate. (n.d.). Challenges and Recommendations in Developing LC–MS/MS Bioanalytical Assays of Labile Glucuronides and Parent Compounds in the Presence of Glucuronide Metabolites. ResearchGate. [Link]
-
Separation Science. (2024). Peak Splitting in HPLC: Causes and Solutions. Separation Science. [Link]
-
U.S. Food and Drug Administration. (2020). Safety Testing of Drug Metabolites. FDA. [Link]
-
Federal Register. (2008). Guidance for Industry on Safety Testing of Drug Metabolites; Availability. Federal Register. [Link]
-
The University of Queensland. (n.d.). Studies on the reactivity of acyl glucuronides-VI. Modulation of reversible and covalent interaction of this compound and its isomers with human plasma protein in vitro. UQ eSpace. [Link]
-
Watt, J. A., & Dickinson, R. G. (1992). Disposition and covalent binding of diflunisal and this compound in the isolated perfused rat liver. Drug Metabolism and Disposition, 20(4), 546-553. [Link]
-
Wilson, I. D., et al. (1996). Direct characterization of drug glucuronide isomers in human urine by HPLC-NMR spectroscopy: application to the positional isomers of 6,11-dihydro-11-oxodibenz[b,e]oxepin-2-acetic acid glucuronide. Analytical Chemistry, 68(17), 2832-2837. [Link]
-
Agilent Technologies. (n.d.). HPLC Troubleshooting Guide. Agilent Technologies. [Link]
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ResearchGate. (n.d.). Direct Analysis of Glucuronides with Liquid Chromatography-Mass Spectrometric Techniques and Methods. ResearchGate. [Link]
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Subirats, X., et al. (2019). Influence of the acid-base ionization of drugs in their retention in reversed-phase liquid chromatography. Journal of Chromatography A, 1604, 460456. [Link]
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Chromatography Today. (2023). Unlocking the Potential of Organic Modifiers in Reversed-Phase Liquid Chromatography. Chromatography Today. [Link]
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Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Agilent Technologies. [Link]
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LCGC International. (n.d.). The Effect of Modifier on Selectivity in Reversed-Phase High Performance Liquid Chromatography. LCGC International. [Link]
-
Moravek. (n.d.). Exploring the Role of pH in HPLC Separation. Moravek. [Link]
-
Waters. (2017). Infographic: What's the Best Column for Polar Compound Retention? Waters Blog. [Link]
-
National Institutes of Health. (n.d.). New Perspectives on Acyl Glucuronide Risk Assessment in Drug Discovery: Investigation of In vitro Stability, In situ Reactivity, and Bioactivation. NIH. [Link]
-
National Institutes of Health. (2023). Separation of Isomeric Forms of Urolithin Glucuronides Using Supercritical Fluid Chromatography. PMC. [Link]
-
SciSpace. (n.d.). Diastereomeric Drug Glucuronides : Enzymatic Glucuronidation and Analysis by Capillary Electrophoresis and Liquid Chromatography. SciSpace. [Link]
-
Restek. (2021). Effect of Organic Solvent on Selectivity in LC Separations. Restek Resource Hub. [Link]
-
Crawford Scientific. (n.d.). Selecting an organic modifier for reversed-phase chromatography. Crawford Scientific. [Link]
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ResearchGate. (n.d.). Quantification of Glucuronide Metabolites in Biological Matrices by LC-MS/MS. ResearchGate. [Link]
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National Institutes of Health. (n.d.). Organic solvent modifier and temperature effects in non-aqueous size-exclusion chromatography on reversed-phase columns. NIH. [Link]
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MDPI. (n.d.). Glucuronides Hydrolysis by Intestinal Microbial β-Glucuronidases (GUS) Is Affected by Sampling, Enzyme Preparation, Buffer pH, and Species. MDPI. [Link]
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King, A. R., & Dickinson, R. G. (1991). Studies on the reactivity of acyl glucuronides--I. Phenolic glucuronidation of isomers of this compound in the rat. Biochemical Pharmacology, 42(12), 2289-2299. [Link]
-
ResearchGate. (n.d.). Standardization of a LC/MS/MS Method for the Determination of Acyl Glucuronides and Their Isomers. ResearchGate. [Link]
-
SciSpace. (2012). Quantification of Glucuronide Metabolites in Biological Matrices by LC-MS/MS. SciSpace. [Link]
-
ResearchGate. (n.d.). Effect of the eluent pH and acidic modifiers in high-performance liquid chromatography retention of basic analytes. ResearchGate. [Link]
-
Sun, D., et al. (2021). Reverse-phase HPLC purification for an extremely unstable glucuronide metabolite. Journal of Pharmaceutical and Biomedical Analysis, 192, 113651. [Link]
-
SciELO. (n.d.). Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes. SciELO. [Link]
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MDPI. (n.d.). Stereoselective Covalent Adduct Formation of Acyl Glucuronide Metabolite of Nonsteroidal Anti-Inflammatory Drugs with UDP-Glucuronosyltransferase. MDPI. [Link]
-
Separation Science. (2023). Strategies to Enable and Simplify HPLC Polar Compound Separation. Separation Science. [Link]
-
JoVE. (2024). Video: Extraction: Effects of pH. JoVE. [Link]
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Technical Support Center: Troubleshooting Diflunisal Acyl Glucuronide Instability During Analysis
Welcome to the technical support center for the analysis of Diflunisal acyl glucuronide (DAG). This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the stability of this reactive metabolite during bioanalysis. As a Senior Application Scientist, I understand that unexpected results can be frustrating and time-consuming. This resource is structured to provide not just solutions, but also the underlying scientific reasoning to empower you to make informed decisions in your experimental design.
Introduction to the Challenge: The Unstable Nature of Acyl Glucuronides
Glucuronidation is a major metabolic pathway for drugs containing carboxylic acid moieties, such as Diflunisal. While often considered a detoxification process, the resulting 1-O-acyl-β-d-glucuronide conjugates are chemically reactive esters.[1] This inherent instability presents significant analytical challenges. This compound is known to undergo two primary degradation pathways: hydrolysis back to the parent drug, Diflunisal, and intramolecular acyl migration to form positional isomers (2-O, 3-O, and 4-O-acyl glucuronides).[2][3] These degradation processes can occur during sample collection, processing, storage, and analysis, leading to inaccurate quantification of the metabolite and the parent drug.
This guide will address common issues encountered during the analysis of this compound in a question-and-answer format, providing practical troubleshooting strategies and preventative measures.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: I'm observing unexpectedly high concentrations of Diflunisal and correspondingly low concentrations of its acyl glucuronide metabolite in my plasma samples. What could be the cause?
This is a classic sign of in vitro hydrolysis of the acyl glucuronide back to the parent drug. The ester linkage in the acyl glucuronide is susceptible to cleavage, particularly under non-ideal conditions.
Underlying Cause: The stability of acyl glucuronides is highly dependent on pH and temperature.[4][5] Hydrolysis is catalyzed by both acidic and basic conditions and is accelerated at higher temperatures. Biological matrices like plasma contain esterases that can also contribute to enzymatic hydrolysis.
Troubleshooting & Prevention Protocol:
1. Immediate Sample Cooling and Processing:
-
Step 1: Immediately after collection, place blood samples on ice.
-
Step 2: Centrifuge the blood to separate plasma at a low temperature (e.g., 4°C) as soon as possible.
-
Step 3: Promptly process the resulting plasma. If immediate analysis is not possible, freeze the plasma at -80°C.
2. pH Control:
-
Step 1: Upon plasma separation, immediately acidify the sample to a pH of 4-5. This can be achieved by adding a small volume of a suitable buffer, such as a citrate or acetate buffer.
-
Expert Insight: Lowering the pH significantly slows the rate of hydrolysis of the acyl glucuronide.
-
3. Enzyme Inhibition:
-
Step 1: Consider adding an esterase inhibitor, such as sodium fluoride, to the collection tubes to prevent enzymatic degradation.
4. Storage Conditions:
-
Step 1: For long-term storage, samples should be maintained at -80°C. Avoid repeated freeze-thaw cycles, as this can compromise analyte stability.
| Parameter | Recommended Condition | Rationale |
| Sample Collection | Collection tubes on ice | Minimizes enzymatic activity and chemical degradation |
| Sample Processing | Centrifugation at 4°C | Reduces temperature-dependent hydrolysis |
| pH Adjustment | Acidify to pH 4-5 | Increases the stability of the acyl glucuronide |
| Storage | -80°C | Preserves the integrity of the analyte for long-term storage |
Question 2: My chromatogram shows multiple peaks with the same mass-to-charge ratio (m/z) as this compound. How can I confirm if these are isomers and prevent their formation?
The appearance of multiple peaks with the same m/z is a strong indication of intramolecular acyl migration, where the acyl group moves from the 1-O position to the 2-O, 3-O, or 4-O positions on the glucuronic acid moiety.[1][2]
Underlying Cause: Acyl migration is a pH-dependent intramolecular rearrangement.[4] This process is particularly favored at neutral to slightly alkaline pH. The resulting isomers are structurally similar and often co-elute or have very close retention times, making chromatographic separation challenging.[6]
Troubleshooting & Prevention Protocol:
1. Optimize Sample Handling and Storage (as in Question 1):
-
Strict adherence to immediate cooling, acidification, and low-temperature storage is the first line of defense against both hydrolysis and acyl migration.
2. Chromatographic Separation:
-
Step 1: Employ a high-resolution HPLC or UHPLC column with a smaller particle size (e.g., sub-2 µm) to improve peak separation.
-
Step 2: Develop a shallow gradient elution method to maximize the separation of the isomers.
-
Step 3: Experiment with different mobile phase compositions and pH values. A slightly acidic mobile phase (e.g., pH 3-4) can help to minimize on-column rearrangement.
3. Analytical Method Considerations:
-
Step 1: If complete separation of isomers is not achievable, a validated method that quantifies the sum of the parent acyl glucuronide and its isomers may be considered, depending on the goals of the study and regulatory requirements.[7][8]
-
Step 2: Be aware of the potential for in-source fragmentation in the mass spectrometer, where the glucuronide moiety can be cleaved, leading to the detection of the parent drug and potentially interfering with its quantification.[9] Careful optimization of MS parameters is crucial.
Caption: Degradation pathways of this compound.
Question 3: I am developing an LC-MS/MS method and see a signal for Diflunisal at the retention time of the acyl glucuronide. What is causing this interference?
This phenomenon is likely due to in-source fragmentation of the this compound.
Underlying Cause: During the electrospray ionization (ESI) process in the mass spectrometer, the relatively labile glucuronide conjugate can fragment, losing the glucuronic acid moiety and generating an ion with the same m/z as the parent drug, Diflunisal.[9] This can lead to an overestimation of the parent drug concentration if not properly addressed.
Troubleshooting & Prevention Protocol:
1. Chromatographic Separation:
-
Step 1: The most effective solution is to achieve baseline chromatographic separation between Diflunisal and its acyl glucuronide. This ensures that even if in-source fragmentation occurs, the signal from the fragmented glucuronide will not co-elute with the authentic parent drug.
-
Step 2: Refer to the chromatographic optimization strategies outlined in Question 2.
2. Mass Spectrometry Parameter Optimization:
-
Step 1: If complete chromatographic separation is not possible, optimize the MS source conditions to minimize fragmentation. This may involve reducing the cone voltage or fragmentor voltage.
-
Step 2: Use a "soft" ionization technique where possible.
3. Method Validation:
-
Step 1: During method validation, it is crucial to assess the potential for interference from metabolites.[10][11] This can be done by injecting a high concentration of the acyl glucuronide standard and monitoring the mass transition of the parent drug at the retention time of the glucuronide.
-
Step 2: Regulatory guidelines, such as those from the FDA and EMA, provide detailed recommendations for bioanalytical method validation, including specificity and selectivity assessments.[11][12][13][14]
Caption: Recommended analytical workflow for this compound.
Question 4: Are there any regulatory considerations I should be aware of when analyzing a reactive metabolite like this compound?
Yes, regulatory agencies like the U.S. Food and Drug Administration (FDA) have specific guidance on the safety testing of drug metabolites.[7][8][15][16]
Key Regulatory Considerations:
-
Disproportionate Metabolites: If a metabolite is found in humans at concentrations significantly higher than in any of the animal species used for toxicology studies, it is considered a "disproportionate metabolite" and may require its own safety assessment.[7][8]
-
Metabolites of Concern: Acyl glucuronides are often considered "metabolites of concern" due to their potential to form covalent adducts with proteins, which has been linked to idiosyncratic drug toxicity.[4][17]
-
Bioanalytical Method Validation: All bioanalytical methods used in regulatory submissions must be thoroughly validated to ensure they are accurate, precise, selective, and reproducible.[10][11][12][13][14] This includes demonstrating the stability of the analyte in the biological matrix under the conditions of the entire analytical process.
Recommendations:
-
Familiarize yourself with the latest FDA and ICH guidance on safety testing of drug metabolites and bioanalytical method validation.[7][8][11][14][16]
-
Document all stability assessments for this compound in your validation reports.
-
If you encounter significant stability issues, it is important to address them early in drug development.
Conclusion
The analysis of this compound presents unique challenges due to its inherent chemical instability. By understanding the mechanisms of hydrolysis and acyl migration, and by implementing the appropriate sample handling, storage, and analytical strategies, researchers can obtain accurate and reliable data. This guide provides a framework for troubleshooting common issues, but it is important to remember that each assay may require specific optimization. A thorough and well-documented method validation is paramount to ensuring the integrity of your results and meeting regulatory expectations.
References
-
Patel, D. K., et al. (2012). Sensitive and selective determination of diflunisal in human plasma by LC-MS. Journal of Chromatographic Science, 50(9), 809–817. [Link]
-
Woolf, E., & Eke, D. (2007). Best practices during bioanalytical method validation for the characterization of assay reagents and the evaluation of analyte stability in assay standards, quality controls, and study samples. The AAPS journal, 9(2), E245–E253. [Link]
-
Dickinson, R. G., & King, A. R. (1993). Studies on the reactivity of acyl glucuronides--I. Phenolic glucuronidation of isomers of this compound in the rat. Biochemical pharmacology, 45(11), 2215–2221. [Link]
-
Brunelle, F. M., & Verbeeck, R. K. (1995). Conjugation-deconjugation cycling of diflunisal via beta-glucuronidase catalyzed hydrolysis of its acyl glucuronide in the rat. Biochemical pharmacology, 50(5), 665–671. [Link]
-
Dickinson, R. G., & King, A. R. (1989). Contrasting systemic stabilities of the acyl and phenolic glucuronides of diflunisal in the rat. Xenobiotica; the fate of foreign compounds in biological systems, 19(7), 713–724. [Link]
-
Patel, D. K., et al. (2012). Sensitive and Selective Determination of Diflunisal in Human Plasma by LC-MS. Journal of Chromatographic Science, 50(9), 809-817. [Link]
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Brennan, Z. (2016, November 22). FDA Revises Guidance on Safety Testing of Drug Metabolites. RAPS. [Link]
-
Macdonald, J. I., et al. (1992). Both phenolic and acyl glucuronidation pathways of diflunisal are impaired in liver cirrhosis. British journal of clinical pharmacology, 33(4), 405–410. [Link]
-
Shipkova, M., Armstrong, V. W., Oellerich, M., & Wieland, E. (2003). Acyl glucuronide drug metabolites: toxicological and analytical implications. Therapeutic drug monitoring, 25(1), 1–16. [Link]
-
Federal Register. (2008, February 15). Guidance for Industry on Safety Testing of Drug Metabolites; Availability. [Link]
-
Walker, G. S., et al. (2022). 18O-Enabled High-Throughput Acyl Glucuronide Stability Assay. Journal of the American Society for Mass Spectrometry, 33(8), 1463–1471. [Link]
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European Medicines Agency. (2011, July 21). Guideline on bioanalytical method validation. [Link]
-
Obach, R. S. (2019, March 6). Metabolism/Safety Considerations in Drug Development. [Link]
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Bhatia, R. (2015, April 14). USFDA guidelines for bioanalytical method validation. SlideShare. [Link]
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U.S. Food and Drug Administration. (2020, April 30). Safety Testing of Drug Metabolites. [Link]
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Patel, D. K., et al. (2012). Sensitive and Selective Determination of Diflunisal in Human Plasma by LC–MS. Journal of Chromatographic Science, 50(9), 809-817. [Link]
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Patel, D., et al. (2012). Representative post-column analyte infusion MRM LC– MS overlaid chromatograms for DFL and clofibric acid. ResearchGate.[Link]
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Smith, P. C., Hasegawa, J., Langendijk, P. N., & Benet, L. Z. (1985). Stability of acyl glucuronides in blood, plasma, and urine: studies with zomepirac. Drug metabolism and disposition: the biological fate of chemicals, 13(1), 110–112. [Link]
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U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation: Guidance for Industry. [Link]
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Dickinson, R. G., & King, A. R. (1995). VI. Modulation of reversible and covalent interaction of this compound and its isomers with human plasma protein in vitro. Biochemical pharmacology, 50(12), 1987–1995. [Link]
-
Camilleri, P., Buch, A., Soldo, B., & Hutt, A. J. (2018). The influence of physicochemical properties on the reactivity and stability of acyl glucuronides. Xenobiotica; the fate of foreign compounds in biological systems, 48(9), 958–972. [Link]
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European Medicines Agency. (2022, July 25). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]
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Loewen, G. R. (1989). Factors affecting the disposition of diflunisal and its metabolites. University of British Columbia. [Link]
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Dickinson, R. G., & King, A. R. (1995). Studies on the reactivity of acyl glucuronides-VI. Modulation of reversible and covalent interaction of this compound and its isomers with human plasma protein in vitro. UQ eSpace.[Link]
-
Ivezaj, S., et al. (2020). New Perspectives on Acyl Glucuronide Risk Assessment in Drug Discovery: Investigation of In vitro Stability, In situ Reactivity, and Bioactivation. Metabolites, 10(11), 442. [Link]
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Cociglio, M., & Alric, M. (2017). Clinical Pharmacology of Diflunisal. Journal of Pharmacy and Pharmacology, 5(1), 1-8. [Link]
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Spahn-Langguth, H., et al. (1998). Disposition and covalent binding of diflunisal and this compound in the isolated perfused rat liver. Drug metabolism and disposition: the biological fate of chemicals, 26(1), 40–48. [Link]
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King, A. R., & Dickinson, R. G. (1995). V. Glucuronide-derived covalent binding of diflunisal to bladder tissue of rats and its modulation by urinary pH and beta-glucuronidase. Biochemical pharmacology, 50(7), 969–975. [Link]
-
Dickinson, R. G., & King, A. R. (2001). Rearrangement of this compound into its beta-glucuronidase-resistant isomers facilitates transport through the small intestine to the colon of the rat. Life sciences, 70(1), 25–36. [Link]
-
Walker, G. S., et al. (2007). Determination of degradation pathways and kinetics of acyl glucuronides by NMR spectroscopy. Chemical research in toxicology, 20(6), 876–884. [Link]
-
Li, W., et al. (2020). Challenges and recommendations in developing LC-MS/MS bioanalytical assays of labile glucuronides and parent compounds in the presence of glucuronide metabolites. Bioanalysis, 12(9), 615–624. [Link]
-
Dickinson, R. G., & King, A. R. (2001). Rearrangement of this compound into its beta-glucuronidase-resistant isomers facilitates transport through the small intestine to the colon of the rat. UQ eSpace.[Link]
-
Szczesniewski, A., & Adler, C. J. (n.d.). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Agilent.[Link]
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Bolze, S., Lacombe, O., & Chaimbault, P. (2015). Standardization of a LC/MS/MS Method for the Determination of Acyl Glucuronides and Their Isomers. ResearchGate.[Link]
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Hypha Discovery. (n.d.). Acyl Glucuronides of Carboxylic acid-containing Drugs. [Link]
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Csajka, C., et al. (2015). Oral Flurbiprofen Metabolic Ratio Assessment Using a Single-Point Dried Blood Spot. CPT: pharmacometrics & systems pharmacology, 4(10), 595–602. [Link]
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Li, F., & Ma, L. (2013). A rapid and specific derivatization procedure to identify acyl-glucuronides by mass spectrometry. Request PDF.[Link]
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Williams, D. B., & Dickinson, R. G. (1996). Studies on the reactivity of acyl glucuronides--VIII. Generation of an antiserum for the detection of diflunisal-modified proteins in diflunisal-dosed rats. Semantic Scholar.[Link]
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Vuda, M., et al. (2019). QSPR modelling of in vitro degradation half-life of acyl glucuronides. SAR and QSAR in environmental research, 30(12), 915–930. [Link]
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Technical Support Center: Improving the Sensitivity of Diflunisal Acyl Glucuronide Detection by LC-MS/MS
Welcome to the technical support center for the bioanalysis of Diflunisal Acyl Glucuronide (DAG). This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of quantifying this reactive metabolite. Acyl glucuronides are a frequent source of analytical challenges due to their inherent instability and susceptibility to matrix effects. This document provides in-depth, experience-driven troubleshooting guides and FAQs to help you enhance the sensitivity, accuracy, and reproducibility of your LC-MS/MS assays.
Introduction: The Challenge of Quantifying this compound
Diflunisal, a non-steroidal anti-inflammatory drug (NSAID), is extensively metabolized into two major glucuronide conjugates: a stable phenolic glucuronide and a chemically reactive acyl glucuronide (DAG). The quantification of DAG is often critical in drug metabolism and safety studies because reactive acyl glucuronides have been associated with idiosyncratic adverse drug reactions.[1] However, DAG presents significant analytical hurdles:
-
Chemical Instability: At physiological or neutral pH, DAG is prone to degradation through two primary pathways: hydrolysis back to the parent drug (Diflunisal) and intramolecular rearrangement via acyl migration to form more stable positional isomers.[2][3][4]
-
Ion Suppression: Biological matrices, such as plasma, are rich in endogenous components (salts, phospholipids) that can co-elute with DAG and interfere with its ionization in the mass spectrometer source, leading to suppressed signal and poor sensitivity.[5][6]
-
Isomeric Complexity: The acyl migration process generates multiple DAG isomers (e.g., 2-O, 3-O, and 4-O-acyl positional isomers) which may have identical mass-to-charge ratios and similar fragmentation patterns, necessitating robust chromatographic separation for accurate quantification.[4][7][8]
This guide will systematically address these challenges, providing both quick solutions and comprehensive experimental protocols.
Frequently Asked Questions (FAQs)
Q1: Why is my DAG signal intensity extremely low or completely absent?
This is the most common issue and can stem from several sources. The primary suspects are analyte degradation and severe ion suppression.
-
Degradation: DAG is highly unstable at neutral or alkaline pH.[9] If your samples (plasma, urine) or prepared extracts were stored without acidification or at room temperature, the metabolite has likely hydrolyzed back to the parent drug, Diflunisal.
-
Ion Suppression: Co-eluting matrix components from an insufficiently cleaned-up sample can drastically reduce the ionization efficiency of DAG in the MS source.[10]
-
Suboptimal MS Parameters: The mass spectrometer may not be properly tuned for this specific compound. Acyl glucuronides can exhibit different optimal fragmentation energies compared to their parent aglycones.
Q2: My results for DAG show high variability between replicate injections or samples. What is the likely cause?
High variability is often a symptom of ongoing, uncontrolled degradation.
-
Autosampler Instability: If the autosampler is not refrigerated, DAG can degrade in the vial over the course of a long analytical run, leading to a progressive decrease in signal intensity.
-
Inconsistent Sample Handling: Minor differences in the time between sample collection, processing, and freezing, or slight pH variations, can lead to significant differences in DAG concentrations. Strict, standardized protocols are essential.[1]
Q3: I am observing multiple chromatographic peaks with the same m/z transition as DAG. What are these?
You are likely observing the positional isomers of DAG formed through acyl migration.[4][7] The acyl group can move from the C-1 position of the glucuronic acid ring to the C-2, C-3, and C-4 positions. These isomers are structurally similar and often require a well-optimized chromatographic gradient for baseline separation.[4] It is crucial to confirm if your method needs to measure the primary 1-O-β-glucuronide specifically or the sum of all isomers.
Q4: What are the ideal starting MS parameters for DAG analysis?
For initial method setup, infuse a solution of a DAG standard (if available) or an in vitro generated sample. Diflunisal and its glucuronide contain a carboxylic acid group, making them ideal for negative ion electrospray ionization (ESI-).
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Negative ESI | The carboxylic acid moiety is readily deprotonated to form [M-H]⁻ ions.[11] |
| Precursor Ion (Q1) | m/z 425.1 | Based on the molecular weight of Diflunisal (250.2 g/mol ) + glucuronic acid moiety (175.1 g/mol , as C₆H₇O₆). |
| Product Ion (Q3) | m/z 249.0 | Corresponds to the neutral loss of the glucuronic acid moiety (176 Da), yielding the parent Diflunisal ion. This is a common and robust fragmentation pathway for glucuronides. |
| Collision Energy (CE) | Start at -20 eV | This is a typical starting point. Optimize by infusing the analyte and ramping the CE to find the value that yields the maximum product ion intensity. |
| Declustering Potential (DP) | Start at -60 V | Helps to prevent adduct formation and in-source fragmentation. Must be optimized empirically. |
Q5: How should I prepare and store my biological samples to prevent DAG degradation?
Immediate acidification and freezing are critical.
-
Collection: Collect blood samples in tubes containing an anticoagulant (e.g., EDTA).
-
Processing: Centrifuge the blood at 4°C as soon as possible to obtain plasma.
-
Stabilization: Immediately acidify the plasma to a pH between 3 and 4 by adding a small volume of an acid like perchloric or metaphosphoric acid.[1][9] This significantly slows both hydrolysis and acyl migration.
-
Storage: Immediately freeze the stabilized samples and store them at -70°C or lower until analysis.
In-Depth Troubleshooting Guides
Guide 1: Combating Analyte Instability
The chemical reactivity of the ester bond in DAG is the root cause of most analytical failures. Understanding and controlling its degradation pathways is paramount.
At pH levels above ~4.5, DAG is susceptible to nucleophilic attack. This can result in two competing reactions:
-
Hydrolysis: A water molecule attacks the ester carbonyl, cleaving the bond and regenerating the parent Diflunisal and free glucuronic acid.
-
Acyl Migration: The hydroxyl groups on the glucuronic acid ring (at positions C-2, C-3, C-4) act as intramolecular nucleophiles, attacking the ester carbonyl. This leads to the formation of a transient orthoacid intermediate, which resolves into a new ester linkage at a different position on the ring, thus forming a positional isomer.[4][8]
The following diagram illustrates these degradation pathways.
This protocol is designed to minimize degradation from collection through to injection.
-
Sample Collection: Collect whole blood in pre-chilled EDTA tubes.
-
Plasma Separation: Within 30 minutes of collection, centrifuge the blood at 2000 x g for 10 minutes at 4°C.
-
Acidification: Transfer the plasma to a new polypropylene tube. For every 1 mL of plasma, add 20 µL of 1 M perchloric acid to lower the pH to ~3.5.[9] Vortex gently.
-
Storage: Immediately flash-freeze the acidified plasma and store at -70°C.
-
Extraction: Perform all extraction steps (e.g., Protein Precipitation or Solid-Phase Extraction) at low temperature (e.g., on an ice bath).
-
Reconstitution: After evaporation, reconstitute the sample extract in a mobile phase that is also acidic (e.g., containing 0.1% formic acid) to maintain stability.
-
Autosampler Conditions: Maintain the autosampler at 4°C throughout the analytical run.
Guide 2: Diagnosing and Mitigating Ion Suppression
Ion suppression is an insidious matrix effect that reduces analyte response without being visible on a standard chromatogram.[6] A post-column infusion experiment is the definitive tool for its diagnosis.
When faced with a weak signal, a systematic approach is necessary to pinpoint the cause.
This experiment reveals the time windows during your chromatographic run where co-eluting matrix components suppress the MS signal.[5]
-
Setup: Use a T-connector to merge the flow from the LC column with a continuous flow from a syringe pump. The syringe should be infused into the MS source after the analytical column.
-
Infusion Solution: Prepare a solution of the DAG standard in mobile phase at a concentration that gives a stable, mid-level signal (e.g., 50 ng/mL).
-
Syringe Pump: Set the syringe pump to a low flow rate, typically 5-10 µL/min.
-
LC-MS/MS System: Start the LC gradient and the MS data acquisition (monitoring the DAG transition). Once the infused signal stabilizes to a flat baseline, proceed to the next step.
-
Injection: Inject a blank matrix extract (e.g., an extract from plasma that does not contain the analyte).
-
Analysis: Monitor the baseline of the infused DAG signal. Any dip or drop in the signal intensity indicates a region of ion suppression. If this dip coincides with the retention time of DAG in your actual samples, ion suppression is negatively impacting your sensitivity.
| Strategy | Description | Pros | Cons |
| Improve Sample Cleanup | Switch from Protein Precipitation (PP) to Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE). | More effective at removing phospholipids and salts, significantly reducing matrix effects.[1] | More time-consuming and requires method development. |
| Modify Chromatography | Adjust the LC gradient to move the DAG peak away from the suppression zone. | Can be a simple fix if the suppression is in a specific, narrow window (e.g., the solvent front).[6] | May not be possible if suppression is broad; may compromise separation from isomers. |
| Reduce Sample Volume | Inject a smaller volume of the extracted sample. | Reduces the total amount of matrix components entering the MS source. | Directly reduces the amount of analyte on-column, potentially offsetting the sensitivity gain. |
| Use a Stable Isotope-Labeled Internal Standard | A ¹³C- or ²H-labeled DAG will co-elute and experience the same degree of ion suppression, allowing for accurate correction during quantification. | The gold standard for correcting matrix effects. | Can be expensive and may not be commercially available. |
References
-
Patel, D. S., Sharma, N., Patel, M. C., Patel, B. N., Shindikar, A. V., & Singh, S. (2012). Sensitive and Selective Determination of Diflunisal in Human Plasma by LC-MS. Journal of Chromatographic Science. Available at: [Link]
-
Patel, D., et al. (2012). Sensitive and Selective Determination of Diflunisal in Human Plasma by LC–MS. Journal of Chromatographic Science, Oxford Academic. Available at: [Link]
-
Yuan, H. (Date unavailable). An Uncommon Fix for LC–MS Ion Suppression. LCGC International. Available at: [Link]
-
Patel, D., et al. (2012). Representative post-column analyte infusion MRM LC– MS overlaid chromatograms for DFL and clofibric acid. ResearchGate. Available at: [Link]
-
ResearchGate. (Date unavailable). MS/MS parameters and LC conditions optimization. For each MS/MS... ResearchGate. Available at: [Link]
-
Valko, K. (2012). Quantification of Glucuronide Metabolites in Biological Matrices by LC-MS/MS. SciSpace. Available at: [Link]
-
Li, W., et al. (2020). Challenges and recommendations in developing LC-MS/MS bioanalytical assays of labile glucuronides and parent compounds in the presence of glucuronide metabolites. PubMed. Available at: [Link]
-
King, A. R., & Dickinson, R. G. (1995). V. Glucuronide-derived covalent binding of diflunisal to bladder tissue of rats and its modulation by urinary pH and beta-glucuronidase. PubMed. Available at: [Link]
-
Nelson, M. (2002). Ion Suppression in LC–MS–MS — A Case Study. LCGC Europe. Available at: [Link]
-
Antignac, J. P., et al. (Date unavailable). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International. Available at: [Link]
-
ZefSci. (2024). LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci. Available at: [Link]
-
YouTube. (2023). Troubleshooting ion suppression in LC–MS analysis. YouTube. Available at: [Link]
-
Chaimbault, P., et al. (Date unavailable). Standardization of a LC/MS/MS Method for the Determination of Acyl Glucuronides and Their Isomers. ResearchGate. Available at: [Link]
-
Ovid. (Date unavailable). Determination of the Acyl Glucuronide Metabolite of Mycophenolic Acid in Human Plasma by HPLC and Emit. Ovid. Available at: [Link]
-
ResearchGate. (2022). (PDF) Determination of Acyl-, O- , and N- Glucuronide Using Chemical Derivatization Coupled with Liquid Chromatography–High-Resolution Mass Spectrometry. ResearchGate. Available at: [Link]
-
Dickinson, R. G., & King, A. R. (1991). Studies on the reactivity of acyl glucuronides--I. Phenolic glucuronidation of isomers of this compound in the rat. PubMed. Available at: [Link]
-
Dickinson, R. G., et al. (1991). II. Interaction of this compound and its isomers with human serum albumin in vitro. PubMed. Available at: [Link]
Sources
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- 2. Challenges and recommendations in developing LC-MS/MS bioanalytical assays of labile glucuronides and parent compounds in the presence of glucuronide metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Studies on the reactivity of acyl glucuronides--V. Glucuronide-derived covalent binding of diflunisal to bladder tissue of rats and its modulation by urinary pH and beta-glucuronidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
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Technical Support Center: Strategies to Minimize Acyl Migration of Diflunisal Glucuronide
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Diflunisal and its metabolites. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you minimize the analytical challenges posed by the acyl migration of Diflunisal glucuronide.
Introduction to the Challenge: The Instability of Acyl Glucuronides
Glucuronidation is a major metabolic pathway for drugs containing carboxylic acid moieties, such as Diflunisal.[1][2] The resulting 1-O-β-acyl glucuronide conjugates are often unstable and can undergo intramolecular acyl migration, forming various positional isomers (2-O, 3-O, and 4-O-acyl glucuronides).[1][2][3][4] This isomerization process, along with hydrolysis back to the parent drug, presents significant challenges for accurate bioanalysis and toxicological assessment.[2][3]
The reactivity of Diflunisal acyl glucuronide (DAG) is influenced by several factors, including pH, temperature, and the biological matrix itself.[3][5] Understanding and controlling these factors is critical to ensure the integrity of your samples and the reliability of your experimental data.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your experiments and provides actionable solutions grounded in scientific principles.
Question 1: I'm seeing multiple peaks for Diflunisal glucuronide in my LC-MS analysis, even when I expect only one. What's happening?
Answer: The presence of multiple peaks is a classic sign of acyl migration. The initially formed 1-O-β-acyl glucuronide is rearranging into its more stable 2-O, 3-O, and 4-O-isomers.[4][6] This process is pH and temperature-dependent.[3][5]
Immediate Troubleshooting Steps:
-
Assess Sample pH: Acyl migration is significantly accelerated at neutral to alkaline pH.[3] Immediately check the pH of your sample and processing buffers.
-
Review Sample Temperature History: Elevated temperatures, even for short periods, can promote isomerization.[3][7] Review your sample handling and storage temperatures.
-
Confirm Analytical Method: Ensure your chromatographic method is capable of separating the different isomers. Isomer separation can be challenging and may require method optimization.[8][9]
Long-Term Solutions & Protocol Recommendations:
-
Sample Collection and Handling:
-
Acidification: Immediately after collection, acidify biological samples (plasma, urine) to a pH of 3-4 using acids like citric, acetic, or phosphoric acid.[10][11] This protonates the carboxylate group, significantly slowing down the intramolecular nucleophilic attack that initiates migration.
-
Low Temperature: Collect and process samples on ice or at 4°C to minimize thermal degradation.[12]
-
-
Sample Storage:
-
Deep Freezing: For long-term storage, keep samples at -80°C.[11]
-
Avoid Freeze-Thaw Cycles: Repeated freezing and thawing can accelerate degradation. Aliquot samples into smaller volumes before freezing.
-
Question 2: My back-calculated concentrations of Diflunisal are higher than expected after sample analysis. Could this be related to glucuronide instability?
Answer: Yes, this is a strong possibility. The instability of this compound can lead to its hydrolysis back to the parent drug, Diflunisal.[4][13] If this occurs during sample handling, storage, or analysis, it will artificially inflate the measured concentration of the parent compound.
Causality Analysis:
-
Hydrolysis: The ester linkage in the acyl glucuronide is susceptible to cleavage, a reaction that is also influenced by pH and temperature.[1][3]
-
Enzymatic Activity: Residual β-glucuronidase activity in biological samples can enzymatically cleave the glucuronide, liberating the aglycone (Diflunisal).[14][15]
Preventative Measures:
-
pH Control: As with minimizing acyl migration, maintaining a low pH (3-4) will also inhibit hydrolysis.[10]
-
Enzyme Inhibition: If enzymatic degradation is suspected, consider adding a β-glucuronidase inhibitor, such as D-saccharic acid 1,4-lactone, to your samples immediately upon collection.[14]
-
Rapid Processing: Minimize the time between sample collection and analysis or stabilization.
Question 3: How can I confirm that the extra peaks in my chromatogram are indeed isomers of Diflunisal glucuronide?
Answer: Confirming the identity of these peaks is crucial. Several analytical techniques can be employed for this purpose.
Recommended Identification Workflow:
-
High-Resolution Mass Spectrometry (HRMS): Confirm that the additional peaks have the same mass-to-charge ratio (m/z) as the parent glucuronide. This provides strong evidence that they are isomers.
-
Tandem Mass Spectrometry (MS/MS): Compare the fragmentation patterns of the different peaks. Isomers of acyl glucuronides often exhibit similar fragmentation pathways, which can be a key identifying feature.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural elucidation, NMR is the gold standard. It can distinguish between the different positional isomers based on the chemical shifts of the protons on the glucuronic acid moiety.[16][17]
-
Enzymatic Hydrolysis: The β-1-O-acyl glucuronide is a substrate for β-glucuronidase, while the rearranged isomers are not.[1][18] Incubating your sample with β-glucuronidase should result in a decrease in the 1-O-β peak and the appearance of the parent drug, while the isomer peaks remain.
Frequently Asked Questions (FAQs)
-
What is the primary mechanism of acyl migration? Acyl migration is an intramolecular transacylation reaction.[19] The hydroxyl groups on the glucuronic acid ring act as nucleophiles, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate that collapses to form the new positional isomer.[19]
-
At what pH is Diflunisal glucuronide most stable? Diflunisal glucuronide is most stable in acidic conditions (pH 3-4).[10] As the pH increases towards neutral and alkaline, the rate of acyl migration and hydrolysis significantly increases.[3]
-
What are the ideal storage conditions for samples containing Diflunisal glucuronide? For short-term storage (a few hours), keep acidified samples at 2-8°C. For long-term storage, acidified samples should be stored at -80°C.[11]
-
Can I use standard blood collection tubes? It is highly recommended to use collection tubes containing an anticoagulant and a pH-adjusting agent (e.g., citrate buffer) to immediately lower the sample pH.[7][11]
Experimental Protocols
Protocol 1: Blood Sample Collection and Stabilization
-
Prepare Collection Tubes: Prior to blood draw, add an appropriate volume of a stabilizing acidic buffer (e.g., 1 M citric acid) to the blood collection tubes to ensure the final pH of the plasma will be between 3 and 4.
-
Blood Collection: Collect blood samples using standard phlebotomy techniques into the prepared tubes.
-
Immediate Mixing: Gently invert the tube 8-10 times to ensure thorough mixing of the blood with the anticoagulant and stabilizer.
-
Cooling: Immediately place the collected blood tubes on wet ice or in a refrigerated centrifuge.
-
Plasma Separation: Centrifuge the blood at 1500-2000 x g for 10-15 minutes at 4°C.
-
Aliquoting and Storage: Immediately transfer the plasma supernatant to pre-labeled cryovials, and store at -80°C until analysis.
Protocol 2: Urine Sample Collection and Stabilization
-
Container Preparation: Add a stabilizing agent, such as acetic acid, to the urine collection container to achieve a final pH between 4 and 5.
-
Sample Collection: Collect the urine sample directly into the prepared container.
-
Mixing and Cooling: Swirl the container gently to mix the urine with the stabilizer and place it on ice.
-
Storage: For short-term storage, keep the samples at 4°C. For long-term storage, aliquot and freeze at -80°C.
Data Summary and Visualization
Table 1: Influence of pH and Temperature on this compound (DAG) Stability
| Condition | Half-life of DAG | Primary Degradation Pathway | Reference |
| pH 7.4, 37°C | ~53 minutes (in HSA) | Acyl Migration & Hydrolysis | [20] |
| pH 5.0, 37°C | Significantly increased | Slower Migration & Hydrolysis | [15] |
| Acidic pH (3-4) | Maximized | Minimal Degradation | [10] |
| Increased Temperature | Decreased | Accelerated Migration & Hydrolysis | [3][7] |
| Low Temperature (4°C) | Increased | Slowed Degradation | [12] |
Diagrams
Caption: Mechanism of this compound Instability.
Caption: Workflow to Minimize Acyl Migration.
References
- New Perspectives on Acyl Glucuronide Risk Assessment in Drug Discovery: Investigation of In vitro Stability, In situ Reactivity, and Bioactivation. (n.d.). National Institutes of Health.
-
Walker, G. S., et al. (2007). Determination of degradation pathways and kinetics of acyl glucuronides by NMR spectroscopy. Chemical Research in Toxicology, 20(6), 876-886. Retrieved from [Link]
-
Akira, K., et al. (1998). Acyl migration processes observed within the glucuronide framework. ResearchGate. Retrieved from [Link]
- Spahn-Langguth, H., & Benet, L. Z. (1992). Acyl glucuronide drug metabolites: toxicological and analytical implications. Clinical Pharmacokinetics, 22(4), 294-316.
-
Wang, J., et al. (2022). 18O-Enabled High-Throughput Acyl Glucuronide Stability Assay. Analytical Chemistry, 94(29), 10329-10336. Retrieved from [Link]
-
Bradshaw, P. R., et al. (2020). Kinetic modelling of acyl glucuronide and glucoside reactivity and development of structure-property relationships. Organic & Biomolecular Chemistry, 18(5), 935-946. Retrieved from [Link]
-
Brunelle, F. M., & Verbeeck, R. K. (1993). Conjugation-deconjugation cycling of diflunisal via beta-glucuronidase catalyzed hydrolysis of its acyl glucuronide in the rat. Pharmaceutical Research, 10(9), 1331-1336. Retrieved from [Link]
-
Dickinson, R. G., & King, A. R. (1991). Studies on the reactivity of acyl glucuronides--I. Phenolic glucuronidation of isomers of this compound in the rat. Biochemical Pharmacology, 42(11), 2133-2139. Retrieved from [Link]
-
Camilleri, P., et al. (2018). The influence of physicochemical properties on the reactivity and stability of acyl glucuronides. Xenobiotica, 48(9), 958-972. Retrieved from [Link]
-
Hansen-Møller, J., et al. (1988). Isolation and identification of the rearrangement products of diflunisal 1-O-acyl glucuronide. Journal of Pharmaceutical and Biomedical Analysis, 6(3), 229-240. Retrieved from [Link]
-
King, A. R., & Dickinson, R. G. (1995). V. Glucuronide-derived covalent binding of diflunisal to bladder tissue of rats and its modulation by urinary pH and beta-glucuronidase. Biochemical Pharmacology, 50(5), 625-631. Retrieved from [Link]
-
Smith, P. C., et al. (1985). Stability of acyl glucuronides in blood, plasma, and urine: studies with zomepirac. Drug Metabolism and Disposition, 13(1), 110-112. Retrieved from [Link]
-
Dickinson, R. G., & King, A. R. (1995). Studies on the reactivity of acyl glucuronides-VI. Modulation of reversible and covalent interaction of this compound and its isomers with human plasma protein in vitro. UQ eSpace. Retrieved from [Link]
-
Dickinson, R. G., & King, A. R. (1991). Studies on the reactivity of acyl glucuronides--I. Phenolic glucuronidation of isomers of this compound in the rat. Semantic Scholar. Retrieved from [Link]
-
Loewen, G. R., et al. (1988). Effect of dose on the glucuronidation and sulphation kinetics of diflunisal in man. British Journal of Clinical Pharmacology, 26(1), 31-39. Retrieved from [Link]
-
Boelsterli, U. A. (1993). Acyl glucuronide drug metabolites: toxicological and analytical implications. PubMed. Retrieved from [Link]
-
Cocca, A. (2017). Clinical Pharmacology of Diflunisal. Journal of Clinical Research and Reports, 1(1), 1-5. Retrieved from [Link]
-
Atanasov, P., et al. (2021). Validation of Rapid and Simple HPLC-UV Method for Diflunisal Determination in Bulk Drug and Human Plasma. Pharmacia, 68(1), 213-219. Retrieved from [Link]
-
Hutt, A. J., & Caldwell, J. (2005). Kinetic Studies on the Intramolecular Acyl Migration of beta-1-O-acyl Glucuronides: Application to the Glucuronides of (R)- And (S)-ketoprofen, (R)- And (S)-hydroxy-ketoprofen Metabolites, and Tolmetin by 1H-NMR Spectroscopy. Xenobiotica, 35(7), 715-725. Retrieved from [Link]
-
El-Ragehy, N. A., et al. (2014). Simultaneous determination of the two non-steroidal anti-inflammatory drugs; diflunisal and naproxen in their tablets by chemometric spectrophotometry and HPLC. ResearchGate. Retrieved from [Link]
-
Dickinson, R. G. (2001). Rearrangement of this compound into its beta-glucuronidase-resistant isomers facilitates transport through the small intestine to the colon of the rat. Life Sciences, 70(3), 329-341. Retrieved from [Link]
-
Bolze, S., et al. (2005). Standardization of a LC/MS/MS Method for the Determination of Acyl Glucuronides and Their Isomers. ResearchGate. Retrieved from [Link]
-
Dickinson, R. G., & King, A. R. (1991). II. Interaction of this compound and its isomers with human serum albumin in vitro. Biochemical Pharmacology, 42(11), 2141-2147. Retrieved from [Link]
-
Dickinson, R. G., et al. (1989). Contrasting Systemic Stabilities of the Acyl and Phenolic Glucuronides of Diflunisal in the Rat. Xenobiotica, 19(9), 989-1000. Retrieved from [Link]
-
Dickinson, R. G., & King, A. R. (2001). Disposition and covalent binding of diflunisal and this compound in the isolated perfused rat liver. Drug Metabolism and Disposition, 29(7), 968-974. Retrieved from [Link]
-
Li, W., et al. (2015). Optimization to eliminate the interference of migration isomers for measuring 1-O-β-acyl glucuronide without extensive chromatographic separation. ResearchGate. Retrieved from [Link]
-
Barfield, M., et al. (2011). Evaluation of glucuronide metabolite stability in dried blood spots. Bioanalysis, 3(13), 1489-1498. Retrieved from [Link]
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Médecins Sans Frontières. (n.d.). Drug quality and storage. MSF Medical Guidelines. Retrieved from [Link]
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EUDAICO. (2023, November 27). How to Ensure Proper Storage and Handling of Medicines: A 10-Step Guide. Retrieved from [Link]
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World Health Organization. (2003). Annex 9 Guide to good storage practices for pharmaceuticals. FDA. Retrieved from [Link]
-
Health Canada. (2020, August 24). Guidelines for Temperature Control of Drug Products during Storage and Transportation (GUI-0069). Canada.ca. Retrieved from [Link]
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Validation & Comparative
A Researcher's Guide to the Comparative Reactivity of Diflunisal Acyl Glucuronide and Its Isomers
In the landscape of drug metabolism and safety assessment, the reactivity of acyl glucuronide (AG) metabolites remains a critical area of investigation. These metabolites, formed from carboxylic acid-containing drugs, are not always benign end-products. Their inherent chemical instability can lead to a cascade of reactions, including intramolecular rearrangement (isomerization) and covalent binding to proteins, which has been implicated in idiosyncratic drug toxicities.[1][2][3][4][5] Diflunisal, a non-steroidal anti-inflammatory drug (NSAID), serves as a quintessential model for studying these phenomena due to the pronounced reactivity of its acyl glucuronide metabolite (DAG).[6][7][8]
This guide provides an in-depth comparison of the reactivity of Diflunisal 1-O-β-acyl glucuronide (DAG) and its positional isomers. We will delve into the experimental data that elucidates their differential stability, propensity for covalent binding, and metabolic fate, offering researchers a comprehensive understanding grounded in scientific evidence.
The Dynamic Nature of Diflunisal Acyl Glucuronide: Isomerization
Diflunisal is primarily metabolized to its acyl glucuronide (DAG), as well as a phenolic glucuronide and a sulfate conjugate. While the latter two are stable at physiological pH, DAG is notably labile.[9] It undergoes intramolecular acyl migration, a non-enzymatic rearrangement, to form its 2-O, 3-O, and 4-O-acyl positional isomers (iso-DAG).[9][10] This isomerization is a pivotal event, as the resulting isomers exhibit distinct reactivity profiles compared to the parent 1-O-β-acyl glucuronide.
The underlying mechanism of acyl migration is critical to understanding the subsequent reactivity. It is a pH-dependent process that influences the equilibrium between the different isomeric forms.
Caption: Isomerization and reactivity pathways of this compound.
Comparative Reactivity: A Tale of Two Pathways
The reactivity of DAG and its isomers can be broadly categorized into two main pathways: hydrolysis and covalent binding. Experimental evidence reveals significant differences in the preference of each isomer for these pathways.
Hydrolysis: The Instability of the Parent Glucuronide
In vitro studies incubating DAG and its individual isomers with human serum albumin (HSA) at physiological pH and temperature have demonstrated that the parent DAG is more susceptible to hydrolysis, regenerating the parent drug Diflunisal, than any of its isomers.[11] This suggests that the 1-O-acyl linkage is the most labile in terms of cleavage back to the aglycone.
Conversely, the isomers are significantly more resistant to hydrolysis by β-glucuronidases. This enzymatic resistance has important in vivo consequences, as it allows the isomers to bypass extensive hydrolysis in the small intestine and reach the colon.[12]
Covalent Binding: The Enhanced Reactivity of the Isomers
While DAG is more prone to hydrolysis, its isomers, particularly the 4-O-acyl isomer, are markedly better substrates for the formation of covalent adducts with proteins.[11] After a 2-hour incubation with HSA, the percentage of the initial substrate that formed covalent adducts was dramatically different:
| Compound | Covalent Adduct Formation (%) |
| Diflunisal-1-O-β-acyl glucuronide (DAG) | 2.4 |
| 2-O-acyl isomer | 8.2 |
| 3-O-acyl isomer | 13.7 |
| 4-O-acyl isomer | 36.6 |
| Data from in vitro incubation with human serum albumin for 2 hours.[11] |
This enhanced reactivity of the isomers towards covalent binding is a critical finding. It suggests that isomerization is a key step in the bioactivation of Diflunisal, leading to the formation of long-lived drug-protein adducts that have been observed in both plasma and various tissues.[6][7]
Two primary mechanisms have been proposed for the covalent binding of acyl glucuronides:
-
Direct Transacylation: The acyl group is directly transferred to a nucleophilic group on a protein.
-
Glycation: Following acyl migration, the glucuronic acid ring can open to expose a reactive aldehyde, which then forms a Schiff base with protein amino groups, leading to glycation.[10]
Evidence suggests that for Diflunisal, the glycation pathway, which requires the initial isomerization to iso-DAG, plays a major role in the formation of covalent adducts in the liver.[10]
In Vivo Disposition: A Complex Interplay
Studies in rats have provided valuable insights into the in vivo fate of DAG and its isomers. When DAG is administered, it undergoes a combination of excretion, hydrolysis, and rearrangement.[9] A significant portion of the administered DAG is excreted unchanged, while another portion is hydrolyzed back to Diflunisal, which can then be re-conjugated.[9] Importantly, a substantial fraction rearranges to its isomers.[9]
In contrast, when a mixture of the isomers is administered, hydrolysis is a much less significant pathway.[9] Instead, the 2-O and 3-O-isomers are found to be good substrates for further glucuronidation at the phenolic function of the salicylate ring, forming "diglucuronides".[9] This suggests a metabolic shift for the isomers away from simple hydrolysis and towards further conjugation.
Caption: Comparative in vivo disposition of DAG and its isomers in rats.
Experimental Protocols for Assessing Reactivity
To enable researchers to conduct their own comparative studies, we provide the following validated experimental workflows.
In Vitro Stability and Reactivity Assay
This protocol is designed to assess the half-life and covalent binding potential of acyl glucuronides in the presence of a model protein like HSA.
Objective: To determine the rate of disappearance of the parent acyl glucuronide and its isomers, and to quantify the formation of covalent adducts.
Materials:
-
This compound and its purified isomers
-
Human Serum Albumin (HSA), fatty acid-free
-
Phosphate buffer (pH 7.4)
-
Incubator at 37°C
-
HPLC system with UV or MS detection
-
Quenching solution (e.g., ice-cold acetonitrile)
Procedure:
-
Preparation of Incubation Mixtures: Prepare solutions of DAG and each isomer in phosphate buffer (pH 7.4). Add HSA to a final concentration of 40 mg/mL.
-
Incubation: Incubate the mixtures at 37°C.
-
Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 90, 120 minutes), withdraw an aliquot of the incubation mixture.
-
Quenching: Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile to precipitate the protein.
-
Sample Preparation for HPLC: Centrifuge the quenched samples to pellet the precipitated protein. Transfer the supernatant for analysis of the remaining glucuronide and any hydrolysis products. The protein pellet can be washed and further processed to quantify covalent binding.
-
HPLC Analysis: Analyze the supernatant using a suitable reverse-phase HPLC method to separate and quantify the parent glucuronide, its isomers, and the parent drug.[13][14]
-
Quantification of Covalent Binding: The protein pellet can be washed multiple times to remove non-covalently bound drug. The amount of covalently bound drug can then be determined by methods such as hydrolysis of the adduct and subsequent quantification of the released drug, or by using radiolabeled compounds.
Data Analysis:
-
Calculate the half-life of each compound by plotting the natural logarithm of its concentration against time.
-
Quantify the amount of covalent adduct formed as a percentage of the initial substrate concentration.
NMR-Based Assay for Degradation Kinetics
Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful tool to monitor the degradation of acyl glucuronides and distinguish between acyl migration and hydrolysis.[15][16]
Objective: To determine the degradation kinetics and delineate the pathways of decomposition (acyl migration vs. hydrolysis).
Rationale: The anomeric proton (H-1) of the 1-O-β-acyl glucuronide has a distinct chemical shift. As the compound undergoes acyl migration or hydrolysis, the signal corresponding to this proton will decrease in intensity.
Procedure:
-
Sample Preparation: Dissolve the acyl glucuronide in a suitable deuterated buffer (e.g., phosphate buffer in D₂O, pH 7.4).
-
NMR Acquisition: Acquire a series of ¹H NMR spectra over time at a constant temperature (e.g., 37°C).
-
Data Processing: Integrate the signal of the anomeric proton of the 1-O-β-acyl glucuronide in each spectrum.
-
Kinetic Analysis: Plot the integral value against time to determine the rate of disappearance and the half-life of the parent glucuronide. The appearance of new signals can be used to identify and quantify the formation of isomers and hydrolysis products.[15]
Conclusion and Future Directions
The comparative reactivity of this compound and its isomers underscores the importance of considering isomerization in the safety assessment of carboxylic acid-containing drugs. The isomers are not merely intermediates but are key players in the covalent modification of proteins. Their enhanced stability towards hydrolysis and increased propensity for covalent binding highlight a critical bioactivation pathway.
Future research should focus on:
-
Elucidating the specific protein targets of covalent binding by iso-DAG.
-
Investigating the immunological consequences of the formation of these drug-protein adducts.
-
Developing high-throughput screening assays to predict the isomerization potential of new chemical entities early in the drug discovery process.[1][3][17]
By understanding the intricate interplay between the parent acyl glucuronide and its isomers, we can better predict and mitigate the potential for adverse drug reactions.
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King, A. R., & Dickinson, R. G. (1993). Studies on the reactivity of acyl glucuronides--V. Glucuronide-derived covalent binding of diflunisal to bladder tissue of rats and its modulation by urinary pH and beta-glucuronidase. Biochemical pharmacology, 46(7), 1183–1188. [Link]
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King, A. R., & Dickinson, R. G. (1991). Studies on the reactivity of acyl glucuronides—I: Phenolic glucuronidation of isomers of this compound in the rat. Biochemical Pharmacology, 42(9), 1735-1741. [Link]
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Trontelj, J. (2012). Quantification of Glucuronide Metabolites in Biological Matrices by LC-MS/MS. In Tandem Mass Spectrometry-Applications and Principles. IntechOpen. [Link]
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Tang, W., Stearns, R. A., Bandiera, S. M., & Doss, G. A. (2001). Syntheses and Characterization of the Acyl Glucuronide and Hydroxy Metabolites of Diclofenac. Chemical research in toxicology, 14(7), 894–901. [Link]
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Doss, G. A., & Baillie, T. A. (2003). Determination of degradation pathways and kinetics of acyl glucuronides by NMR spectroscopy. Chemical research in toxicology, 16(11), 1436–1442. [Link]
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King, A. R., & Dickinson, R. G. (1991). Studies on the reactivity of acyl glucuronides-I. Phenolic glucuronidation of isomers of this compound in the rat. J-GLOBAL. [Link]
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Shipkova, M., Armstrong, V. W., Oellerich, M., & Wieland, E. (2003). Acyl glucuronide drug metabolites: toxicological and analytical implications. Clinical Pharmacokinetics & Experimental Therapeutics. [Link]
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Li, Y., & Ji, Q. C. (2022). Determination of Acyl-, O-, and N- Glucuronide Using Chemical Derivatization Coupled with Liquid Chromatography-High-Resolution Mass Spectrometry. Drug Metabolism and Disposition, 50(5), 629–636. [Link]
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Clayton, P. T., Eaton, S., & Wilson, I. D. (2007). NMR spectroscopic studies on the in vitro acyl glucuronide migration kinetics of Ibuprofen ((+/-)-(R,S)-2-(4-isobutylphenyl) propanoic acid), its metabolites, and analogues. Analytical chemistry, 79(22), 8565–8572. [Link]
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The Crucible of Prediction: A Guide to Validating In Vitro Models for In Vivo Covalent Binding
In the intricate ballet of drug development, the potential for a candidate molecule to form covalent bonds with endogenous macromolecules is a critical, often perilous, misstep. Such interactions, driven by the metabolic bioactivation of a drug into a reactive metabolite, can lead to a cascade of toxicological events, including idiosyncratic adverse drug reactions (IADRs), hepatotoxicity, and immunogenicity.[1][2] Consequently, the early and accurate prediction of in vivo covalent binding is a cornerstone of modern preclinical safety assessment.
This guide provides a comprehensive comparison of commonly employed in vitro models designed to predict in vivo covalent binding. Moving beyond a mere recitation of protocols, we will delve into the mechanistic rationale behind experimental choices, establish the principles of a self-validating system, and ground our discussion in authoritative, referenced data. Our objective is to equip researchers, scientists, and drug development professionals with the critical insights needed to design, execute, and interpret these vital assays, thereby mitigating the risk of late-stage attrition.
The Landscape of In Vitro Covalent Binding Assessment: A Comparative Overview
The fundamental principle of in vitro covalent binding assays is to replicate the metabolic environment of the liver, the primary site of drug metabolism, and quantify the extent to which a test compound irreversibly binds to proteins following metabolic activation.[1][3] Several models have been developed, each with its own set of advantages and limitations. The choice of model is often a balance between physiological relevance, throughput, and the specific questions being addressed in the drug discovery program.
| In Vitro Model | Description | Advantages | Disadvantages | Typical Application |
| Human Liver Microsomes (HLM) | Subcellular fraction containing cytochrome P450 (CYP) and other phase I drug-metabolizing enzymes.[3][4] | High throughput, commercially available, well-characterized, good for screening.[2][3] | Lacks cytosolic enzymes (e.g., glutathione S-transferases), may overestimate covalent binding due to the absence of detoxification pathways.[5] | Early-stage screening and lead optimization to assess bioactivation potential.[1][2] |
| Human Liver S-9 Fraction | Supernatant fraction of liver homogenate containing both microsomal and cytosolic enzymes.[5] | Includes both phase I and phase II enzymes, providing a more complete metabolic picture than microsomes.[5] | More variable than microsomes, lower concentration of CYP enzymes. | Mechanistic studies to understand the role of both phase I and phase II metabolism in covalent binding. |
| Cryopreserved Human Hepatocytes | Intact, metabolically competent liver cells.[5][6] | Gold standard for in vitro metabolism studies, contains the full complement of metabolic enzymes and cofactors in a cellular context.[5] | Lower throughput, more expensive, subject to donor variability. | Definitive in vitro assessment for high-priority compounds, investigation of complex bioactivation pathways. |
The Causality of Experimental Design: A Step-by-Step Protocol for Covalent Binding Assessment in Human Liver Microsomes
The following protocol outlines a robust and widely adopted method for assessing covalent binding using human liver microsomes. The rationale behind each step is provided to foster a deeper understanding of the experimental system.
Experimental Workflow
Figure 1: A generalized workflow for an in vitro covalent binding assay using human liver microsomes.
Step 1: Preparation of Reagents
-
Test Compound: The choice between a radiolabeled ([¹⁴C] or [³H]) and a non-radiolabeled compound is a critical decision.[7][8]
-
Radiolabeled compounds offer high sensitivity and a straightforward method for quantifying total covalent binding via liquid scintillation counting (LSC).[9][10][11] This approach provides a direct measure of the amount of drug permanently adducted to proteins.[7]
-
Non-radiolabeled compounds necessitate the use of liquid chromatography-tandem mass spectrometry (LC-MS/MS) for detection and quantification.[12][13][14] While technically more demanding, this method can provide valuable structural information about the adducted peptides and the site of modification.[14][15][16]
-
-
Human Liver Microsomes (HLM): Pooled HLM from multiple donors is recommended to average out the effects of inter-individual variability in enzyme expression and activity. The concentration of microsomes in the incubation is typically around 0.5 to 1 mg/mL.[3]
-
NADPH-Regenerating System: This system is essential to sustain the activity of CYP enzymes, which require NADPH as a cofactor.[7] Commercially available systems typically include NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase.
Step 2: Incubation
-
The test compound, HLM, and the NADPH-regenerating system are combined in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4) and incubated at 37°C, typically for 60 minutes.[7]
-
Control Incubations: To ensure the validity of the results, several control incubations are run in parallel:
-
-NADPH Control: The absence of the NADPH-regenerating system prevents CYP-mediated metabolism. Covalent binding observed in this control may indicate direct reactivity of the parent compound or metabolism by non-NADPH dependent enzymes.[7]
-
+Glutathione (GSH) Control: The inclusion of a trapping agent like GSH can help to intercept and detoxify reactive metabolites.[2][17][18] A significant reduction in covalent binding in the presence of GSH suggests the formation of "soft" electrophiles that are readily quenched.[18]
-
Time-Zero Control: The reaction is stopped immediately after the addition of all components. This control accounts for any non-specific binding or analytical artifacts.
-
Step 3: Quenching and Protein Precipitation
-
At the end of the incubation period, the reaction is quenched by the addition of an organic solvent, such as acetonitrile. This serves two purposes: it stops the enzymatic reaction and precipitates the microsomal proteins.
Step 4: Protein Pellet Washing
-
The precipitated proteins are pelleted by centrifugation. The supernatant, containing unbound compound and metabolites, is discarded.
-
The protein pellet is then subjected to a series of washes with organic solvents (e.g., a mixture of acetonitrile and methanol) to thoroughly remove any non-covalently bound compound. This step is critical to ensure that only irreversibly bound drug is quantified.
Step 5: Analysis
-
The final washed protein pellet is resuspended in a suitable solvent (e.g., buffer or solubilizing agent).
-
The protein concentration in the resuspended pellet is determined using a standard protein assay (e.g., BCA assay).
-
The amount of covalently bound drug is then quantified:
-
For radiolabeled compounds: An aliquot of the resuspended pellet is mixed with a scintillation cocktail, and the radioactivity is measured using a liquid scintillation counter. The amount of covalent binding is typically expressed as pmol-equivalents of drug per mg of protein.
-
For non-radiolabeled compounds: The protein sample is subjected to proteolysis (e.g., with trypsin) to generate peptides. The resulting peptide mixture is then analyzed by LC-MS/MS to identify and quantify the drug-adducted peptides.[13][14]
-
The Path to Bioactivation: A Mechanistic View
The formation of a covalent bond is the culmination of a series of metabolic events. Understanding this pathway is crucial for interpreting covalent binding data and for designing safer drug candidates.
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A Comparative Guide to Protein Adduct Formation by NSAID Acyl Glucuronides
For researchers and professionals in drug development, understanding the metabolic fate of non-steroidal anti-inflammatory drugs (NSAIDs) is paramount to assessing their safety profiles. A critical aspect of this is the formation of protein adducts by reactive acyl glucuronide (AG) metabolites. These adducts have been implicated in idiosyncratic drug-induced liver injury (DILI) and other toxicities.[1][2] This guide provides an in-depth comparison of protein adduct formation across different NSAID acyl glucuronides, supported by experimental data and protocols to empower your research.
The Underpinning Mechanism: Acyl Migration and Nucleophilic Attack
The journey from a stable NSAID to a protein-adducted entity is a fascinating example of bioactivation. The process is initiated by the UDP-glucuronosyltransferase (UGT) enzyme system, which conjugates a glucuronic acid moiety to the carboxylic acid group of the NSAID, forming a 1-β-O-acyl glucuronide.[3][4] While glucuronidation is typically a detoxification pathway, these NSAID-AGs are chemically unstable.[1]
At physiological pH, the 1-β-O-acyl glucuronide can undergo intramolecular acyl migration, where the acyl group (the NSAID) shifts its position on the glucuronic acid ring.[4][5] This process is significantly faster than hydrolysis and is a key determinant of the AG's reactivity.[4] The resulting positional isomers are electrophilic and can react with nucleophilic residues (such as lysine, cysteine, and histidine) on proteins, forming stable covalent adducts.[3] This process can occur via two main mechanisms: direct transacylation from the initial AG or reaction with the rearranged isomers in what is known as a glycation mechanism.[3]
Caption: Mechanism of NSAID-AG Protein Adduct Formation.
Comparative Reactivity of NSAID Acyl Glucuronides
The propensity of an NSAID-AG to form protein adducts is not uniform across the class. It is influenced by the chemical structure of the parent NSAID, which in turn affects the stability and reactivity of the corresponding AG metabolite. A significant negative correlation has been observed between the half-life of an NSAID-AG in phosphate buffer and the amount of covalent adducts formed; more labile glucuronides tend to form more adducts.[4]
| NSAID | Chemical Class | Key UGT Isoforms Involved | Relative Reactivity/Adduct Formation |
| Diclofenac | Phenylacetic Acid Derivative | UGT2B7, UGT1A9[3] | High. Forms significantly more adducts with UGT1A9 than UGT2B7.[3] The capacity to form adducts with UGTs is about 10 times higher than mefenamic acid-AG.[3][6] |
| Zomepirac | Benzoylpyrrole Acetic Acid Derivative | UGT2B7[3] | High. Forms significantly more adducts with UGT2B7 than UGT1A9.[3] |
| Ketoprofen | Propionic Acid Derivative | UGT2B4, UGT2B7[3] | Moderate. Despite a high glucuronidation rate, the amount of adduct formation can be similar to NSAIDs with lower glucuronidation rates.[1] |
| Naproxen | Propionic Acid Derivative | UGT1A9, UGT2B7[3] | Moderate. Stereoselective isomerization has been observed.[1] |
| Flurbiprofen | Propionic Acid Derivative | UGT1A9, UGT2B7[3] | Moderate. Exhibits stereoselective glucuronidation and isomerization.[1] |
| Ibuprofen | Propionic Acid Derivative | Not specified in provided context | Low to Moderate. Considered relatively stable, leading to lower levels of protein adducts in vivo compared to other NSAIDs.[7][8] |
| Mefenamic Acid | Fenamic Acid Derivative | UGT1A9, UGT2B7[3] | Low. Diclofenac-AG forms approximately 10 times more covalent adducts with UGT1A9 or UGT2B7.[3][6] |
Targeted Proteins: More Than Just Collateral Damage
The covalent modification of proteins by NSAID-AGs is not a random process. Specific proteins are targeted, and this selectivity likely plays a role in the subsequent biological response.
-
UDP-Glucuronosyltransferases (UGTs): The very enzymes responsible for their formation are also targets of NSAID-AGs.[3][6] This suggests a potential for feedback inhibition or alteration of drug metabolism.
-
Serum Albumin: As a major carrier protein in the blood with numerous nucleophilic residues, human serum albumin (HSA) is a prominent target for NSAID-AGs.[3]
-
Canalicular Membrane Proteins: Studies with diclofenac have shown distinct adduct formation on canalicular membranes of liver cells, suggesting that proteins involved in bile formation and transport are targets.[9]
-
Mitochondrial and Other Organelle Proteins: Covalent adducts of diclofenac-AG and ketoprofen-AG have been found in mitochondrial and other organelle proteins, which could contribute to cellular dysfunction.[3][4]
Experimental Protocols for Detecting and Quantifying Protein Adducts
The detection and quantification of NSAID-protein adducts are crucial for preclinical safety assessment. A multi-pronged approach is often necessary to confirm their presence and understand their distribution.
Immunochemical Detection (Immunoblotting)
This technique relies on the generation of specific antibodies that recognize the NSAID moiety of the adduct.
Workflow:
Caption: Immunoblotting workflow for detecting NSAID-protein adducts.
Step-by-Step Protocol:
-
Protein Extraction: Homogenize tissues or lyse cells from NSAID-treated and control subjects in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate proteins based on molecular weight by running equal amounts of protein from each sample on a polyacrylamide gel.
-
Electrotransfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block non-specific binding sites on the membrane with a blocking agent (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20).
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the NSAID of interest.[10]
-
Secondary Antibody Incubation: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.
-
Detection: Add an HRP substrate that produces a chemiluminescent signal and capture the signal using an imaging system. The intensity of the bands corresponds to the amount of adducted protein.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers a highly sensitive and specific method for identifying and quantifying NSAID adducts, often after proteolytic digestion of the adducted proteins.
Workflow:
Caption: LC-MS/MS workflow for identifying NSAID-adducted peptides.
Step-by-Step Protocol:
-
Sample Preparation: Isolate the protein(s) of interest or use a total protein lysate.
-
Proteolytic Digestion: Digest the protein sample into smaller peptides using an enzyme like trypsin.
-
LC Separation: Separate the complex peptide mixture using high-performance liquid chromatography (HPLC), typically with a reverse-phase column.
-
Mass Spectrometry Analysis:
-
Full Scan (MS1): The mass spectrometer scans for all peptide ions eluting from the HPLC.
-
Tandem MS (MS/MS): Precursor ions of interest (those with a mass shift corresponding to the NSAID adduct) are isolated and fragmented.
-
-
Data Analysis: The resulting fragment ion spectra are searched against a protein database to identify the peptide sequence and the site of modification. Open-mass search algorithms can be particularly useful for discovering unknown adducts.[11]
High-Performance Liquid Chromatography (HPLC) with UV or Fluorescence Detection
This method is often used to quantify the total amount of adducts after releasing the NSAID from the protein.
Step-by-Step Protocol:
-
Protein Precipitation and Washing: Precipitate proteins from plasma or tissue homogenates to remove the unbound drug.
-
Hydrolysis: Cleave the covalent bond between the NSAID and the protein, typically by alkaline hydrolysis.
-
Extraction: Extract the released NSAID from the sample using a suitable organic solvent.[12]
-
HPLC Analysis: Quantify the amount of the released NSAID using HPLC with UV or fluorescence detection, comparing it to a standard curve.[1]
Conclusion and Future Directions
The formation of protein adducts by NSAID acyl glucuronides is a complex process with significant toxicological implications. The reactivity of these metabolites varies considerably among different NSAIDs, with drugs like diclofenac and zomepirac showing a higher propensity for adduct formation than ibuprofen or mefenamic acid. Understanding these differences is crucial for the rational design of safer drugs.
Future research should continue to focus on:
-
Identifying specific protein targets and elucidating the functional consequences of their adduction.
-
Developing more sensitive and high-throughput methods for adduct detection to improve preclinical screening.
-
Establishing a clearer causal link between specific protein adducts and the initiation of adverse drug reactions.
By employing the comparative data and experimental frameworks presented in this guide, researchers can better navigate the challenges of assessing and mitigating the risks associated with NSAID metabolism.
References
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Nakagawa, T., et al. (2022). Stereoselective Covalent Adduct Formation of Acyl Glucuronide Metabolite of Nonsteroidal Anti-Inflammatory Drugs with UDP-Glucuronosyltransferase. International Journal of Molecular Sciences, 23(9), 4724. [Link]
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Shimada, H., et al. (2018). Correlation between glucuronidation and covalent adducts formation with proteins of nonsteroidal anti-inflammatory drugs. European Journal of Pharmaceutical Sciences, 111, 316-322. [Link]
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Boelsterli, U. A., & Ramirez-Alcantara, V. (2011). NSAID acyl glucuronides and enteropathy. Current drug metabolism, 12(9), 831–838. [Link]
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Castillo, M., & Smith, P. C. (1995). Selective Protein Adduct Formation of Diclofenac Glucuronide Is Critically Dependent on the Rat Canalicular Conjugate Export Pump (Mrp2). Chemical Research in Toxicology, 8(5), 697-703. [Link]
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Nakagawa, T., et al. (2022). Stereoselective Covalent Adduct Formation of Acyl Glucuronide Metabolite of Nonsteroidal Anti-Inflammatory Drugs with UDP-Glucuronosyltransferase. PubMed, 35499276. [Link]
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Nakagawa, T., et al. (2022). Stereoselective Covalent Adduct Formation of Acyl Glucuronide Metabolite of Nonsteroidal Anti-Inflammatory Drugs with UDP-Glucuronosyltransferase. MDPI, 23(9), 4724. [Link]
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McKinnon, G. E., & Dickinson, R. G. (1995). Chemical and immunochemical comparison of protein adduct formation of four carboxylate drugs in rat liver and plasma. Semantic Scholar. [Link]
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Shimada, H., et al. (2018). Correlation between glucuronidation and covalent adducts formation with proteins of nonsteroidal anti-inflammatory drugs. ResearchGate. [Link]
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Kumar, P., et al. (2023). Advances in detecting non-steroidal anti-inflammatory drugs (NSAIDs) using molecular receptors and nanostructured assemblies. PubMed Central. [Link]
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Lanza, D. L., et al. (1998). Disposition and covalent binding of ibuprofen and its acyl glucuronide in the elderly. PubMed, 9548079. [Link]
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Hargreaves, M. B., et al. (1998). Immunochemical Identification of Mouse Hepatic Protein Adducts Derived from the Nonsteroidal Anti-Inflammatory Drugs Diclofenac, Sulindac, and Ibuprofen. ACS Publications, 11(8), 1129-1136. [Link]
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Bailey, M. J., et al. (2020). Kinetic modelling of acyl glucuronide and glucoside reactivity and development of structure–property relationships. Organic & Biomolecular Chemistry, 18(4), 629-641. [Link]
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Skonberg, C., et al. (2008). Chemical reactivity of the naproxen acyl glucuronide and the naproxen coenzyme A thioester towards bionucleophiles. PubMed, 18455290. [Link]
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Hargreaves, M. B., et al. (1998). Immunochemical identification of mouse hepatic protein adducts derived from the nonsteroidal anti-inflammatory drugs diclofenac, sulindac, and ibuprofen. PubMed, 9824353. [Link]
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Bailey, M. J., et al. (2017). The reactions and putative products of Phase II drug metabolism... ResearchGate. [Link]
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Erickson, B. K., et al. (2021). Discovery and visualization of uncharacterized drug-protein adducts using mass spectrometry. bioRxiv. [Link]
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The Correlation of In Vitro Reactivity with In Vivo Toxicity of Diflunisal: A Comparative Guide for Drug Development Professionals
Introduction: The Diflunisal Dilemma
Diflunisal, a non-steroidal anti-inflammatory drug (NSAID) of the salicylate class, has long been a valuable tool in the management of pain and inflammation, particularly in chronic conditions like osteoarthritis and rheumatoid arthritis.[1] Unlike its progenitor, aspirin, Diflunisal is not metabolized to salicylic acid and exhibits a longer half-life, offering a distinct pharmacokinetic profile.[2] However, like many NSAIDs, its clinical use is tempered by concerns over gastrointestinal and hepatic toxicity.[1][3] For researchers and drug development professionals, understanding the mechanistic underpinnings of these toxicities is paramount for designing safer anti-inflammatory therapeutics.
This guide provides an in-depth analysis of the correlation between the in vitro reactivity of Diflunisal and its observed in vivo toxicity. We will explore the pivotal role of metabolic activation, specifically the formation of reactive acyl glucuronide metabolites, and the subsequent covalent binding to cellular macromolecules as a key initiating event in Diflunisal-induced toxicity. By comparing its performance with other commonly used NSAIDs, this guide aims to provide a clear, data-driven perspective for scientists in the field.
The Causality Behind Toxicity: Metabolic Activation of Diflunisal
The toxicity of many drugs is not an inherent property of the parent compound but rather a consequence of its biotransformation into chemically reactive metabolites.[4] Diflunisal is a prime example of this paradigm. Its metabolism is a multi-step process involving both Phase I and Phase II enzymes.
Phase I Metabolism: While less pronounced than Phase II metabolism for Diflunisal, cytochrome P450 (CYP) enzymes, particularly isoforms like CYP2C9, are involved in the oxidative metabolism of many NSAIDs.[5][6] For some NSAIDs, this can lead to the formation of reactive intermediates.
Phase II Metabolism: The Critical Glucuronidation Pathway
The principal pathway for Diflunisal's metabolism and subsequent reactivity is glucuronidation, a Phase II conjugation reaction catalyzed by UDP-glucuronosyltransferases (UGTs).[2][7] Diflunisal undergoes glucuronidation at two positions: the phenolic hydroxyl group to form a stable phenolic glucuronide (DPG), and the carboxylic acid group to form an unstable and reactive acyl glucuronide (DAG).[2][7]
It is the formation of Diflunisal acyl glucuronide (DAG) that is of primary toxicological significance. Acyl glucuronides are known to be chemically reactive, capable of undergoing hydrolysis back to the parent drug, intramolecular rearrangement (isomerization), and, most critically, intermolecular transacylation reactions with nucleophilic groups on proteins.[8] This leads to the formation of covalent drug-protein adducts, which are widely implicated as a potential trigger for idiosyncratic drug-induced liver injury (DILI) and other toxicities.[4][9]
Signaling Pathway: Metabolic Activation of Diflunisal
Caption: Metabolic pathway of Diflunisal leading to the formation of a reactive acyl glucuronide and subsequent protein adducts.
In Vitro Reactivity: Quantifying Covalent Binding
The propensity of an NSAID's acyl glucuronide to form covalent adducts with proteins can be quantified in vitro, typically using liver microsomes which are rich in UGT enzymes. These assays provide a direct measure of the drug's bioactivation potential.
Experimental Protocol: In Vitro Covalent Binding Assay in Human Liver Microsomes
This protocol outlines a common method for assessing the covalent binding of NSAIDs to microsomal proteins.
-
Preparation of Incubation Mixtures:
-
In a microcentrifuge tube, combine human liver microsomes (e.g., 1 mg/mL protein concentration), the test NSAID (e.g., Diflunisal, Diclofenac, Ibuprofen at a specified concentration, often radiolabeled for ease of detection), and a buffer solution (e.g., potassium phosphate buffer, pH 7.4).
-
Include a UGT cofactor, uridine 5'-diphosphoglucuronic acid (UDPGA), to initiate the glucuronidation reaction.[10]
-
To prevent the hydrolysis of the formed acyl glucuronide by β-glucuronidase present in the microsomal preparation, include an inhibitor such as D-saccharic acid-1,4-lactone.[2]
-
Prepare control incubations lacking UDPGA to measure non-enzymatic binding.
-
-
Incubation:
-
Incubate the reaction mixtures at 37°C for a specified time course (e.g., 0, 30, 60, 120 minutes) in a shaking water bath.
-
-
Protein Precipitation and Washing:
-
Stop the reaction by adding an excess of cold organic solvent (e.g., acetonitrile or methanol) to precipitate the proteins.
-
Centrifuge the tubes to pellet the precipitated protein.
-
Repeatedly wash the protein pellet with the organic solvent to remove any non-covalently bound drug and its metabolites. This is a critical step to ensure only irreversibly bound drug is measured.
-
-
Quantification of Covalent Binding:
-
After the final wash, solubilize the protein pellet (e.g., using sodium hydroxide or a tissue solubilizer).
-
If a radiolabeled drug was used, quantify the amount of radioactivity in the solubilized protein pellet using liquid scintillation counting.
-
Determine the protein concentration of the solubilized pellet (e.g., using a BCA protein assay).
-
Express the covalent binding as picomoles of drug equivalent per milligram of protein.[11]
-
Experimental Workflow: In Vitro Covalent Binding Assay
Caption: Step-by-step workflow for assessing NSAID covalent binding in vitro.
Comparative In Vitro Reactivity Data
While direct comparative studies are limited, data synthesized from multiple sources allows for a ranking of the covalent binding potential of various NSAID acyl glucuronides.
| NSAID | Relative In Vitro Covalent Binding Potential | Key Findings & References |
| Diflunisal | High | Forms a reactive acyl glucuronide (DAG) that readily binds to proteins in vitro. The glycation pathway involving rearranged isomers also contributes significantly to adduct formation in the liver.[8] |
| Diclofenac | High | The acyl glucuronide of diclofenac is known to be highly reactive and forms protein adducts. This reactivity is considered a key factor in its association with a higher incidence of DILI compared to other NSAIDs.[10][12] |
| Ibuprofen | Low | While ibuprofen forms an acyl glucuronide, its covalent binding to plasma proteins in vivo is low compared to other NSAIDs. This is attributed to the greater stability of its acyl glucuronide.[11][13] |
| Naproxen | Moderate | Naproxen's acyl glucuronide is reactive and forms protein adducts in a time- and concentration-dependent manner.[14] |
| Indomethacin | Moderate to High | Indomethacin is known to form reactive metabolites and exhibits covalent binding to microsomal proteins.[4] |
This table represents a qualitative synthesis based on available literature. Direct quantitative comparisons should be made under identical experimental conditions.
In Vivo Toxicity: The Clinical Manifestation of Reactivity
The in vitro reactivity of NSAID acyl glucuronides often translates to observable toxicity in vivo, primarily affecting the gastrointestinal tract and the liver.
Gastrointestinal Toxicity
NSAID-induced enteropathy (small intestine injury) is a significant clinical concern. The enterohepatic recirculation of reactive acyl glucuronides is a critical factor, as it concentrates these toxic metabolites in the small intestine.[15]
Experimental Protocol: NSAID-Induced Enteropathy Model in Rats
This protocol describes a common method to induce and assess small intestinal damage in rats.
-
Animal Model:
-
Drug Administration:
-
Administer the test NSAID (e.g., Diflunisal, Indomethacin, Diclofenac) orally via gavage at a dose known to induce intestinal lesions (e.g., Indomethacin at 10-40 mg/kg, Diclofenac at 9-80 mg/kg).[16][18] The drug is typically suspended in a vehicle like 1% carboxymethylcellulose.
-
A control group receives the vehicle only.
-
-
Observation and Euthanasia:
-
Observe the animals for a set period (typically 24 hours) after drug administration.
-
Euthanize the rats humanely (e.g., via CO2 asphyxiation).
-
-
Macroscopic and Microscopic Evaluation:
-
Immediately excise the small intestine and open it along the mesenteric border.
-
Rinse the intestine with saline.
-
Macroscopic Scoring (Ulcer Index): Examine the mucosa for hemorrhagic lesions, erosions, and ulcers. The severity of the damage can be quantified using an ulcer index, which is often calculated as the total length (in mm) of all lesions for each animal.[16]
-
Histopathological Analysis: Take tissue samples from the damaged areas, fix them in formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E). This allows for microscopic evaluation of inflammation, necrosis, and the depth of the lesions.
-
Comparative In Vivo Gastrointestinal Toxicity
| NSAID | Relative In Vivo GI Toxicity (Enteropathy) | Key Findings & References |
| Diflunisal | Moderate | Produces perforations of the small intestine in rats at high doses, a toxicity not observed with aspirin in the same study.[3] |
| Diclofenac | High | Widely used to model NSAID-induced enteropathy in rats, causing mucosal congestion, erosion, and ulceration. Its ulcerogenic effect is considered significant.[15] |
| Ibuprofen | Low | Generally considered to have a more favorable gastrointestinal safety profile compared to other non-selective NSAIDs. |
| Naproxen | Moderate to High | Known to cause small bowel injuries in clinical settings, and this effect can be exacerbated by co-administration of proton pump inhibitors.[19] |
| Indomethacin | High | A potent inducer of gastric and intestinal damage in rats, often used as a positive control in studies of NSAID-induced GI toxicity.[16][20] |
Hepatotoxicity
The liver, being the primary site of drug metabolism, is a key target for toxicity induced by reactive metabolites. The covalent binding of NSAID acyl glucuronides to hepatic proteins is hypothesized to be an initiating event in DILI, potentially by acting as a hapten to trigger an immune response or by directly impairing mitochondrial function.
Clinically, Diflunisal-induced hepatotoxicity often presents as an immunoallergic hepatitis, distinct from the liver injury seen with other salicylates.[1] This is characterized by a cholestatic or mixed pattern of liver enzyme elevation and may be accompanied by rash, fever, and eosinophilia.[1]
Comparative In Vivo Hepatotoxicity
| NSAID | Relative In Vivo Hepatotoxicity | Key Findings & References |
| Diflunisal | Low to Moderate (Idiosyncratic) | Associated with rare instances of idiosyncratic, often immunoallergic, liver injury. While transient elevations in aminotransferases can occur, severe DILI is uncommon.[1] |
| Diclofenac | High | Among the most frequently implicated NSAIDs in DILI. It can cause significant elevations in ALT and AST levels and, in some cases, severe hepatitis.[21][22] |
| Ibuprofen | Low | Considered to have a relatively low risk of serious liver injury at standard over-the-counter doses.[14] |
| Naproxen | Low | Generally has a low incidence of hepatotoxicity. |
| Indomethacin | Low to Moderate | Can cause liver injury, but it is less frequently implicated than diclofenac. |
Synthesizing the Evidence: The In Vitro-In Vivo Correlation
The experimental data strongly support a correlation between the in vitro reactivity of NSAID acyl glucuronides and their in vivo toxicity profile.
-
High Reactivity, High Toxicity: Diclofenac exhibits high in vitro covalent binding and is consistently associated with a higher risk of both gastrointestinal and liver injury in vivo.[10][15][21]
-
Low Reactivity, Low Toxicity: Ibuprofen's acyl glucuronide is more stable and shows lower covalent binding in vitro. This aligns with its generally more favorable GI and hepatic safety profile in vivo.[13][14]
-
The Diflunisal Profile: Diflunisal sits in an intermediate position. Its acyl glucuronide is clearly reactive in vitro, leading to significant covalent binding.[8] This reactivity is a plausible mechanism for its observed in vivo toxicities, such as the potential for small intestine perforation and the idiosyncratic immunoallergic hepatitis.[1][3] The formation of long-lived tissue adducts, as demonstrated in rats, underscores the potential for cumulative damage and delayed-onset toxicities.[1]
Conclusion for the Drug Development Professional
The case of Diflunisal provides a compelling illustration of the predictive value of in vitro reactivity studies in assessing the toxic potential of drug candidates. For researchers in drug development, the key takeaways are:
-
Prioritize Metabolic Profiling: Early and thorough characterization of a drug's metabolic pathways is crucial. The formation of potentially reactive metabolites, such as acyl glucuronides, should be a red flag that warrants further investigation.
-
Quantify Covalent Binding: In vitro covalent binding assays using human liver microsomes are a valuable tool for ranking compounds based on their bioactivation potential. While not solely predictive of toxicity, high levels of covalent binding indicate an increased risk that must be addressed.[4]
-
Consider the Chemistry of the Metabolite: The inherent stability of an acyl glucuronide is a key determinant of its reactivity. As seen with ibuprofen, a more stable conjugate can lead to a significantly better safety profile.
-
Structure-Toxicity Relationships: Understanding the metabolic "hotspots" on a molecule that lead to the formation of reactive metabolites can guide medicinal chemistry efforts to design safer analogues. By modifying the structure to block or alter these metabolic pathways, it may be possible to mitigate the potential for toxicity.
By integrating in vitro reactivity assessments early in the drug discovery and development process, scientists can make more informed decisions, de-risk their pipelines, and ultimately contribute to the creation of safer and more effective medicines.
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- Stone, C. A., Van Arman, C. G., Lotti, V. J., Minsker, D. H., Risley, E. A., Bagdon, W. J., ... & McKinney, S. E. (1977). Pharmacology and toxicology of diflunisal. British Journal of Clinical Pharmacology, 4(Suppl 1), 19S-29S.
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- Castillo, M., Lam, Y. W., Dooley, M. A., Stahl, E., & Smith, P. C. (1995). Disposition and covalent binding of ibuprofen and its acyl glucuronide in the elderly. Clinical Pharmacology & Therapeutics, 57(6), 636-644.
- Nakajima, A., & Ohno, Y. (2009). Evaluation of the potential for drug-induced liver injury based on in vitro covalent binding to human liver proteins. Drug Metabolism and Disposition, 37(12), 2351-2358.
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A Comparative Guide to the Validation of Biomarkers for Diflunisal Acyl Glucuronide-Induced Toxicity
This guide provides an in-depth comparison and validation framework for biomarkers associated with toxicity induced by Diflunisal Acyl Glucuronide (DAG). Designed for researchers, toxicologists, and drug development professionals, this document moves beyond standard protocols to explain the mechanistic rationale behind biomarker selection and validation, ensuring a scientifically rigorous approach to safety assessment.
Introduction: The Challenge of Acyl Glucuronide Reactivity
Diflunisal, a non-steroidal anti-inflammatory drug (NSAID) and derivative of salicylic acid, is primarily metabolized in the liver via glucuronidation and sulfation.[1][2] One of its major metabolites is an acyl glucuronide (DAG), a conjugate at the drug's carboxylic acid group.[3] While glucuronidation is typically a detoxification pathway, acyl glucuronides are chemically reactive metabolites.[4] The electrophilic nature of the ester carbonyl carbon in the glucuronide moiety makes DAG susceptible to hydrolysis back to the parent drug, intramolecular rearrangement to isomeric forms, and, most critically, covalent binding to nucleophilic residues on proteins.[5][6]
This covalent modification of endogenous proteins, or haptenization, can lead to the formation of neoantigens, which may trigger an immune-mediated drug-induced toxicity, including idiosyncratic drug-induced liver injury (DILI).[4][7] The clinical presentation of Diflunisal hepatotoxicity often includes features of an immunoallergic reaction, distinct from the typical liver injury seen with other salicylates.[8] This unique mechanism of toxicity renders traditional safety biomarkers, such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST), insufficient. While elevated ALT/AST indicate general liver injury has occurred, they lack the specificity and early predictive power needed to identify the underlying cause, especially for mechanism-specific toxicity like that proposed for DAG.[9][10]
This guide, therefore, focuses on comparing and validating biomarkers that provide a more direct and mechanistic link to DAG-induced adverse events.
Part 1: The Mechanistic Basis of DAG-Induced Toxicity
Understanding the toxicological pathway of Diflunisal's acyl glucuronide metabolite is fundamental to selecting and validating appropriate biomarkers. The process begins with the metabolic conversion of Diflunisal and culminates in a potential immunogenic response.
Metabolism and Bioactivation Pathway
Diflunisal undergoes extensive metabolism, with the formation of the 1-O-β-acyl glucuronide (DAG) being a key step.[3] This metabolite is not stable. It exists in a dynamic equilibrium involving several pathways:
-
Hydrolysis: DAG can be hydrolyzed back to the parent Diflunisal, which can then be re-conjugated.[5]
-
Acyl Migration: The acyl group can migrate from the C1 position of the glucuronic acid moiety to the C2, C3, and C4 hydroxyl groups, forming positional isomers.[3]
-
Covalent Binding: Both the primary DAG and its isomers can react with nucleophilic sites on proteins (e.g., lysine residues), forming stable covalent adducts. This reaction is a critical initiating event in the toxicity cascade.[5][6]
The formation of these Diflunisal-protein adducts is believed to be a key trigger for subsequent immune-mediated toxicity.
Caption: Metabolic pathway of Diflunisal leading to protein adduct formation and potential toxicity.
Part 2: A Comparative Analysis of Biomarkers
The choice of biomarker depends on the specific question being asked, a concept known as "fit-for-purpose" validation.[11] For DAG-induced toxicity, biomarkers can be categorized by their proximity to the mechanism of injury.
| Biomarker Category | Specific Examples | Sensitivity | Specificity | Mechanistic Link | Translatability (Preclinical to Clinical) |
| Traditional Liver Injury | ALT, AST, Total Bilirubin (TBIL) | High (for general injury) | Low (not drug- or mechanism-specific) | Distal (downstream effect) | High (Standard clinical tests) |
| Mechanism-Specific | Diflunisal-Protein Adducts | Moderate to High | Very High | Proximal (direct evidence of bioactivation) | Moderate (Requires specialized assays) |
| Immune Response | Anti-Diflunisal Antibodies (ADAs) | Moderate | High | Intermediate (evidence of immune recognition) | High (Standard immunogenicity testing) |
| Emerging DILI | microRNA-122 (miR-122) | Very High | Moderate (liver-specific, not drug-specific) | Distal (released from damaged hepatocytes) | High (Validated in human DILI cases) |
| Emerging DILI | Keratin-18 (K18) | High | Moderate (indicates apoptosis/necrosis) | Distal (released during cell death) | High (Validated in human DILI cases) |
| Emerging DILI | HMGB1 | High | Moderate (danger signal, not organ-specific) | Distal (released from necrotic cells) | Moderate to High |
In-Depth Comparison
-
Traditional Biomarkers (ALT, AST, TBIL): These are the established standards for detecting liver injury.[9] An elevation of ALT >3x the upper limit of normal (ULN) combined with TBIL >2x ULN is the basis for "Hy's Law," indicating a high risk of severe DILI.[12] However, their utility for DAG is limited as they only signal that damage has already occurred, providing no insight into the specific involvement of the acyl glucuronide metabolite.
-
Mechanism-Specific Biomarkers (Diflunisal-Protein Adducts): The detection of proteins covalently modified by Diflunisal in plasma or tissue is the most direct evidence that the reactive DAG metabolite has been formed and has engaged with endogenous macromolecules.[5] This provides an unequivocal mechanistic link. The development of an antiserum against Diflunisal-modified proteins has been shown to be effective for detecting these adducts in preclinical models.[7] While highly specific, the challenge lies in the development and validation of sensitive and robust analytical methods, such as mass spectrometry or specialized immunoassays.
-
Immune Response Biomarkers (Anti-Drug Antibodies): The presence of antibodies directed against Diflunisal or Diflunisal-protein adducts indicates that the immune system has recognized the adducts as foreign. This is a crucial step in the pathway to immunoallergic hepatitis. ADA assays are a standard part of biologics development and can be adapted for small molecules, offering a translatable and mechanistically relevant endpoint.
-
Emerging DILI Biomarkers (miR-122, K18, HMGB1): These novel biomarkers offer potential improvements over traditional liver enzymes.
-
miR-122 is a microRNA that is highly abundant and specific to hepatocytes. Its release into circulation is a very sensitive indicator of liver injury.[13] Studies have shown it can detect liver injury earlier and with greater sensitivity than ALT.[12]
-
Keratin-18 (K18) is a structural protein in epithelial cells, including hepatocytes. Full-length K18 is released during necrosis, while a caspase-cleaved fragment (ccK18) is released during apoptosis. Measuring both can provide insight into the mode of cell death.[13]
-
High Mobility Group Box 1 (HMGB1) is a nuclear protein that acts as a danger signal when released from necrotic cells, promoting inflammation.[13] It is a promising prognostic biomarker in DILI.
-
For assessing DAG-induced toxicity, a multi-parameter approach is superior. Combining a highly specific marker (protein adducts) with a highly sensitive marker (e.g., miR-122) can provide a comprehensive picture of both the initiating event and the resulting organ damage.
Part 3: The Biomarker Validation Workflow
A biomarker's journey from discovery to clinical application requires a rigorous, multi-stage validation process.[14][15] This workflow ensures that the analytical method is reliable and that the biomarker is clinically meaningful.
Caption: A fit-for-purpose biomarker validation workflow from discovery to clinical application.
The validation must be "fit-for-purpose," meaning the level of rigor depends on the intended use of the biomarker.[11] A biomarker used for internal decision-making in early discovery may require less stringent validation than one used as a primary safety endpoint in a pivotal clinical trial.
Part 4: Key Experimental Protocols
Here we provide foundational, step-by-step protocols for the validation of two key biomarker types: Diflunisal-Protein Adducts and the emerging DILI biomarker miR-122. These protocols are designed to be self-validating by including critical controls.
Protocol 1: Immunoassay for Diflunisal-Protein Adducts
This protocol describes a competitive Enzyme-Linked Immunosorbent Assay (ELISA) for the semi-quantitative detection of Diflunisal-protein adducts in plasma samples. It relies on a specific anti-Diflunisal antibody.
A. Materials & Reagents:
-
High-bind 96-well microplates
-
Anti-Diflunisal polyclonal antibody (custom generation required, see Ref.[7])
-
Coating Antigen: Diflunisal-BSA conjugate (prepared in-house)
-
HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP)
-
Wash Buffer (PBS with 0.05% Tween-20)
-
Blocking Buffer (PBS with 1% BSA)
-
Sample Diluent (PBS with 0.1% BSA, 0.05% Tween-20)
-
TMB Substrate and Stop Solution
-
Plasma samples (from control and Diflunisal-treated subjects)
-
Calibrators: Plasma from untreated subjects spiked with known amounts of Diflunisal-HSA adducts.
B. Experimental Procedure:
-
Plate Coating: Coat wells with 100 µL of Diflunisal-BSA conjugate (1 µg/mL in PBS) overnight at 4°C.
-
Washing: Wash plates 3 times with Wash Buffer.
-
Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 2 hours at room temperature.
-
Washing: Wash plates 3 times with Wash Buffer.
-
Competitive Reaction:
-
In a separate plate, pre-incubate 50 µL of samples, calibrators, or controls with 50 µL of the anti-Diflunisal antibody (at a pre-determined optimal dilution) for 1 hour at room temperature.
-
Transfer 100 µL of this mixture to the coated and blocked assay plate.
-
Incubate for 1.5 hours at room temperature.
-
-
Washing: Wash plates 5 times with Wash Buffer.
-
Secondary Antibody: Add 100 µL of HRP-conjugated secondary antibody (diluted in Sample Diluent) and incubate for 1 hour at room temperature.
-
Washing: Wash plates 5 times with Wash Buffer.
-
Detection: Add 100 µL of TMB Substrate. Incubate in the dark until sufficient color develops (10-15 min).
-
Stopping Reaction: Add 100 µL of Stop Solution.
-
Data Acquisition: Read absorbance at 450 nm.
C. Self-Validation & Data Analysis:
-
Principle: Free Diflunisal adducts in the sample compete with the coated adducts for antibody binding. Higher adduct concentration in the sample results in a lower signal.
-
Standard Curve: Plot the absorbance against the log of the calibrator concentration to generate a four-parameter logistic curve.
-
Controls:
-
Negative Control: Plasma from untreated subjects.
-
Positive Control: Plasma spiked with a known mid-range concentration of Diflunisal-HSA.
-
Specificity Control: Pre-incubate a high-adduct sample with excess free Diflunisal. This should block the antibody and restore the signal to near-maximum, confirming the antibody is specific to the drug moiety.
-
Protocol 2: RT-qPCR for Circulating miR-122
This protocol outlines the quantification of miR-122 from plasma, a sensitive marker of hepatocyte injury.
A. Materials & Reagents:
-
Plasma samples collected in EDTA or citrate tubes.
-
RNA extraction kit suitable for small RNAs from plasma (e.g., Qiagen miRNeasy Serum/Plasma Kit).
-
Spike-in control RNA (e.g., cel-miR-39) for normalization of extraction efficiency.
-
Reverse Transcription kit for microRNAs (e.g., TaqMan MicroRNA Reverse Transcription Kit).
-
miR-122-specific stem-loop RT primer.
-
qPCR master mix and miR-122-specific TaqMan probe/primer assay.
-
Real-Time PCR instrument.
B. Experimental Procedure:
-
RNA Extraction:
-
Thaw plasma samples on ice. Centrifuge to remove debris.
-
To 200 µL of plasma, add the kit's lysis buffer and the cel-miR-39 spike-in control.
-
Proceed with RNA extraction according to the manufacturer's protocol.
-
Elute RNA in 20-30 µL of nuclease-free water.
-
-
Reverse Transcription (RT):
-
Set up the RT reaction using 5 µL of the extracted RNA, the miR-122-specific stem-loop primer, and RT enzyme mix.
-
Run the RT program as per the kit's instructions (e.g., 16°C for 30 min, 42°C for 30 min, 85°C for 5 min).
-
-
Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mix containing the cDNA product, TaqMan master mix, and the miR-122 specific assay.
-
Run on a real-time PCR instrument using a standard cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 60 sec).
-
Run a parallel reaction for the spike-in control (cel-miR-39) for normalization.
-
C. Self-Validation & Data Analysis:
-
Quantification: Use the delta-delta Ct (ΔΔCt) method for relative quantification.
-
First normalization (ΔCt): Normalize the Ct value of miR-122 to the Ct value of the spike-in control (ΔCt = Ct_miR122 - Ct_cel-miR-39). This corrects for technical variability in extraction and RT.
-
Second normalization (ΔΔCt): Normalize the ΔCt of the treated samples to the average ΔCt of the control group.
-
Calculate fold change = 2^(-ΔΔCt).
-
-
Controls:
-
No Template Control (NTC): Use water instead of RNA in the RT step to check for contamination.
-
No RT Control: Omit the reverse transcriptase enzyme to check for genomic DNA contamination.
-
Inter-Assay Variability: Include a consistent positive control sample in every run to monitor assay performance over time.
-
Conclusion and Future Perspectives
The validation of biomarkers for this compound-induced toxicity requires a departure from reliance on traditional safety markers. A mechanistically informed approach, focusing on the direct measurement of drug-protein adducts and the associated immune response, provides the highest degree of specificity and insight. These core biomarkers, when integrated with highly sensitive but less specific markers of liver injury like miR-122 and K18, create a powerful and robust toolkit for both preclinical safety assessment and clinical monitoring.
Future efforts should focus on the standardization and qualification of these biomarker assays with regulatory bodies.[16][17] The development of multiplex assays capable of measuring a panel of DILI biomarkers simultaneously will further enhance predictive power. Ultimately, the successful validation and implementation of these advanced biomarkers will lead to safer drug development and contribute to the goals of personalized medicine by identifying susceptible individuals before significant toxicity occurs.
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A Researcher's Guide to the Stability of Diflunisal Acyl Glucuronide Across Biological Matrices
For drug development professionals and researchers, understanding the fate of a drug within the body is paramount. This guide provides an in-depth comparison of the stability of Diflunisal Acyl Glucuronide (DAG), the major metabolite of the non-steroidal anti-inflammatory drug Diflunisal, across key biological matrices: plasma, urine, and bile. We will explore the chemical underpinnings of its instability, present objective data, and provide a validated experimental protocol for assessing its reactivity. This information is critical for accurate pharmacokinetic analysis and toxicological risk assessment.
The Inherent Reactivity of Acyl Glucuronides
Glucuronidation is typically a detoxification pathway, converting drugs into more water-soluble forms for easier excretion.[1] However, the 1-O-acyl-β-d-glucuronide linkage in metabolites like DAG is chemically labile and can undergo several spontaneous, non-enzymatic reactions at physiological pH and temperature.[2][3] This inherent reactivity is a central challenge in both bioanalysis and safety assessment. The principal degradation pathways are:
-
Hydrolysis: The ester bond of the glucuronide is cleaved, regenerating the parent drug, Diflunisal (DF). This process can lead to a "futile cycling" where the drug is continuously conjugated and deconjugated, potentially prolonging its therapeutic and toxic effects.[4][5][6]
-
Intramolecular Rearrangement (Acyl Migration): The diflunisal acyl group migrates from its initial C-1 position on the glucuronic acid ring to the C-2, C-3, or C-4 hydroxyl groups.[1][4] This creates positional isomers (iso-DAG) that are notably resistant to hydrolysis by β-glucuronidase enzymes.[1]
-
Covalent Binding (Transacylation): The electrophilic carbonyl carbon of DAG or its isomers can react with nucleophilic groups (e.g., -SH, -NH2, -OH) on proteins, forming stable, covalent drug-protein adducts.[1][7] This irreversible modification of endogenous macromolecules is a primary mechanism implicated in the idiosyncratic drug toxicity associated with some carboxylic acid-containing drugs.[2][3]
The interplay of these three pathways dictates the stability and ultimate fate of DAG in any given environment.
Caption: Degradation pathways of this compound (DAG).
Comparative Stability in Key Biological Matrices
The stability of DAG is not uniform; it is highly dependent on the unique biochemical environment of each biological matrix. Factors such as pH, protein concentration, and the presence of enzymes create distinct reactivity profiles.
| Feature | Plasma | Urine | Bile |
| Typical pH | ~7.4 | 4.5 - 8.0 (Variable) | 7.6 - 8.6 |
| Protein Content | High (e.g., Albumin) | Low / Negligible | Low |
| Key Enzymes | Esterases, β-glucuronidase | β-glucuronidase (from tissue/bacteria) | β-glucuronidase (from gut bacteria) |
| Dominant Reactions | Rearrangement, Hydrolysis, Covalent Binding | pH-dependent Hydrolysis & Rearrangement | Excretion, Hydrolysis (in gut), Isomer Metabolism |
| Reported Half-Life (t½) | ~35-95 min (in vitro)[4] | Highly pH-dependent[8] | Not directly measured, rapid excretion |
| Key Considerations | Albumin retards hydrolysis but is a major target for adducts.[4] | Stability is critically dependent on sample pH upon collection.[8][9] | Site of "diglucuronide" formation and entry point for enterohepatic circulation.[5][7] |
A. Plasma Stability
In human plasma at 37°C and pH 7.4, DAG is quite unstable. Studies have shown its degradation half-life can be as short as 35 minutes in unbuffered plasma, a rate comparable to that in buffer alone.[4] The primary reactions are acyl migration to form isomers, followed by hydrolysis.[4]
A crucial factor in plasma is the high concentration of albumin. While albumin can somewhat retard the rate of hydrolysis compared to a simple buffer solution, it also serves as the principal target for covalent binding.[4] This dual role highlights the complexity of predicting DAG's fate in the bloodstream; it is simultaneously "stabilized" against one pathway (hydrolysis) while being consumed by another (adduct formation). The presence of plasma β-glucuronidase also contributes to hydrolysis, driving the conjugation-deconjugation cycle.[6]
B. Urine Stability
As a major route of excretion for Diflunisal metabolites, urine presents a highly variable environment.[9][10] The most critical factor governing DAG stability in urine is pH.[8][9] Under acidic conditions (pH ~5.0), hydrolysis, catalyzed by β-glucuronidases shed from bladder tissue, can be a major competing reaction.[8] Conversely, under neutral to alkaline conditions, intramolecular rearrangement to the more stable isomers tends to predominate.[9] The isomers themselves are resistant to this enzymatic hydrolysis, which can lead to an accumulation of iso-DAG in the bladder.[8] This pH-dependent reactivity underscores the absolute necessity of controlling urinary pH immediately upon sample collection for accurate bioanalysis.
C. Biliary Excretion and Stability
Bile is another significant excretion route for Diflunisal metabolites.[5][11] Here, the story becomes more complex. DAG and its isomers are excreted from the liver into the bile.[7] Once in the gastrointestinal tract, they can be hydrolyzed by bacterial β-glucuronidases, releasing the parent drug for reabsorption—a process known as enterohepatic circulation.
Interestingly, novel "diglucuronides" have been identified almost exclusively in bile. These metabolites are formed when the rearranged isomers of DAG (iso-DAG) undergo a second glucuronidation reaction on the phenolic ring.[5][7] This indicates that the isomers are not only more resistant to hydrolysis but are also recognized as substrates for further metabolism in the liver, representing a unique metabolic pathway that originates from the initial instability of DAG.[5]
Protocol for In Vitro Stability Assessment of DAG
To provide actionable data for drug development programs, a standardized protocol to assess acyl glucuronide stability is essential. This workflow is designed to determine the degradation half-life of DAG in a selected biological matrix.
Experimental Objective
To quantify the rate of degradation of this compound in a target biological matrix (e.g., human plasma) at physiological temperature by measuring its disappearance and the appearance of its primary hydrolytic product, Diflunisal, over time.
Materials
-
This compound (DAG) standard
-
Diflunisal (DF) analytical standard
-
Biological Matrix: Freshly prepared human plasma (or urine, etc.), pH adjusted if necessary.
-
Incubation Buffer: 0.1 M Phosphate Buffer, pH 7.4
-
Quenching/Precipitation Solution: Acetonitrile containing 1% formic acid and an appropriate internal standard.
-
Water bath or incubator set to 37°C.
Step-by-Step Methodology
-
Matrix Preparation: Thaw the biological matrix (plasma) and pre-warm to 37°C for 15 minutes.
-
Initiation of Reaction: Spike a known concentration of DAG (e.g., from a concentrated stock in DMSO) into the pre-warmed matrix to a final concentration of ~1-10 µM. Mix gently but thoroughly. This is your Time 0 starting point.
-
Incubation: Place the matrix solution in a 37°C water bath.
-
Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 60, 90, 120 minutes), withdraw an aliquot (e.g., 50 µL) of the incubation mixture.
-
Reaction Quenching: Immediately add the aliquot to a larger volume (e.g., 200 µL) of ice-cold quenching solution. The combination of organic solvent, acid, and cold temperature instantly stops all chemical and enzymatic reactions and precipitates proteins. This step is critical for accurate results.[2][12]
-
Sample Processing: Vortex the quenched samples vigorously for 1 minute. Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Analysis: Carefully transfer the supernatant to an autosampler vial for analysis by a validated LC-MS/MS method. The method should be capable of separating and quantifying DAG, DF, and the internal standard.
-
Data Analysis: Plot the natural logarithm of the remaining DAG concentration against time. The degradation rate constant (k) is the negative of the slope of the linear regression line. The half-life (t½) is calculated using the formula: t½ = 0.693 / k .
Caption: Experimental workflow for assessing DAG stability in vitro.
Implications and Conclusion
The chemical instability of this compound is not merely an academic curiosity; it has profound implications for drug development:
-
Bioanalytical Integrity: The lability of DAG presents a significant challenge for accurately quantifying its levels in pharmacokinetic studies.[12][14] Without immediate and effective sample stabilization—typically involving acidification and cooling—ex vivo degradation can lead to an underestimation of the metabolite and an overestimation of the parent drug.[2]
-
Toxicological Risk Assessment: The propensity of DAG to form covalent protein adducts is a potential source of toxicity.[3][15] Therefore, assessing its reactivity and stability early in the drug discovery process is a critical step in de-risking new chemical entities with carboxylic acid moieties.[15][16]
-
Pharmacokinetic Complexity: The dynamic interplay between hydrolysis, rearrangement, and excretion complicates the pharmacokinetic profile of Diflunisal. Futile conjugation-deconjugation cycles can alter the drug's clearance and prolong its apparent half-life, impacting dosing regimens and exposure calculations.[6][11]
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Brunelle, F. M., & Verbeeck, R. K. (1997). Conjugation-deconjugation cycling of diflunisal via beta-glucuronidase catalyzed hydrolysis of its acyl glucuronide in the rat. Life Sciences, 60(22), 2027-2034. [Link]
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Iwamura, A., et al. (2009). Structure-activity relationships for degradation reaction of 1-beta-o-acyl glucuronides: kinetic description and prediction of intrinsic electrophilic reactivity under physiological conditions. Chemical Research in Toxicology, 22(2), 346-357. [Link]
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Verbeeck, R. K. (2022). Clinical Pharmacology of Diflunisal. International Journal of Clinical & Medical Case Reports, 43(3). [Link]
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Male, L., et al. (2020). Kinetic modelling of acyl glucuronide and glucoside reactivity and development of structure–property relationships. Organic & Biomolecular Chemistry, 18(4), 620-630. [Link]
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King, A. R., & Dickinson, R. G. (1995). V. Glucuronide-derived covalent binding of diflunisal to bladder tissue of rats and its modulation by urinary pH and beta-glucuronidase. Biochemical Pharmacology, 50(5), 605-611. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
